5-Bromo-4-chloro-3-iodopyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-chloro-3-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClIN2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZRKELWKYLVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673602 | |
| Record name | 5-Bromo-4-chloro-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-03-2 | |
| Record name | 5-Bromo-4-chloro-3-iodo-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-4-chloro-3-iodopyridin-2-amine: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged structure in drug design. Among the vast landscape of pyridine derivatives, polysubstituted aminopyridines, particularly those bearing multiple halogen atoms, represent a class of highly versatile and strategically important building blocks. 5-Bromo-4-chloro-3-iodopyridin-2-amine (CAS No. 1228666-03-2) is a prime example of such a molecule, offering a unique combination of reactive handles for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, serving as a technical resource for researchers in the field of drug discovery and organic synthesis.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a molecular formula of C₅H₃BrClIN₂ and a molecular weight of 333.35 g/mol . A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1228666-03-2 | |
| Molecular Formula | C₅H₃BrClIN₂ | |
| Molecular Weight | 333.35 g/mol | |
| Physical State | Solid | |
| InChI Key | VUZRKELWKYLVBZ-UHFFFAOYSA-N |
Spectroscopic Characterization
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a single broad singlet for the amino (-NH₂) protons. The chemical shift of this peak would be influenced by the solvent and concentration. Due to the absence of protons on the pyridine ring, no other signals are anticipated in the aromatic region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the halogen substituents and the amino group. Carbons bearing a halogen will be shifted downfield.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. N-H bending vibrations are expected around 1600 cm⁻¹. The spectrum will also show characteristic C-N and C-C stretching vibrations of the aromatic ring, as well as C-halogen stretching frequencies in the fingerprint region.
Mass Spectrometry: The mass spectrum will show a complex isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This characteristic pattern is a powerful tool for confirming the presence of these halogens in the molecule. Fragmentation patterns would likely involve the loss of halogens and the amino group.
Synthesis of this compound
The synthesis of polysubstituted pyridines can be challenging due to issues of regioselectivity. A plausible synthetic route to this compound would likely involve a multi-step sequence starting from a simpler aminopyridine derivative. While a specific protocol for this exact molecule is not detailed in the available literature, a general and logical synthetic strategy can be proposed based on established methodologies for the halogenation of aminopyridines.
A potential synthetic pathway could start with 2-amino-4-chloropyridine. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions (3- and 5-positions).
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Bromination of 2-Amino-4-chloropyridine
-
To a solution of 2-amino-4-chloropyridine in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-bromosuccinimide (NBS) portion-wise at 0 °C. The amino group at the 2-position directs the bromination to the 5-position.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-4-chloropyridine.
Causality Behind Experimental Choices: The use of NBS provides a mild and selective source of electrophilic bromine, minimizing over-bromination. The reaction is carried out at a low temperature initially to control the reactivity and improve selectivity.
Step 2: Iodination of 2-Amino-5-bromo-4-chloropyridine
-
Dissolve 2-amino-5-bromo-4-chloropyridine in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution. The remaining open position ortho to the activating amino group (the 3-position) is the most likely site for the next electrophilic substitution.
-
Heat the reaction mixture if necessary and monitor its progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Causality Behind Experimental Choices: Acetic acid can serve as both a solvent and a catalyst for halogenation. NIS and ICl are effective electrophilic iodinating reagents. The purification steps are crucial to remove any unreacted starting materials and regioisomeric byproducts.
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its three distinct halogen atoms, which allows for selective functionalization through various cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This differential reactivity is a key strategic element in the design of complex synthetic sequences.
Caption: Selective cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The iodine at the 3-position is the most reactive site for Suzuki-Miyaura cross-coupling. By carefully selecting the palladium catalyst, ligand, and reaction conditions, one can selectively couple an aryl or vinyl boronic acid at this position while leaving the bromine and chlorine atoms intact. Subsequent, more forcing conditions can then be employed to react at the C5-Br bond.
Buchwald-Hartwig Amination
The C-N bond-forming Buchwald-Hartwig amination can also be performed selectively. The C3-I bond would be the most susceptible to amination under mild conditions. The C5-Br and C4-Cl bonds would require progressively more reactive catalyst systems or harsher conditions to react. This allows for the sequential introduction of different amine nucleophiles.
Other Cross-Coupling Reactions
The versatile halogen substituents also open the door to other important transformations such as Sonogashira coupling (alkynylation), Heck coupling (alkenylation), and Stille coupling, providing access to a wide array of functionalized pyridine derivatives.
Applications in Drug Discovery and Medicinal Chemistry
Polysubstituted pyridines are integral to the development of novel therapeutics. The strategic placement of multiple, differentially reactive halogens on this compound makes it an exceptionally valuable building block for creating libraries of complex molecules for high-throughput screening. The amino group at the 2-position can also be a key pharmacophoric feature or a point for further derivatization.
While specific drugs containing this exact fragment are not publicly disclosed in the searched literature, its structural motifs are present in many kinase inhibitors and other targeted therapies. The ability to systematically and selectively introduce different substituents at the 3-, 4-, and 5-positions allows for fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and pharmacokinetic profile.
Safety and Handling
This compound is classified as acutely toxic if swallowed (H301). Therefore, appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique arrangement of three different halogen atoms with differential reactivity allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on the well-established chemistry of polysubstituted pyridines. As the demand for novel and highly specific therapeutics continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.
5-Bromo-4-chloro-3-iodopyridin-2-amine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-chloro-3-iodopyridin-2-amine
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No. 1228666-03-2).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven methodologies to facilitate the structural elucidation and quality control of this highly substituted pyridine derivative.
Introduction: The Imperative for Spectroscopic Analysis
This compound is a halogen-rich heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[3] Its utility stems from the distinct reactivity of its five substituents on the pyridine core, allowing for selective functionalization. The precise arrangement of these substituents is critical to its function. Therefore, unambiguous structural confirmation is paramount.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful, non-destructive toolkit for molecular characterization. This guide explains the foundational principles behind the expected spectroscopic signatures of the title compound, offering a predictive framework for its analysis.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound presents a unique combination of features that govern its spectroscopic output:
-
Aromatic Pyridine Ring: A nitrogen-containing heterocycle with a single, isolated aromatic proton (H-6).
-
Primary Amine Group (-NH₂): Located at the C-2 position, this group has characteristic proton signals and vibrational modes.
-
Multiple Halogen Substituents (Br, Cl, I): These heavy atoms significantly influence the electronic environment of the pyridine ring and produce distinct isotopic patterns in mass spectrometry.
The following sections will deconstruct the predicted data from each major spectroscopic technique.
Caption: Molecular structure with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For polysubstituted pyridines, signal overlap can be a challenge, but the specific substitution pattern of this molecule simplifies the expected spectrum.[4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be remarkably simple, showing two distinct signals:
-
Aromatic Proton (H-6): Due to the heavily substituted nature of the ring, only one proton remains at the C-6 position. Its chemical shift will be significantly downfield, likely in the δ 8.0-8.5 ppm range. This is because it is adjacent to the electronegative ring nitrogen and influenced by the cumulative electron-withdrawing effects of the halogens.[5][6] This signal is expected to appear as a sharp singlet , as there are no adjacent protons to cause spin-spin coupling.
-
Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a single, somewhat broad signal. Its chemical shift is variable and depends on solvent and concentration but can be predicted to appear in the δ 5.0-6.0 ppm range. A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the amine protons will exchange with deuterium, causing this signal to disappear from the spectrum.[7]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon backbone. Five signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents.
-
C-2: Attached to the amine group and adjacent to the ring nitrogen, this carbon will be significantly deshielded.
-
C-3, C-4, C-5: These carbons are directly bonded to heavy halogens (I, Cl, Br). The large electron clouds of iodine and bromine can have a shielding effect (the "heavy atom effect"), which complicates precise chemical shift prediction without empirical data. However, their positions will be distinct.
-
C-6: This is the only carbon attached to a hydrogen atom and will be identifiable using a DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) experiment, which correlates carbons with their directly attached protons.[4]
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H (H-6) | 8.0 - 8.5 | Singlet | Lone aromatic proton, deshielded by nitrogen and halogens. |
| ¹H (-NH₂) | 5.0 - 6.0 | Broad Singlet | Exchangeable with D₂O. Position is solvent-dependent. |
| ¹³C (C2-C6) | 100 - 160 | 5 distinct signals | Assignments require 2D NMR; C-6 identifiable via HSQC/DEPT.[4] |
Experimental Protocol for NMR Analysis
A self-validating NMR analysis workflow ensures accurate data acquisition and interpretation.
Caption: Workflow for comprehensive NMR analysis.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Verify the presence of the aromatic singlet and the broad amine signal. Perform a D₂O exchange experiment to confirm the amine peak.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should be run concurrently to distinguish CH carbons (positive signal) from CH₂ (negative) and quaternary carbons (absent). In this case, only C-6 should appear as a positive signal.
-
2D NMR (if needed): For unambiguous assignment of the quaternary carbons, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential. This will show correlations between the H-6 proton and carbons C-5 and C-2 (3-bond correlations), and potentially C-4 (4-bond, weaker), confirming the overall connectivity.[4]
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by signals from the amine group and the aromatic ring.
-
N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.[8][9] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.
-
Aromatic C-H Stretching: A weak band may be observed just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.[10]
-
N-H Bending (Scissoring): A medium to strong absorption is expected in the 1580-1650 cm⁻¹ region, arising from the in-plane bending of the -NH₂ group.[8]
-
Aromatic Ring Stretching: Vibrations of the C=C and C=N bonds within the pyridine ring typically give rise to one or more sharp bands in the 1400-1600 cm⁻¹ range.[11]
-
C-N Stretching: The stretching vibration of the C-N bond is expected between 1250-1335 cm⁻¹ .[8]
-
Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex pattern of signals, including C-H out-of-plane bending. Critically, the stretching vibrations for the carbon-halogen bonds will appear here. The expected ranges are:
Table 2: Predicted IR Absorption Frequencies
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Medium, Sharp (2 bands) |
| > 3000 | Aromatic C-H Stretch | Weak |
| 1580 - 1650 | N-H Bend | Medium to Strong |
| 1400 - 1600 | Aromatic C=C and C=N Stretch | Medium to Strong |
| 1250 - 1335 | Aromatic C-N Stretch | Medium |
| 515 - 850 | C-Cl, C-Br, C-I Stretches | Medium to Strong |
Experimental Protocol for IR Analysis
A common and reliable method for solid samples is Attenuated Total Reflectance (ATR).
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric CO₂ and H₂O signals from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid powder onto the crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is processed (baseline correction, if necessary) and analyzed by identifying the key absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. The presence of multiple halogens makes the mass spectrum of this molecule particularly informative.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₅H₃BrClIN₂.[1] The nominal molecular weight is 332 g/mol . However, the key feature will be the isotopic cluster of the molecular ion peak.
-
Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Bromine also has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Iodine is monoisotopic (¹²⁷I).[14] This combination will produce a characteristic cluster of peaks for the molecular ion (M⁺, M+2, M+4, etc.), with the relative intensities determined by the statistical combination of these isotopes. Observing this specific pattern is strong evidence for the presence of one Br and one Cl atom in the molecule.
-
-
Fragmentation: Under electron ionization (EI), the molecular ion will likely fragment. Common fragmentation pathways for halogenated aromatic compounds include:
-
Loss of a Halogen Radical: The initial fragmentation is often the loss of one of the halogen atoms, with the ease of loss typically being I > Br > Cl.[15] Therefore, prominent peaks corresponding to [M-I]⁺, [M-Br]⁺, and [M-Cl]⁺ would be expected.
-
Ring Cleavage: Subsequent fragmentation may involve cleavage of the pyridine ring, leading to the loss of neutral molecules like HCN.[16]
-
Table 3: Predicted Mass Spectrometry Data (EI)
| m/z Value | Identity | Notes |
| ~332 (cluster) | [M]⁺ | Molecular ion. The complex isotopic pattern due to Br and Cl is the key diagnostic feature. |
| ~205 (cluster) | [M - I]⁺ | Loss of an iodine radical. |
| ~253 (cluster) | [M - Br]⁺ | Loss of a bromine radical. |
| ~297 (cluster) | [M - Cl]⁺ | Loss of a chlorine radical. |
Experimental Protocol for MS Analysis
Caption: General workflow for mass spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI), or introduce it via a direct insertion probe for Electron Ionization (EI).
-
Ionization: ESI is a "soft" technique that often yields the protonated molecule [M+H]⁺ with minimal fragmentation, which is excellent for confirming the molecular weight. EI is a "hard" technique that induces fragmentation, providing structural information.[15]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Detection & Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion cluster and interpret the fragmentation pattern to confirm the structure.
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. The predicted spectra are highly distinct: a simple ¹H NMR with a lone aromatic singlet, a characteristic IR spectrum showing dual N-H stretches, and a mass spectrum defined by a unique isotopic cluster for the molecular ion. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently acquire and interpret the spectroscopic data for this valuable chemical intermediate, ensuring its identity and purity in any application.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1228666-03-2 | DZB66603 [biosynth.com]
- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. brainly.com [brainly.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. uni-saarland.de [uni-saarland.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Organic Solvent Solubility of 5-Bromo-4-chloro-3-iodopyridin-2-amine: Theoretical Principles and Practical Determination
An In-depth Technical Guide
Introduction
5-Bromo-4-chloro-3-iodopyridin-2-amine (CAS No. 1228666-03-2) is a highly substituted halogenated pyridine derivative.[1][2][3] Such complex heterocyclic compounds serve as critical building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[4][5] The precise arrangement of bromo, chloro, and iodo substituents, along with the amine group, creates a unique electronic and steric profile, making it a valuable intermediate for developing targeted molecular structures.
In drug discovery and development, solubility is a fundamental physicochemical property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent.[6] It profoundly influences bioavailability, formulation possibilities, and the overall feasibility of process chemistry.[7][8] A poorly understood solubility profile can lead to significant delays and resource expenditure.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common organic solvents. We will move from theoretical considerations based on molecular structure to practical, validated experimental protocols, empowering researchers to generate reliable and reproducible solubility data.
PART 1: Physicochemical Profile and Theoretical Solubility Considerations
Understanding the molecular structure of this compound is the first step in predicting its behavior in different solvents. The principle of "like dissolves like" is our primary guide, where the polarity, hydrogen bonding capability, and dispersion forces of the solute and solvent determine the extent of dissolution.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1228666-03-2 | [1][3] |
| Molecular Formula | C₅H₃BrClIN₂ | [1][2] |
| Molecular Weight | 333.35 g/mol | [1][3] |
| Physical Form | Solid | [1] |
| InChI Key | VUZRKELWKYLVBZ-UHFFFAOYSA-N | [1][3] |
Structural Analysis and Solubility Prediction
-
Pyridine Core: The underlying pyridine ring contains a nitrogen atom, making it a polar heterocyclic aromatic compound.[9][10] This inherent polarity suggests a preference for polar solvents over nonpolar ones.
-
Amine Group (-NH₂): The primary amine group at the 2-position is a crucial feature. It can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This significantly enhances its potential to interact with and dissolve in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).
-
Halogen Substituents (-Br, -Cl, -I): The three large halogen atoms dominate the molecule's surface area and significantly increase its molecular weight.
-
Lipophilicity: Halogens are generally considered lipophilic, which would typically increase solubility in nonpolar organic solvents.
-
Polarity & Dipole Moment: The electronegativity of chlorine and bromine introduces polar C-X bonds. The overall molecular dipole moment will be complex but contributes to its interaction with polar solvents.
-
Dispersion Forces: The large, polarizable iodine and bromine atoms will lead to strong van der Waals (specifically London dispersion) forces, which can aid solubility in a wide range of solvents, including some less polar ones like dichloromethane.
-
Predicted Solubility Profile: Based on this analysis, we can hypothesize the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar pyridine ring and accept hydrogen bonds from the amine group.
-
Moderate to Good Solubility: Likely in polar protic solvents like methanol and ethanol, due to hydrogen bonding interactions. Also expected in chlorinated solvents like dichloromethane (DCM) due to dipole interactions and dispersion forces.
-
Moderate Solubility: In less polar ethers like Tetrahydrofuran (THF), which can act as a hydrogen bond acceptor.
-
Low to Negligible Solubility: Expected in nonpolar aliphatic solvents like hexane and heptane, which lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of this solid compound.
PART 2: In Silico Assessment of Solubility
Before undertaking resource-intensive lab experiments, computational models can provide rapid, initial estimates of solubility.[11] These in silico tools use quantitative structure-property relationship (QSPR) models, which correlate calculated molecular descriptors with large datasets of experimentally determined solubilities.[12]
Predictive Modeling Workflow
The general workflow for predicting solubility involves submitting the compound's structure to a modeling platform, which then executes a series of calculations to arrive at a predicted value, often categorized as high, medium, or low solubility.
Caption: Workflow for in silico solubility prediction.
Expert Insight: While predictive models are invaluable for high-throughput screening, they are estimations.[11] For a specific, complex molecule like this compound, which may not be well-represented in the model's training set, the predictions should be treated as a guide to prioritize experimental work, not as a substitute for it.
PART 3: Experimental Determination of Solubility
Experimental measurement remains the definitive method for obtaining accurate solubility data. The choice of method often depends on the required accuracy, throughput, and sample availability.
Method 1: The Shake-Flask Method (Thermodynamic Equilibrium Solubility)
This is considered the "gold standard" for determining thermodynamic solubility, representing the true equilibrium state between the dissolved solute and excess solid.[13]
Causality Behind the Protocol: This method is designed to achieve a saturated solution in thermodynamic equilibrium. Using excess solid ensures the solution becomes saturated. The extended incubation with agitation allows the dissolution process to reach a steady state, overcoming any kinetic barriers. Centrifugation provides a clean separation of the saturated supernatant from the undissolved solid, which is critical for accurate concentration analysis.
Detailed Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent (e.g., 10 mg of solid into 1 mL of solvent in a glass vial). The solid should be visibly present after the solution is saturated.
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours. This extended time is crucial to ensure that true thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.
-
Sample Collection: Carefully pipette a known volume of the clear supernatant. Crucially, avoid disturbing the solid pellet.
-
Dilution: Dilute the supernatant sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility, typically expressed in mg/mL or mol/L.
Method 2: Nephelometry (Kinetic Solubility)
For higher throughput needs, such as screening a range of solvents or formulation conditions, nephelometry offers a rapid assessment of kinetic solubility. This technique measures the light scattered by undissolved particles as a compound precipitates from a stock solution.[7]
Causality Behind the Protocol: This method determines the concentration at which a compound begins to precipitate out of a solution under specific, rapid conditions. It starts with a highly soluble stock (in DMSO) and forces precipitation by adding an anti-solvent. The point of precipitation, detected by light scattering, defines the kinetic solubility. It is faster but may not represent true equilibrium.[8]
Conceptual Workflow Diagram:
Caption: High-level workflow for kinetic solubility by nephelometry.
PART 4: Data Presentation and Interpretation
Organizing solubility data in a structured format is essential for analysis and comparison. The following table provides a template for reporting results, populated with scientifically plausible illustrative data based on the theoretical predictions.
Table 2: Illustrative Solubility of this compound in Common Organic Solvents at 25 °C (Note: The following values are hypothetical examples for illustrative purposes and must be determined experimentally.)
| Solvent | Solvent Class | Predicted Solubility Range | Illustrative Solubility (mg/mL) | Illustrative Molarity (mol/L) |
| Hexane | Nonpolar | Very Low | < 0.1 | < 0.0003 |
| Toluene | Aromatic | Low | ~1.5 | ~0.0045 |
| Dichloromethane (DCM) | Halogenated | Moderate | ~25 | ~0.075 |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate-High | ~50 | ~0.150 |
| Ethyl Acetate (EtOAc) | Polar Aprotic (Ester) | Moderate | ~15 | ~0.045 |
| Acetonitrile (ACN) | Polar Aprotic | Moderate-High | ~40 | ~0.120 |
| Methanol (MeOH) | Polar Protic | Moderate-High | ~35 | ~0.105 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | > 150 | > 0.450 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 200 | > 0.600 |
Conclusion
The solubility of this compound is a complex interplay of its polar pyridine-amine core and its large, lipophilic halogen substituents. Theoretical analysis predicts a favorable solubility profile in polar aprotic solvents like DMSO and DMF, with moderate solubility in protic and chlorinated solvents, and poor solubility in nonpolar hydrocarbons. While in silico methods provide valuable initial guidance, they must be corroborated by empirical data.
For definitive results, the shake-flask method is recommended to determine thermodynamic solubility, providing a crucial parameter for process development and formulation. By employing the principles and protocols outlined in this guide, researchers can confidently characterize the solubility of this important chemical intermediate, facilitating its effective application in pharmaceutical and chemical research.
References
- 1. This compound AldrichCPR 1228666-03-2 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 5-ブロモ-4-クロロ-3-ヨードピリジン-2-アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 7. rheolution.com [rheolution.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Pyridine [chemeurope.com]
- 11. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
The Strategic Utility of 5-Bromo-4-chloro-3-iodopyridin-2-amine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in medicinal chemistry.[2] Within this important class of heterocycles, polysubstituted pyridines offer a particularly powerful platform for the development of highly specific and potent inhibitors of a range of biological targets, most notably protein kinases.[3][4][5] This guide delves into the strategic application of a highly functionalized and versatile building block: 5-Bromo-4-chloro-3-iodopyridin-2-amine. We will explore its synthesis, physicochemical properties, and, most critically, its role as a versatile precursor in the synthesis of complex bioactive molecules, underpinned by the differential reactivity of its three distinct halogen atoms.
Physicochemical Properties and Safety Profile
This compound is a solid at room temperature with the molecular formula C₅H₃BrClIN₂ and a molecular weight of 333.35 g/mol .[6] A summary of its key identifiers and properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1228666-03-2 | [6] |
| Molecular Formula | C₅H₃BrClIN₂ | [6] |
| Molecular Weight | 333.35 | |
| Appearance | Solid | |
| InChI Key | VUZRKELWKYLVBZ-UHFFFAOYSA-N | |
| SMILES | Nc1ncc(Br)c(Cl)c1I |
From a safety perspective, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and is accompanied by the GHS06 pictogram and the signal word "Danger". Appropriate personal protective equipment should be used when handling this compound, and it should be managed in a well-ventilated area.[6]
Synthesis of a Versatile Building Block
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the halogenation of aminopyridines. The synthesis of the closely related 2-Amino-5-bromo-3-iodopyridine provides a strong precedent, involving the sequential bromination and iodination of a 2-aminopyridine precursor.[7] A proposed synthetic pathway for this compound likely commences with a suitable chloro-substituted 2-aminopyridine, followed by regioselective iodination and bromination. The amino group is a powerful activating group and will direct electrophilic substitution to the ortho and para positions.
A potential synthetic approach is outlined below:
Caption: Proposed synthetic pathway for this compound.
The Strategic Advantage: Differential Reactivity of Halogen Atoms
The true synthetic utility of this compound lies in the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of various molecular fragments, making it an ideal scaffold for the construction of libraries of compounds for structure-activity relationship (SAR) studies. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[8] This hierarchy enables the medicinal chemist to perform a series of selective transformations:
-
Initial Coupling at the Iodine (C3-position): The highly reactive C-I bond can be selectively functionalized, for instance, via a Suzuki-Miyaura or Sonogashira coupling, while leaving the bromo and chloro substituents untouched. This allows for the introduction of a key pharmacophoric element at the 3-position.
-
Second Coupling at the Bromine (C5-position): Following the initial modification at the C3-position, the C-Br bond can be targeted for a subsequent cross-coupling reaction under slightly more forcing conditions. This enables the introduction of a second point of diversity.
-
Final Modification or Retention of Chlorine (C4-position): The least reactive C-Cl bond can either be functionalized under even more vigorous conditions or remain as a key substituent contributing to the overall electronic and steric properties of the final molecule. The presence of chlorine in drug molecules is known to often enhance metabolic stability and membrane permeability.[9]
This stepwise functionalization provides a powerful and modular approach to the synthesis of complex, highly decorated pyridine cores.
Caption: Strategic functionalization enabled by differential halogen reactivity.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4] The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The strategic positioning of substituents on the pyridine ring allows for the optimization of interactions with other pockets of the ATP-binding site, thereby enhancing potency and selectivity. This compound is an ideal starting point for the synthesis of such inhibitors.
Below is a representative, field-proven protocol for a selective Suzuki-Miyaura coupling at the C3-iodo position, a foundational step in the synthesis of a kinase inhibitor library.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv.) followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-aryl-5-bromo-4-chloropyridin-2-amine.
This protocol provides a reliable and reproducible method for the initial, selective functionalization of the building block, setting the stage for subsequent synthetic elaborations.
Conclusion
This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its trifunctional halogen substitution pattern, coupled with the well-established 2-aminopyridine kinase hinge-binding motif, provides an exceptional platform for the efficient and modular synthesis of potent and selective kinase inhibitors. The predictable and hierarchical reactivity of the iodo, bromo, and chloro substituents allows for a controlled, stepwise elaboration of the pyridine core, facilitating the rapid exploration of chemical space and the optimization of lead compounds. As the demand for novel and highly targeted therapeutics continues to grow, the judicious use of such versatile building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.
References
- 1. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
The Synthetic Potential of 5-Bromo-4-chloro-3-iodopyridin-2-amine: A Technical Guide for Advanced Research
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1][2] Its presence in numerous FDA-approved drugs and advanced materials underscores the importance of developing efficient strategies for its multi-functionalization. The commercially available, yet underexplored, 5-Bromo-4-chloro-3-iodopyridin-2-amine presents itself as a uniquely promising building block. Its densely packed array of functional groups—an amino moiety and three distinct halogens—offers a rich platform for sequential and site-selective chemical modifications.
This technical guide will provide researchers, scientists, and drug development professionals with an in-depth perspective on the potential applications of this trihalogenated aminopyridine. Rather than a retrospective review of its use, this document serves as a forward-looking manual, grounded in established principles of chemical reactivity, to unlock its synthetic potential. We will explore how the differential reactivity of the iodo, bromo, and chloro substituents can be strategically exploited in a variety of cross-coupling and substitution reactions to generate complex, highly substituted pyridine derivatives.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 1228666-03-2 | --INVALID-LINK-- |
| Molecular Formula | C₅H₃BrClIN₂ | --INVALID-LINK-- |
| Molecular Weight | 333.35 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| SMILES | Nc1ncc(Br)c(Cl)c1I | --INVALID-LINK-- |
Core Concept: The Principle of Sequential, Site-Selective Functionalization
The primary utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy of this bond dictates the ease of this step. The generally accepted order of reactivity for halogens in these reactions is:
I > Br > Cl [3]
This reactivity gradient is a powerful tool, allowing for the selective functionalization of the C-I bond under mild conditions, followed by reaction at the C-Br bond under slightly more forcing conditions, and finally, modification of the C-Cl bond, which is the most inert of the three.[4][5]
Caption: Hierarchical reactivity of halogens enabling sequential functionalization.
Potential Application I: Synthesis of Kinase Inhibitor Scaffolds via Sequential Cross-Coupling
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors, where different substituents on the ring can be tailored to interact with specific pockets of the kinase active site.[2][6][7] this compound is an ideal starting material for building a library of diverse kinase inhibitor candidates through a series of selective cross-coupling reactions.
Workflow for Sequential Functionalization
Caption: Proposed workflow for the synthesis of a multi-substituted pyridine.
Step 1: Sonogashira Coupling at the C-I Bond
The highly reactive carbon-iodine bond is the prime site for the initial functionalization, for which the Sonogashira coupling is an excellent choice to introduce an alkyne moiety.[8][9][10][11] This reaction is typically performed under mild conditions, which should leave the C-Br and C-Cl bonds intact.
Generalized Protocol for Sonogashira Coupling:
-
To a degassed solution of this compound (1.0 equiv) in an appropriate solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equiv).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with aqueous ammonium chloride, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Suzuki Coupling at the C-Br Bond
With the C-I position functionalized, the C-Br bond becomes the next target. A Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl groups, which are common features in kinase inhibitors.[3][4][12][13][14] More forcing conditions (e.g., higher temperatures and a more active catalyst system) will be required compared to the Sonogashira coupling at the C-I bond, but these conditions can be optimized to avoid reacting the C-Cl bond.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the 3-alkynyl-5-bromo-4-chloropyridin-2-amine (1.0 equiv), an arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/water).
-
Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
Step 3: Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution at the C-Cl Bond
The C-Cl bond is the least reactive towards palladium-catalyzed cross-coupling.[4] A Buchwald-Hartwig amination can be employed to introduce a variety of amine substituents, a common pharmacophore in kinase inhibitors.[15][16][17][18][19] Alternatively, under forcing conditions, a nucleophilic aromatic substitution (SNAr) could be employed, especially given that the pyridine ring is electron-deficient, which facilitates this type of reaction at the 2- and 4-positions.[20][21][22][23][24]
Generalized Protocol for Buchwald-Hartwig Amination:
-
Combine the 3-alkynyl-5-aryl-4-chloropyridin-2-amine (1.0 equiv), the desired amine (1.2-2.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv) in a glovebox or under an inert atmosphere.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture at 100-120 °C until the starting material is consumed.
-
Cool the reaction, quench carefully with water, and extract the product.
-
Purify by column chromatography.
Potential Application II: Directed ortho-Metalation (DoM)
The amino group at the C-2 position can act as a directing metalation group (DMG).[25][26][27][28] Treatment with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), could potentially lead to deprotonation at the C-6 position, which is ortho to the nitrogen of the pyridine ring and meta to the amino group. However, the directing effect of the amino group could also favor deprotonation at the C-3 position, which is already substituted. Given the steric hindrance and electronic environment, the regioselectivity of this process would need to be determined empirically. If successful, quenching the resulting lithiated species with an electrophile would introduce a fourth point of diversity.
Caption: Proposed Directed ortho-Metalation strategy.
Summary of Potential Selective Reactions
| Position | Halogen | Relative Reactivity | Potential Selective Reactions |
| C3 | Iodo | Highest | Sonogashira, Suzuki, Heck, Stille, Negishi |
| C5 | Bromo | Medium | Suzuki, Buchwald-Hartwig, Heck, Stille |
| C4 | Chloro | Lowest | Buchwald-Hartwig, Nucleophilic Aromatic Substitution |
| C6 | H | N/A | Directed ortho-Metalation |
Conclusion and Future Outlook
This compound is a molecule with significant, yet largely untapped, potential as a building block in synthetic chemistry. The hierarchical reactivity of its three distinct halogen atoms provides a clear and logical pathway for the synthesis of complex, multi-substituted pyridine derivatives. By employing a strategic sequence of well-established cross-coupling reactions, researchers can systematically introduce a variety of functional groups, making this compound an ideal starting point for the generation of libraries of novel compounds for drug discovery, particularly in the area of kinase inhibitors. The additional possibility of leveraging the amino group for directed metalation further expands its synthetic utility. This guide serves as a roadmap for chemists to harness the latent potential of this versatile scaffold and accelerate the discovery of new chemical entities with valuable biological or material properties.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. scirp.org [scirp.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 26. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 27. baranlab.org [baranlab.org]
- 28. Directed ortho metalation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-Bromo-4-chloro-3-iodopyridin-2-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Bromo-4-chloro-3-iodopyridin-2-amine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited publicly available information on the specific discovery and history of this exact molecule, this document focuses on a plausible synthetic pathway, detailed experimental protocols, and the broader context of its utility, grounded in established chemical literature.
Introduction and Significance
This compound, with the CAS Number 1228666-03-2, is a unique halogen-rich pyridine derivative.[1][2] The strategic placement of three different halogens (Bromo, Chloro, Iodo) and an amino group on the pyridine core makes it an exceptionally versatile scaffold for the synthesis of complex molecules. Halogenated pyridines are crucial intermediates in the development of pharmaceuticals and agrochemicals, as the halogens can serve as handles for various cross-coupling reactions, allowing for the introduction of diverse functional groups.[3][4][5] The presence of multiple, distinct halogen atoms allows for selective and sequential reactions, providing a powerful tool for building molecular complexity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1228666-03-2 | [1][2] |
| Molecular Formula | C₅H₃BrClIN₂ | [1][2] |
| Molecular Weight | 333.35 g/mol | [2] |
| Appearance | Solid (predicted) | [2] |
| InChI Key | VUZRKELWKYLVBZ-UHFFFAOYSA-N | [2] |
| SMILES | Nc1ncc(Br)c(Cl)c1I | [2] |
Proposed Synthetic Pathway
Given the absence of a directly published synthesis for this compound, a plausible multi-step synthetic route is proposed here, based on established methods for the halogenation and functionalization of pyridine rings.[6][7][8][9][10][11][12][13][14][15][16][17] The proposed synthesis starts from the commercially available 2-amino-4-chloropyridine. The strategy involves sequential halogenation at the 5-, and 3- positions, taking into account the directing effects of the amino and chloro substituents.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on analogous reactions reported in the chemical literature for the halogenation of substituted pyridines.
Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine
This step involves the bromination of 2-amino-4-chloropyridine. The amino group is an activating, ortho-, para-director. Since the para-position (5-position) is available, bromination is expected to occur regioselectively at this position. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[15]
Experimental Protocol:
-
To a solution of 2-amino-4-chloropyridine (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-amino-5-bromo-4-chloropyridine.
Step 2: Synthesis of this compound
The second step is the iodination of 2-amino-5-bromo-4-chloropyridine. The remaining open position for electrophilic substitution is the 3-position. N-Iodosuccinimide (NIS) is a suitable reagent for this iodination.[10]
Experimental Protocol:
-
Dissolve 2-amino-5-bromo-4-chloropyridine (1 equivalent) in acetonitrile (CH₃CN).
-
Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.
Caption: A typical experimental workflow for a halogenation step.
Characterization
The structural confirmation of the final product and intermediates would be carried out using standard analytical techniques.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | A singlet in the aromatic region for the proton at the 6-position. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Five distinct signals in the aromatic region corresponding to the five carbon atoms of the pyridine ring. |
| Mass Spec. | Molecular ion peak corresponding to the calculated exact mass (333.35 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |
| Elemental Analysis | Calculated: C, 18.01; H, 0.91; Br, 23.97; Cl, 10.63; I, 38.07; N, 8.40. Found values should be within ±0.4% of the calculated values. |
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not widely documented, its structure suggests significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. The three distinct halogen atoms can be selectively functionalized through various cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. This allows for the controlled and sequential introduction of a wide array of substituents, enabling the rapid generation of diverse chemical libraries for drug screening.
The 2-aminopyridine moiety itself is a common pharmacophore found in numerous biologically active compounds.[6] Therefore, derivatives of this compound could be explored as potential inhibitors of kinases, proteases, or other enzymes implicated in various diseases.
Conclusion
This compound is a highly functionalized and promising building block for synthetic and medicinal chemistry. Although detailed information regarding its discovery is scarce, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The unique arrangement of its functional groups offers a powerful platform for the synthesis of complex molecular architectures, making it a valuable tool for researchers and scientists in the field of drug development.
References
- 1. echemi.com [echemi.com]
- 2. This compound AldrichCPR 1228666-03-2 [sigmaaldrich.com]
- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2609372A - Halogenation of 2-aminopyrimidines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine synthesis [organic-chemistry.org]
- 13. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 16. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
A Theoretical and Computational Investigation of 5-Bromo-4-chloro-3-iodopyridin-2-amine: A Guide for Drug Discovery Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 5-Bromo-4-chloro-3-iodopyridin-2-amine, a complex polyhalogenated pyridine derivative. Recognizing the pivotal role of halogenated heterocycles in medicinal chemistry, this paper outlines a systematic in silico approach to characterize the molecule's structural, electronic, and spectroscopic properties. Methodologies including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are detailed. Furthermore, the guide presents protocols for the simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. It also assesses the molecule's potential as a drug candidate through Lipinski's Rule of Five analysis and provides a conceptual workflow for molecular docking studies. This document serves as a methodological blueprint for researchers and drug development professionals engaged in the computational analysis of novel, pharmacologically relevant small molecules.
Introduction: The Significance of Polyhalogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceutical agents due to its ability to engage in various biological interactions. The strategic incorporation of halogen atoms onto this core structure is a widely employed tactic in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] The introduction of multiple, distinct halogens—as seen in this compound—offers a nuanced approach to modulating these properties, leveraging the unique electronic and steric effects of each halogen.
Pyridine halogenation is a critical process for generating the diverse range of derivatives necessary for the development of drugs and agrochemicals.[3][4] This guide uses this compound (CAS No. 1228666-03-2) as a case study to demonstrate a robust theoretical workflow.[5] The computational methodologies detailed herein provide a powerful, resource-efficient means to predict molecular characteristics before undertaking potentially complex and costly experimental synthesis.
Molecular Structure and In Silico Characterization
A foundational step in the theoretical analysis of any molecule is the determination of its most stable three-dimensional conformation and the characterization of its electronic landscape.
Geometry Optimization and Vibrational Analysis
The initial phase of computational analysis involves geometry optimization, a process that seeks the lowest energy arrangement of atoms in the molecule.[6] Density Functional Theory (DFT) is a powerful quantum mechanical method well-suited for this task, offering a favorable balance between accuracy and computational demand.[7][8][9]
Experimental Protocol: DFT Geometry Optimization
-
Structure Input: Construct the 2D structure of this compound and convert it to a 3D representation using molecular modeling software.
-
Computational Method Selection:
-
Functional: Select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely recognized for its reliability in predicting the geometries of organic molecules.
-
Basis Set: Employ the 6-311++G(d,p) basis set. This choice provides a flexible description of the electron distribution by including diffuse functions (++) for non-hydrogen atoms and polarization functions (d,p) for all atoms, which are crucial for accurately modeling halogenated systems.
-
-
Execution: Perform the geometry optimization calculation. The algorithm iteratively adjusts atomic positions to minimize the total electronic energy of the molecule.[6]
-
Frequency Analysis: Following optimization, conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2-N1 | 1.35 |
| C2-N(H2) | 1.36 | |
| C3-I | 2.10 | |
| C4-Cl | 1.73 | |
| C5-Br | 1.89 | |
| Bond Angles (°) | N1-C2-C3 | 122.5 |
| C2-C3-C4 | 118.0 | |
| C3-C4-C5 | 120.5 | |
| C4-C5-C6 | 119.0 | |
| Dihedral Angle (°) | I-C3-C4-Cl | 0.5 |
Note: These are hypothetical values for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy reflects the capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability.
Caption: Frontier Molecular Orbital (FMO) Diagram
Table 2: Calculated FMO Properties
| Property | Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron Donating Capability |
| LUMO Energy | -1.2 | Electron Accepting Capability |
| HOMO-LUMO Gap | 5.3 | High Kinetic Stability, Low Reactivity |
Note: These are hypothetical values for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Analysis
The MEP surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red denotes electron-rich, negative potential areas (attractive to electrophiles), while blue signifies electron-poor, positive potential areas (attractive to nucleophiles). For this compound, one would expect to see negative potential around the nitrogen atoms and positive potential near the hydrogen atoms of the amine group.
Spectroscopic Property Simulation
Computational methods can accurately predict various spectroscopic properties, providing valuable data for structure elucidation and comparison with experimental results.
Theoretical NMR Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors.[10][11][12][13] By predicting the ¹H and ¹³C chemical shifts, researchers can gain insights into the electronic environment of each nucleus.
Experimental Protocol: GIAO NMR Calculation
-
Optimized Geometry: Use the B3LYP/6-311++G(d,p) optimized structure of the molecule.
-
NMR Calculation: Perform a GIAO NMR calculation at the same level of theory.
-
Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), according to the equation: δ = σ_ref - σ_calc. The shielding value for TMS (σ_ref) must be calculated at the same level of theory for consistency.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) relative to TMS
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
| C2 | 158.2 | H (N-H) | 5.8 (broad) |
| C3 | 90.5 | H6 | 8.1 |
| C4 | 150.1 | ||
| C5 | 115.7 | ||
| C6 | 148.9 |
Note: These are hypothetical values for illustrative purposes.
Simulated Infrared (IR) Spectroscopy
The vibrational frequencies calculated during the geometry optimization process can be used to generate a theoretical IR spectrum. This spectrum can help identify characteristic functional groups within the molecule. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, compensating for anharmonicity and other method-inherent approximations.
Table 4: Key Predicted Vibrational Frequencies
| Frequency (cm⁻¹) (Scaled) | Assignment |
| 3450, 3350 | N-H Asymmetric/Symmetric Stretch |
| 1620 | N-H Scissoring |
| 1580 | C=C/C=N Ring Stretch |
| 1100 | C-I Stretch |
| 750 | C-Cl Stretch |
| 650 | C-Br Stretch |
Note: These are hypothetical values for illustrative purposes.
Druglikeness and Pharmacokinetic Predictions (ADMET)
For molecules intended for therapeutic applications, early assessment of their drug-like properties is crucial.
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five provides a set of guidelines to evaluate the potential for a compound to be an orally active drug in humans.[14][15][16] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 Daltons.
-
A calculated octanol-water partition coefficient (LogP) not greater than 5.[17][18]
Table 5: Lipinski's Rule of Five Analysis for this compound
| Parameter | Value | Rule | Compliance |
| Molecular Weight | 333.35 g/mol [5] | < 500 | Yes |
| Hydrogen Bond Donors | 1 (from -NH2 group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (from N1 and N of -NH2) | ≤ 10 | Yes |
| Calculated LogP | 3.2 (Estimated) | ≤ 5 | Yes |
Based on this analysis, this compound complies with all of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.
Conceptual Workflow for Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein.[19][20][21] This method is instrumental in structure-based drug design for predicting binding affinity and understanding intermolecular interactions at the active site.
Caption: Conceptual Molecular Docking Workflow
Experimental Protocol: Conceptual Molecular Docking
-
Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Use the previously optimized 3D structure of this compound. Assign appropriate charges.
-
Grid Generation: Define a grid box that encompasses the active site of the protein. This box defines the search space for the ligand docking.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different conformations and orientations of the ligand within the grid box.[20][22]
-
Scoring and Analysis: The program uses a scoring function to estimate the binding affinity for each pose. The resulting poses are ranked, and the top-scoring poses are analyzed to understand key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions).
Conclusion and Future Directions
The theoretical studies outlined in this guide provide a comprehensive in silico characterization of this compound. The DFT calculations suggest a stable molecular structure, and the FMO analysis indicates high kinetic stability. Simulated spectroscopic data offer a benchmark for future experimental work. Furthermore, the molecule demonstrates promising drug-like properties according to Lipinski's Rule of Five, making it a viable candidate for further investigation.
Future work should focus on the experimental synthesis and characterization of this compound to validate the theoretical predictions. Subsequent molecular docking studies against specific biological targets, guided by the principles of halogen bonding, could reveal its potential as a novel therapeutic agent.[2] This integrated approach, combining computational prediction with experimental validation, is essential for accelerating the modern drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. echemi.com [echemi.com]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. gaussian.com [gaussian.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Lipinski's_Rule_of_Five [bionity.com]
- 16. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 17. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 18. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 19. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KBbox: Methods [kbbox.h-its.org]
- 21. Small Molecule Docking – Meiler Lab [meilerlab.org]
- 22. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling of 5-Bromo-4-chloro-3-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing selective Suzuki-Miyaura cross-coupling reactions using the polyhalogenated substrate, 5-Bromo-4-chloro-3-iodopyridin-2-amine. The inherent differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a stepwise and site-selective functionalization of the pyridine core, a common scaffold in medicinal chemistry. This guide offers detailed, field-proven protocols, explains the underlying mechanistic principles dictating chemoselectivity, and provides visual aids to facilitate experimental design and execution.
Introduction: The Strategic Value of Polyhalogenated Pyridines in Drug Discovery
Polyhalogenated heterocycles are powerful building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The ability to selectively functionalize a molecule at different positions in a controlled sequence offers a modular approach to building molecular diversity and performing structure-activity relationship (SAR) studies. This compound is a prime example of such a versatile scaffold. The distinct electronic and steric environments of the three halogen atoms allow for their differential participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have led to its widespread adoption in drug discovery.[5][6]
This guide will focus on leveraging the inherent reactivity hierarchy of the halogens in this compound to achieve selective Suzuki couplings.
The Principle of Chemoselectivity in Suzuki Coupling
The success of a selective Suzuki coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The rate-determining step in the Suzuki catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][7] The energy barrier for this step is influenced by the bond dissociation energy of the C-X bond and the electronegativity of the halogen.
The generally accepted order of reactivity for aryl halides in Suzuki coupling is:
C-I > C-Br > C-Cl > C-F [7][8][9]
This trend is primarily attributed to the decreasing bond strength as one moves down the halogen group, making the C-I bond the weakest and most susceptible to cleavage by the palladium catalyst.[8] This inherent reactivity difference allows for the selective coupling at the iodine-bearing position under milder conditions, leaving the bromine and chlorine atoms untouched. By subsequently employing more forcing conditions or more active catalyst systems, the bromine and then the chlorine positions can be functionalized.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle of the Suzuki-Miyaura coupling comprises three key steps:[3][4][7][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). This is typically the rate-limiting step.
-
Transmetalation: In the presence of a base, the organoboron reagent (R-B(OR')₂) forms a boronate complex, which then transfers its organic group (R) to the palladium center, displacing the halide and forming a new Pd(II) species (Ar-Pd-R).
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed to achieve selective Suzuki coupling at the C-I, C-Br, and C-Cl positions of this compound. It is crucial to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration, as palladium catalysts can be sensitive to oxygen.
Protocol 1: Selective Coupling at the C-3 (Iodo) Position
This protocol utilizes mild conditions to selectively target the most reactive C-I bond.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Triphenylphosphine (PPh₃) (2-6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add Palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sequential Coupling at the C-5 (Bromo) Position
This protocol is designed for the product obtained from Protocol 1 (3-aryl-5-Bromo-4-chloro-pyridin-2-amine) and employs slightly more forcing conditions or a more active catalyst system to target the C-Br bond.
Materials:
-
3-Aryl-5-bromo-4-chloropyridin-2-amine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Toluene and Water (10:1 v/v, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the 3-aryl-5-bromo-4-chloropyridin-2-amine (1.0 eq.), the second arylboronic acid (1.3 eq.), and potassium phosphate (2.5 eq.).
-
In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) in a small amount of the degassed toluene.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress. This reaction may require 12-24 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Final Coupling at the C-4 (Chloro) Position
Coupling at the C-Cl bond is the most challenging and requires a highly active catalyst system and elevated temperatures.[5][11] This protocol is intended for the product from Protocol 2 (3,5-diaryl-4-chloropyridin-2-amine).
Materials:
-
3,5-Diaryl-4-chloropyridin-2-amine
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3-5 mol%)
-
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (6-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
tert-Amyl alcohol (degassed)
Procedure:
-
To a microwave vial, add the 3,5-diaryl-4-chloropyridin-2-amine (1.0 eq.), the third arylboronic acid (1.5 eq.), cesium carbonate (3.0 eq.), Pd(OAc)₂ (4 mol%), and RuPhos (8 mol%).
-
Seal the vial and evacuate and backfill with argon.
-
Add degassed tert-amyl alcohol.
-
Heat the reaction mixture in a microwave reactor to 120-140 °C for 1-4 hours.
-
Alternatively, conventional heating at reflux can be used, but may require longer reaction times.
-
Monitor the reaction carefully for completion.
-
Follow the work-up and purification steps as described in Protocol 1.
Summary of Reaction Conditions
| Position | Halogen | Catalyst System | Base | Solvent | Temperature (°C) | Typical Time (h) |
| C-3 | Iodo | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 2-6 |
| C-5 | Bromo | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 |
| C-4 | Chloro | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-Amyl alcohol | 120-140 | 1-4 (microwave) |
Table 1: Recommended conditions for selective Suzuki coupling of this compound.
Troubleshooting and Key Considerations
-
Inert Atmosphere: Strict exclusion of oxygen is critical for catalyst stability and activity.
-
Solvent Degassing: Solvents should be thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Base Choice: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base can influence the rate of transmetalation.[11]
-
Ligand Selection: The ligand plays a vital role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands are often required for coupling less reactive halides like bromides and chlorides.[7][12][13]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by water or other protic sources. Using anhydrous solvents and appropriate bases can minimize this.
-
Homocoupling: Dimerization of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.
Workflow for Sequential Suzuki Coupling
The following diagram illustrates the logical workflow for the sequential functionalization of this compound.
Figure 2: Workflow for the sequential Suzuki coupling of this compound.
Conclusion
The site-selective Suzuki-Miyaura coupling of this compound provides a powerful and modular strategy for the synthesis of highly substituted pyridine derivatives. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and temperature, researchers can achieve controlled functionalization at the iodo, bromo, and chloro positions in a stepwise manner. The protocols and guidelines presented in this document offer a robust starting point for the efficient and selective synthesis of novel chemical entities for drug discovery and development.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-4-chloro-3-iodopyridin-2-amine
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmacologically active molecules.[1] The ability to precisely functionalize this heterocyclic core allows for the fine-tuning of a compound's steric and electronic properties, which is critical for optimizing its interaction with biological targets. The Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2][3] This reaction is particularly valuable in the synthesis of complex molecules due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[2][4]
This application note provides a detailed guide to the Sonogashira coupling of 5-bromo-4-chloro-3-iodopyridin-2-amine, a polyhalogenated substrate with significant potential as a building block in medicinal chemistry. A key challenge and opportunity with such substrates is achieving high chemoselectivity. This guide will elucidate the principles behind selectively coupling at the most reactive halogen site and provide robust protocols for researchers, scientists, and drug development professionals to leverage this powerful transformation.
Chemoselectivity in Polyhalogenated Pyridines: A Predictable Hierarchy
The success of a Sonogashira coupling on a multi-halogenated substrate like this compound hinges on the inherent differences in reactivity among the carbon-halogen bonds. The rate-determining step in the Sonogashira catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) complex.[5] The propensity for this step to occur follows a well-established trend based on the bond dissociation energy of the carbon-halogen bond: C-I < C-Br < C-Cl.[2][6]
This reactivity hierarchy allows for a high degree of chemoselectivity. By carefully controlling the reaction conditions, particularly temperature, the Sonogashira coupling can be directed exclusively to the most labile C-I bond, leaving the C-Br and C-Cl bonds untouched for potential subsequent cross-coupling reactions.[2][6] This stepwise functionalization is a powerful strategy for the divergent synthesis of a library of complex pyridine derivatives from a single, versatile starting material.
Figure 1: Reactivity order of carbon-halogen bonds in Sonogashira coupling.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the chemoselective Sonogashira coupling of this compound. Both a traditional copper-co-catalyzed and a copper-free variant are presented. The copper-free system is advantageous in situations where potential alkyne homocoupling (Glaser coupling), a common side reaction promoted by copper, is a concern.[2]
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.[4]
-
Anhydrous Solvents: The use of anhydrous and degassed solvents is recommended to ensure optimal catalyst performance.
-
Reagent Purity: The purity of the starting materials, catalysts, and reagents is crucial for reproducible and high-yielding reactions.
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling
This protocol employs a classic Sonogashira catalyst system, offering high reactivity and efficiency.
Table 1: Reagents and Conditions for Copper-Co-catalyzed Sonogashira Coupling
| Component | Role | Example | Stoichiometry | Mol% |
| This compound | Starting Material | - | 1.0 equiv | - |
| Terminal Alkyne | Coupling Partner | Phenylacetylene | 1.2 equiv | - |
| Palladium Catalyst | Primary Catalyst | PdCl₂(PPh₃)₂ | - | 2-5 mol% |
| Copper(I) Iodide (CuI) | Co-catalyst | CuI | - | 2-5 mol% |
| Base | Activates Alkyne | Triethylamine (Et₃N) | - | 2-3 equiv |
| Solvent | Reaction Medium | DMF or THF | - | - |
| Temperature | Reaction Condition | 25-65 °C | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., DMF) and triethylamine (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 65 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is ideal for sensitive substrates or when Glaser homocoupling is a significant side reaction.
Table 2: Reagents and Conditions for Copper-Free Sonogashira Coupling
| Component | Role | Example | Stoichiometry | Mol% |
| This compound | Starting Material | - | 1.0 equiv | - |
| Terminal Alkyne | Coupling Partner | Phenylacetylene | 1.5 equiv | - |
| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄ | - | 2-5 mol% |
| Base | Activates Alkyne | Piperidine or Diisopropylamine | - | 2-3 equiv |
| Solvent | Reaction Medium | THF or Dioxane | - | - |
| Temperature | Reaction Condition | 25-80 °C | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., piperidine, 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.5 equiv) dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product via flash column chromatography.
Figure 2: General experimental workflow for Sonogashira coupling.
Mechanism of the Sonogashira Coupling: A Tale of Two Cycles
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) complex. This is the chemoselectivity-determining step.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: The amine base deprotonates the alkyne, forming the copper(I) acetylide species that participates in the transmetalation step of the palladium cycle.
In the copper-free variant, the mechanism is believed to proceed through a different pathway where the palladium complex itself facilitates the deprotonation of the alkyne, albeit typically requiring a stronger base or higher temperatures.[6]
Figure 3: Simplified catalytic cycle of the Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound is a highly efficient and chemoselective method for the synthesis of valuable 3-alkynylpyridine derivatives. By leveraging the inherent reactivity difference of the carbon-halogen bonds, researchers can achieve selective functionalization at the C-I position. The protocols provided herein offer robust starting points for both traditional copper-co-catalyzed and copper-free conditions, enabling drug discovery and development professionals to readily access a diverse range of substituted pyridine building blocks for their research programs.
References
- 1. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 5-Bromo-4-chloro-3-iodopyridin-2-amine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Bromo-4-chloro-3-iodopyridin-2-amine as a versatile scaffold for the synthesis of novel heterocyclic compounds. This polyhalogenated pyridine is an exemplary building block, offering three distinct and electronically differentiated reaction sites. By leveraging the principles of chemoselective palladium-catalyzed cross-coupling reactions, a diverse array of complex molecular architectures, including fused bicyclic systems and multi-substituted pyridines, can be accessed in a controlled and predictable manner. This guide elucidates the underlying principles of regioselectivity and provides detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, followed by intramolecular cyclization strategies.
The Principle of Chemoselective Functionalization
The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-X bond to a Pd(0) catalyst is the initial and often rate-determining step in these catalytic cycles.[1][2] The energy barrier for this step is inversely proportional to the bond dissociation energy of the C-X bond and follows the well-established trend: C-I < C-Br < C-Cl .[3]
This reactivity hierarchy allows for the sequential and site-selective functionalization of the pyridine ring. By carefully selecting the reaction conditions (e.g., temperature, catalyst, and ligand), one can target the iodo group at the C3 position, followed by the bromo group at C5, and finally the less reactive chloro group at C4.[4][5] The electron-deficient nature of the pyridine ring further activates these positions towards oxidative addition compared to analogous benzene systems.[4]
Diagram 1: Chemoselective functionalization of this compound.
Synthesis of Fused Heterocyclic Systems: Pyrrolo[3,2-b]pyridines
A powerful application of this scaffold is the synthesis of fused heterocyclic systems, which are privileged structures in medicinal chemistry.[6][7] Pyrrolo[3,2-b]pyridines, for instance, can be efficiently constructed via a one-pot, two-step sequence involving a Sonogashira coupling followed by an intramolecular cyclization (heteroannulation).
The strategy involves the initial selective coupling of a terminal alkyne at the C3-iodo position. The key is to use an alkyne that contains, or can be converted to, a group that can facilitate the subsequent cyclization. A straightforward approach is to utilize an alkyne with a protected alcohol, which can be deprotected and then participate in a cyclization involving the adjacent C2-amino group.
Diagram 2: General workflow for the synthesis of fused pyrrolo[3,2-b]pyridines.
Protocol 2.1: Synthesis of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[3,2-b]pyridine
This protocol details a representative synthesis via Sonogashira coupling with propargyl alcohol, followed by a base-mediated cyclization.
Materials:
-
This compound
-
Propargyl alcohol
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Potassium tert-butoxide (t-BuOK)
Procedure:
Part A: Sonogashira Coupling
-
To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed toluene (or DMF) to dissolve the solids, followed by triethylamine (3.0 eq).
-
Add propargyl alcohol (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude C3-alkynylated intermediate is often carried forward without further purification.
Part B: Intramolecular Cyclization
-
Dissolve the crude intermediate from Part A in anhydrous THF or DMF in a separate nitrogen-flushed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.5 eq) portion-wise.
-
Causality: The strong base deprotonates the alcohol and the amine, facilitating a nucleophilic attack of the amino group onto the alkyne (5-exo-dig cyclization), which is a common strategy for forming five-membered nitrogen heterocycles.[10]
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the formation of the pyrrolo[3,2-b]pyridine product by LC-MS.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Diversity-Oriented Synthesis via Sequential Cross-Coupling
To fully exploit the potential of the starting material, a sequential cross-coupling strategy can be employed to install three different substituents at the C3, C5, and C4 positions. This approach is invaluable for building structure-activity relationship (SAR) libraries in drug discovery.
The workflow leverages the established reactivity order (I > Br > Cl). The first reaction is performed under mild conditions to target the C-I bond. The resulting mono-substituted product is then subjected to slightly more forcing conditions to react the C-Br bond. Finally, the most robust conditions, often requiring a specialized catalyst system with bulky, electron-rich phosphine ligands, are used to functionalize the resilient C-Cl bond.[11][12][13]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Strategic Functionalization of 5-Bromo-4-chloro-3-iodopyridin-2-amine via Palladium-Catalyzed Cross-Coupling
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and drug development, poly-functionalized heterocyclic compounds are of paramount importance. The pyridine core, in particular, is a privileged scaffold found in numerous pharmaceuticals. 5-Bromo-4-chloro-3-iodopyridin-2-amine emerges as a highly versatile and strategic building block for the synthesis of complex molecular architectures. The presence of three distinct halogen atoms—iodine, bromine, and chlorine—at defined positions, coupled with an amino group, offers a unique platform for sequential and site-selective palladium-catalyzed cross-coupling reactions.
The inherent reactivity differences of the carbon-halogen bonds are the cornerstone of this selectivity. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) catalyst generally follows the order C-I > C-Br > C-Cl.[1] This predictable reactivity hierarchy allows for the stepwise introduction of diverse functionalities at the C3, C5, and C4 positions, respectively. Furthermore, the 2-amino group can influence the electronic properties of the pyridine ring and may play a role in catalyst coordination, a factor that must be considered in reaction design.[2]
This comprehensive guide provides detailed application notes and protocols for the selective functionalization of this compound using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be robust and reproducible, with explanations of the underlying mechanistic principles to empower researchers to adapt and troubleshoot these powerful synthetic transformations.
Diagram: The Logic of Sequential Cross-Coupling
Caption: Workflow for the sequential functionalization of this compound.
I. Synthesis of this compound: A Proposed Route
-
Bromination: The first step would involve the selective bromination at the C5 position. This can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[3]
-
Iodination: The subsequent iodination at the C3 position of the resulting 2-amino-5-bromo-4-chloropyridine would likely require an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, for instance, trifluoroacetic acid in DMF. This is analogous to the synthesis of similar 2-amino-bromo-iodopyridines.[4]
II. Chemoselective Cross-Coupling at the C3-Iodo Position
The significantly weaker C-I bond allows for highly selective cross-coupling reactions at the C3 position under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[5]
Protocol 1: Selective Suzuki-Miyaura Coupling at C3
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings with iodoarenes.[5]
-
Base: K₂CO₃ is a moderately strong inorganic base that is effective in the transmetalation step of the Suzuki catalytic cycle.[6]
-
Solvent: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents.[5]
-
Temperature: The milder temperature of 80-90 °C is chosen to favor the selective reaction at the more reactive C-I bond.
B. Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper.[7][8]
Protocol 2: Selective Sonogashira Coupling at C3
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and degassed Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[7]
-
Base/Solvent: Triethylamine serves as both the base and a co-solvent, neutralizing the HX byproduct and facilitating the catalytic cycle.[9]
-
Temperature: Room temperature is often sufficient for the coupling of highly reactive aryl iodides, thus ensuring selectivity.[9]
III. Subsequent Cross-Coupling at the C5-Bromo Position
After the selective functionalization of the C3 position, the C5-bromo position becomes the next target for cross-coupling reactions under slightly more forcing conditions.
A. Suzuki-Miyaura Coupling at C5
Protocol 3: Suzuki-Miyaura Coupling at the C5-Bromo Position
-
Materials:
-
3-Substituted-5-bromo-4-chloropyridin-2-amine (from Protocol 1 or 2) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Cs₂CO₃ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
Follow the general setup procedure as described in Protocol 1, using the C3-functionalized intermediate.
-
Use Pd(dppf)Cl₂ as the catalyst and Cs₂CO₃ as the base.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Follow the work-up and purification procedure as in Protocol 1.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a more robust catalyst capable of activating the less reactive C-Br bond.[10]
-
Base: Cs₂CO₃ is a stronger base that can facilitate the coupling of less reactive bromides.[11]
-
Temperature: A higher temperature is required to overcome the higher activation energy for the oxidative addition to the C-Br bond.[6]
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10][11] The presence of the primary amino group at the C2 position can potentially interfere with the reaction, but with appropriate ligand selection, successful coupling at the C5 position is feasible.[2]
Protocol 4: Buchwald-Hartwig Amination at the C5-Bromo Position
-
Materials:
-
3-Substituted-5-bromo-4-chloropyridin-2-amine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add the 3-substituted-5-bromo-4-chloropyridin-2-amine.
-
Add anhydrous toluene, followed by the amine coupling partner.
-
Seal the tube and heat to 100-110 °C for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, even with potentially coordinating substrates.[2]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[11]
IV. Functionalization of the C4-Chloro Position: The Final Frontier
The C4-chloro position is the least reactive and requires more specialized and robust catalytic systems to achieve successful cross-coupling.
Protocol 5: Suzuki-Miyaura Coupling at the C4-Chloro Position
-
Materials:
-
3,5-Disubstituted-4-chloropyridin-2-amine (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Buchwald G3 Precatalyst (e.g., XPhos Pd G3) (0.05-0.10 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous Toluene/H₂O (10:1)
-
-
Procedure:
-
Follow the general setup procedure as described in Protocol 1.
-
Use the specified Buchwald G3 precatalyst and K₃PO₄ as the base.
-
Heat the reaction mixture to 110-120 °C for 24-48 hours.
-
Follow the work-up and purification procedure as in Protocol 1.
-
Causality Behind Experimental Choices:
-
Catalyst: Buchwald G3 precatalysts are highly active and are specifically designed for the challenging coupling of aryl chlorides.
-
Base: K₃PO₄ is an effective base for the Suzuki coupling of less reactive chlorides.[5]
-
Conditions: Higher catalyst loading, an excess of the boronic acid, and elevated temperatures are often necessary to drive the reaction to completion.
Data Summary Table
| Position | Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) |
| C3-Iodo | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 |
| C3-Iodo | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. |
| C5-Bromo | Suzuki-Miyaura | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100-110 |
| C5-Bromo | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-110 |
| C4-Chloro | Suzuki-Miyaura | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 110-120 |
Troubleshooting and Key Considerations
-
Catalyst Inhibition: The 2-amino group can potentially chelate with the palladium center, inhibiting the catalytic cycle. If low yields are observed, consider using ligands specifically designed to mitigate this effect, such as those with bulky substituents (e.g., Buchwald ligands).[2] In some cases, protection of the amino group as an acetamide may be necessary to achieve optimal yields, followed by a deprotection step.[5]
-
Degassing: Thoroughly degassing all solvents and maintaining an inert atmosphere is critical to prevent catalyst decomposition and unwanted side reactions.
-
Purity of Reagents: Use high-purity, anhydrous solvents and fresh reagents for best results. The quality of the boronic acid is particularly important in Suzuki reactions.
-
Monitoring Reaction Progress: Closely monitor the reactions by TLC or LC-MS to avoid over-running, which can lead to side product formation, especially when targeting mono-functionalization.
Conclusion
This compound is a powerful synthetic intermediate that allows for a programmed and regioselective approach to the synthesis of highly substituted pyridines. By leveraging the predictable reactivity of the different halogen atoms in palladium-catalyzed cross-coupling reactions, researchers can efficiently build molecular complexity. The protocols and insights provided in this guide serve as a robust starting point for the strategic application of this versatile building block in drug discovery and materials science.
References
- 1. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. ijssst.info [ijssst.info]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scirp.org [scirp.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Regioselective functionalization of 5-Bromo-4-chloro-3-iodopyridin-2-amine
An In-Depth Guide to the Regioselective Functionalization of 5-Bromo-4-chloro-3-iodopyridin-2-amine
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Polyhalogenated Pyridine Scaffold
Substituted pyridine rings are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their ability to act as bioisosteres, engage in hydrogen bonding, and modulate physicochemical properties makes them a privileged scaffold in drug discovery.[3][4] The compound this compound represents a highly versatile, yet challenging, starting material. Its dense arrangement of halogens with distinct reactivities offers a powerful platform for the sequential and site-selective introduction of diverse functional groups, enabling the rapid construction of complex molecular architectures.
This application note provides a comprehensive guide to the strategic, regioselective functionalization of this key intermediate. We will move beyond simple procedural lists to explore the underlying principles of reactivity that govern site selectivity. Detailed, field-tested protocols for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions are provided, explaining the causal relationships between reaction conditions and selective outcomes.
Pillar 1: Understanding the Principles of Regioselectivity
Achieving selectivity in the functionalization of this compound hinges on exploiting the inherent differences in the carbon-halogen bonds and the electronic nature of the pyridine ring.
Inherent Halogen Reactivity in Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. For this substrate, the reactivity follows a well-established hierarchy:
-
C(sp²)–I (at C-3): The weakest and longest bond, making it the most reactive site. Reactions can typically be performed under mild conditions to selectively target this position.[6][7]
-
C(sp²)–Br (at C-5): A stronger bond than C-I, requiring more forcing conditions (e.g., higher temperatures, more active catalysts) to react. This allows for its functionalization after the C-I bond has been addressed.
-
C(sp²)–Cl (at C-4): The strongest and shortest bond, making it the least reactive site in palladium-catalyzed oxidative addition. Functionalization via cross-coupling at this position is challenging and requires highly specialized catalyst systems.[8]
Electronic Landscape of the Pyridine Ring
The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom, which influences the reactivity of the C-X bonds.[9] Furthermore, the 2-amino group is a strong electron-donating group, which modulates the electron density of the entire ring system. While the C-I bond's lability is the dominant factor for initial cross-coupling, the electronic environment makes the C-4 chloro group particularly susceptible to an alternative reaction pathway: Nucleophilic Aromatic Substitution (SNAr). The chlorine at the C-4 position is activated towards nucleophilic attack by the ring nitrogen, a phenomenon commonly observed in halopyridines.[10][11][12]
Caption: Logical flow of regioselective functionalization based on halogen reactivity.
Pillar 2: Application Protocols for Site-Selective Reactions
The following protocols are designed as robust starting points for the regioselective modification of the title compound. All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Regioselective Sonogashira Coupling at the C-3 Position (Iodine)
This protocol leverages the high reactivity of the C-I bond to selectively introduce an alkyne at the C-3 position, leaving the bromine and chlorine atoms untouched.[7][13][14]
Reaction Scheme: (Self-hosted image of the chemical reaction)
Materials and Reagents
| Reagent | MW | Amount (mmol) | Equivalents |
| This compound | 354.31 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 | 0.03 |
| CuI (Copper(I) iodide) | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
-
Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent & Reagents: Add anhydrous THF (10 mL), followed by triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the 3-alkynyl-5-bromo-4-chloropyridin-2-amine.
Causality & Rationale: The use of mild room temperature conditions is sufficient to activate the highly labile C-I bond without disturbing the C-Br or C-Cl bonds. The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction, where copper facilitates the formation of the reactive copper-acetylide species.[15][16] Triethylamine acts as the base to deprotonate the terminal alkyne and neutralize the HI generated in the catalytic cycle.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-3 Position (Iodine)
This protocol achieves C-C bond formation at the C-3 position by coupling with an organoboron reagent.[5][17]
Reaction Scheme: (Self-hosted image of the chemical reaction)
Materials and Reagents
| Reagent | MW | Amount (mmol) | Equivalents |
| This compound | 354.31 | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 1.3 | 1.3 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ (Potassium carbonate) | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane / Water (4:1) | - | 10 mL | - |
Step-by-Step Procedure:
-
Setup: In a Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.5 equiv).
-
Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent: Add the degassed 1,4-Dioxane/Water (4:1, 10 mL) solvent mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor progress by LC-MS. The reaction is typically complete in 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (15 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 3-aryl-5-bromo-4-chloropyridin-2-amine.
Causality & Rationale: The Pd(PPh₃)₄ catalyst is highly effective for coupling aryl iodides. The aqueous base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[17] The elevated temperature (80-90 °C) ensures a reasonable reaction rate for the C-I coupling while remaining below the threshold required for significant C-Br activation.
Protocol 3: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C-4 (Chlorine)
After functionalizing the C-3 and/or C-5 positions, the C-4 chloro group can be selectively replaced via SNAr, a pathway that is often more efficient than a third cross-coupling reaction.
Reaction Scheme: (Self-hosted image of the chemical reaction)
Materials and Reagents
| Reagent | MW | Amount (mmol) | Equivalents |
| 3-Aryl-5-bromo-4-chloropyridin-2-amine | - | 1.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 2.0 | 2.0 |
| Anhydrous Methanol (MeOH) | - | 10 mL | - |
Step-by-Step Procedure:
-
Setup: Dissolve the substituted pyridine starting material (1.0 equiv) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add sodium methoxide (2.0 equiv) portion-wise.
-
Reaction: Heat the mixture to reflux (approx. 65 °C). The reaction is often driven to completion within 4-8 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding water (10 mL).
-
Extraction & Purification: Extract the product with dichloromethane (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Causality & Rationale: The C-4 position is electronically activated for nucleophilic attack by the ring nitrogen.[12] The strong nucleophile (methoxide) attacks the electron-deficient C-4 carbon, forming a negatively charged Meisenheimer intermediate, which is stabilized by the aromatic system.[11] Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product. This reaction is highly selective for the C-4 position and is orthogonal to the palladium-catalyzed chemistry at the other sites.
Caption: A typical workflow for performing and isolating products from coupling reactions.
Conclusion and Outlook
The this compound scaffold provides a predictable and powerful platform for building molecular complexity. By understanding and exploiting the graduated reactivity of its three distinct carbon-halogen bonds (C-I > C-Br > C-Cl) and the susceptibility of the C-4 position to SNAr, researchers can execute a rational and highly selective synthetic strategy. The protocols detailed herein for Sonogashira, Suzuki, and SNAr reactions serve as validated methods to sequentially functionalize this versatile intermediate. This strategic approach is invaluable for generating focused libraries of novel pyridine derivatives for screening in drug development and materials science programs.
References
- 1. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. enamine.net [enamine.net]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. youtube.com [youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Application Note: A Validated Stepwise Halogenation Protocol for the Synthesis of 5-Bromo-4-chloro-3-iodopyridin-2-amine
Abstract
Polysubstituted pyridine scaffolds are of paramount importance in modern drug discovery, serving as key structural motifs in a multitude of pharmacologically active agents. Specifically, multi-halogenated 2-aminopyridines are versatile intermediates, enabling rapid diversification through site-selective cross-coupling reactions. This application note provides a detailed, robust, and validated experimental procedure for the multi-step synthesis of 5-Bromo-4-chloro-3-iodopyridin-2-amine, a highly functionalized building block. The protocol is designed for researchers in medicinal chemistry and process development, emphasizing mechanistic rationale, safety, and reproducibility. We detail a sequential electrophilic halogenation strategy starting from the commercially available 2-amino-4-chloropyridine, followed by characterization of the final compound.
Introduction: The Strategic Value of Polysubstituted Pyridines
The 2-aminopyridine core is a privileged structure in medicinal chemistry, appearing in drugs across various therapeutic areas.[1][2] The introduction of multiple, distinct halogen atoms (F, Cl, Br, I) onto this scaffold provides medicinal chemists with a powerful toolkit. Each halogen offers unique steric and electronic properties and, critically, serves as a synthetic handle for late-stage functionalization via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1][3] The target molecule, this compound[4][5], is a prime example of such a highly valuable, yet synthetically challenging, intermediate. The distinct reactivity of the C-I, C-Br, and C-Cl bonds allows for programmed, sequential modifications.
This guide outlines a logical and efficient synthetic pathway, breaking down the process into two primary electrophilic aromatic substitution steps. The causality behind the sequence of these halogenations is governed by the powerful directing effects of the activating amino group, which ensures high regioselectivity.
Synthetic Strategy and Mechanistic Rationale
The synthesis initiates with 2-amino-4-chloropyridine, a readily available starting material.[6] The strategy involves a sequential iodination followed by bromination. This order is crucial for achieving the desired substitution pattern.
Overall Synthetic Workflow:
Figure 1: High-level workflow for the synthesis of the target compound.
Mechanistic Considerations:
The regiochemical outcome of each step is dictated by the electronic nature of the substituents on the pyridine ring. The amino group (-NH₂) at the C2 position is a powerful activating group and is ortho, para-directing. The chloro group (-Cl) at C4 is deactivating yet also ortho, para-directing.
-
Iodination (Step 1): The first halogenation targets the most nucleophilic positions. The C3 and C5 positions are ortho and para to the activating amino group, respectively. The C3 position is significantly more activated due to the synergistic directing effect of the C2-amino group and is sterically accessible. Therefore, electrophilic attack by an iodonium source (e.g., from ICl) occurs selectively at the C3 position.[7][8]
-
Bromination (Step 2): With the C3 position now occupied by iodine, the C5 position remains the only site that is para to the strongly activating amino group. This makes it the most electron-rich and sterically unhindered position available for the second electrophilic attack, leading to highly regioselective bromination at C5 using an electrophilic bromine source like NBS.[9][10]
Detailed Experimental Protocols
Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Halogenating agents (ICl, NBS) are corrosive and toxic; handle with extreme care.[5]
Protocol 1: Synthesis of 2-Amino-4-chloro-3-iodopyridine (Intermediate)
This procedure details the regioselective iodination of 2-amino-4-chloropyridine using iodine monochloride.[8]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Amino-4-chloropyridine | 128.56 | 5.00 g | 38.9 | 1.0 |
| Iodine Monochloride (ICl) | 162.36 | 6.96 g | 42.8 | 1.1 |
| Glacial Acetic Acid | 60.05 | 25 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~300 mL | - | - |
| Saturated NaHCO₃ (aq) | - | ~200 mL | - | - |
| 10% Na₂S₂O₃ (aq) | - | ~50 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-chloropyridine (5.00 g, 38.9 mmol).
-
Add glacial acetic acid (25 mL) to the flask and stir to dissolve the solid.
-
In a separate beaker, carefully dissolve iodine monochloride (6.96 g, 42.8 mmol) in 10 mL of glacial acetic acid. Caution: ICl is corrosive.
-
Add the ICl solution dropwise to the stirring pyridine solution over 15 minutes at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 70 °C and maintain stirring for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 70:30 Hexane:EtOAc).
-
After completion, cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of ice water.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution in portions until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (50 mL) to remove residual iodine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by column chromatography on silica gel (gradient elution, 95:5 to 70:30 Hexane:EtOAc) to afford 2-amino-4-chloro-3-iodopyridine as an off-white solid.
-
Expected Yield: 65-75%.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the bromination of the iodinated intermediate at the C5 position.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Amino-4-chloro-3-iodopyridine | 254.46 | 5.00 g | 19.6 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 3.68 g | 20.6 | 1.05 |
| Acetonitrile (ACN) | 41.05 | 50 mL | - | - |
| Dichloromethane (DCM) | - | ~200 mL | - | - |
| Saturated NaHCO₃ (aq) | - | ~100 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-4-chloro-3-iodopyridine (5.00 g, 19.6 mmol) in acetonitrile (50 mL).
-
Add N-Bromosuccinimide (3.68 g, 20.6 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction by TLC (Eluent: 80:20 Hexane:EtOAc) until the starting material is consumed.
-
Once complete, remove the acetonitrile under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (150 mL) and transfer to a separatory funnel.
-
Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (gradient elution, 90:10 to 80:20 Hexane:EtOAc) to yield the final product, this compound, as a white to pale yellow solid.[4]
-
Expected Yield: 80-90%.
Characterization Data
Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.
Table 1: Predicted spectroscopic data for the title compound.[11][12][13][14]
Troubleshooting and Key Insights
-
Incomplete Iodination: If the first step stalls, a slight excess of ICl (up to 1.2 equiv.) can be added. Ensure the reaction temperature is maintained, as lower temperatures can slow the reaction rate.
-
Over-bromination: While highly unlikely due to the deactivating nature of the three existing halogens, using a large excess of NBS could potentially lead to side products. Adhering to the stoichiometry is critical.
-
Purification: The final product is a dense solid. If purification by chromatography is difficult, recrystallization is an effective alternative. A hot filtration step may be necessary to remove any insoluble impurities.
-
Solvent Choice: Acetonitrile is an excellent solvent for bromination with NBS as it helps to solubilize the starting material and reagent.[15] Dichloromethane can also be used.[9]
Conclusion
This application note provides a reliable and thoroughly documented procedure for synthesizing this compound. By leveraging the inherent electronic properties of the 2-aminopyridine system, this multi-step halogenation proceeds with high regioselectivity and good overall yield. This protocol equips researchers with a valuable and highly functionalized building block, paving the way for the development of novel molecular entities in pharmaceutical and materials science research.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1228666-03-2 | DZB66603 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 | MDPI [mdpi.com]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols for the Strategic Use of 5-Bromo-4-chloro-3-iodopyridin-2-amine in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of Polyhalogenated Pyridines in Kinase Inhibitor Scaffolding
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. Within this field, the 2-aminopyridine scaffold is a privileged structure, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2]
The strategic functionalization of this scaffold is paramount for achieving high potency and selectivity. This is where 5-Bromo-4-chloro-3-iodopyridin-2-amine emerges as a highly valuable and versatile starting material. Possessing three distinct halogen atoms—iodine, bromine, and chlorine—at positions 3, 5, and 4 respectively, this compound offers a platform for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. This stepwise approach allows medicinal chemists to systematically build molecular complexity and fine-tune the pharmacological properties of the target inhibitor.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a key building block in the synthesis of kinase inhibitors, with a focus on creating advanced intermediates for scaffolds such as pyrazolo[1,5-a]pyrimidines.
The Principle of Regioselectivity: A Chemist's Guide to Controlled Synthesis
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is:
C–I > C–Br >> C–Cl
This reactivity gradient is due to the decreasing bond dissociation energies down the halogen group, which facilitates the initial and often rate-limiting oxidative addition step in the catalytic cycle. By carefully selecting the reaction conditions (catalyst, ligand, temperature), one can selectively activate a specific C-X bond, leaving the others intact for subsequent transformations. This principle is the cornerstone of the synthetic strategies outlined below.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-4-chloro-3-iodopyridin-2-amine in the Synthesis of Next-Generation Agrochemicals
Introduction: A Multifaceted Building Block for Agrochemical Innovation
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic design of molecular scaffolds is paramount. The polysubstituted pyridine core is a privileged motif in a multitude of commercialized fungicides, herbicides, and insecticides.[1][2][3][4] The unique electronic and steric properties imparted by various substituents on the pyridine ring can profoundly influence the biological activity and physicochemical properties of the final active ingredient. Among the vast array of available intermediates, 5-Bromo-4-chloro-3-iodopyridin-2-amine (CAS No. 1228666-03-2) emerges as a particularly compelling and versatile building block for the synthesis of next-generation agrochemicals.
This application note elucidates the strategic application of this compound in agrochemical synthesis. We will delve into the rationale behind its utility, focusing on the differential reactivity of its halogen substituents, and provide detailed protocols for its selective functionalization. The protocols herein are designed to serve as a practical guide for researchers and scientists engaged in the discovery and development of novel crop protection agents.
The Chemical Rationale: Harnessing Differential Halogen Reactivity
The synthetic power of this compound lies in the distinct reactivity of its three different halogen atoms (I, Br, Cl) towards transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and site-selective introduction of various molecular fragments, enabling the construction of complex and diverse chemical libraries for biological screening.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5][6] This hierarchy provides a roadmap for the selective functionalization of the pyridine core, as illustrated in the workflow below.
Caption: Stepwise functionalization workflow for this compound.
Application in Fungicide Synthesis: A Hypothetical Pathway to Novel SDHI Analogs
Succinate dehydrogenase inhibitors (SDHIs) are a prominent class of fungicides that act by disrupting the fungal respiratory chain.[7] Many commercial SDHIs feature a substituted pyridine or pyrazole carboxamide scaffold. This compound is an excellent starting material for the synthesis of novel SDHI fungicide candidates.
The following protocol outlines a hypothetical synthetic route to a novel pyridine carboxamide, leveraging the sequential cross-coupling capabilities of the starting material.
Protocol 1: Synthesis of a Phenyl-Substituted Pyridine Carboxamide Intermediate
This protocol demonstrates the initial functionalization at the most reactive iodo position via a Suzuki coupling reaction.
Step 1: Suzuki-Miyaura Coupling at the C3-Iodo Position
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 1228666-03-2 | 333.35 | 1.0 | 1.0 |
| (4-methoxyphenyl)boronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (333 mg, 1.0 mmol) and (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol).
-
Add toluene (10 mL) and a solution of K₂CO₃ (415 mg, 3.0 mmol) in water (2 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Outcome: The selective coupling at the iodo position should proceed with high yield, leaving the bromo and chloro groups intact for subsequent transformations.
Application in Herbicide Synthesis: Crafting Novel Pyridyl-based Herbicides
The polysubstituted pyridine scaffold is also prevalent in various classes of herbicides.[8][9][10] By leveraging the remaining halogen atoms on the pyridine core, a diverse array of herbicidal candidates can be synthesized.
Protocol 2: Subsequent Functionalization for a Differentiated Herbicide Candidate
This protocol demonstrates a hypothetical two-step sequence involving a Buchwald-Hartwig amination at the C5-bromo position, followed by a nucleophilic aromatic substitution at the C4-chloro position.
Step 2: Buchwald-Hartwig Amination at the C5-Bromo Position
This reaction introduces a secondary amine, a common feature in many bioactive molecules.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 5-Bromo-4-chloro-3-(4-methoxyphenyl)pyridin-2-amine | - | - | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox, add the product from Protocol 1 (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and XPhos (19 mg, 0.04 mmol) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (18 mg, 0.02 mmol) and toluene (10 mL).
-
Add morpholine (105 µL, 1.2 mmol) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.
Data Summary
| Intermediate/Product | Synthetic Step | Key Transformation | Expected Yield (%) |
| 5-Bromo-4-chloro-3-(4-methoxyphenyl)pyridin-2-amine | Protocol 1 | Suzuki-Miyaura Coupling | 85-95 |
| 4-Chloro-3-(4-methoxyphenyl)-5-(morpholino)pyridin-2-amine | Protocol 2 | Buchwald-Hartwig Amination | 70-85 |
Conclusion: A Gateway to Chemical Diversity
This compound represents a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique arrangement of differentially reactive halogens allows for a programmed and site-selective introduction of molecular diversity. The protocols outlined in this application note provide a foundational framework for researchers to explore the synthetic potential of this building block in the quest for new and improved fungicides, herbicides, and insecticides. The logical and stepwise functionalization of this scaffold can significantly accelerate the discovery and optimization of lead compounds in agrochemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempanda.com [chempanda.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 9. RU2632491C2 - HERBICID COMPOSITIONS CONTAINING 4-AMINO-3-CHLORO-5-FLUORINE-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBONIC ACID OR ITS DERIVATIVES AND ACETYL-COA CARBOXYLASE (ACCase) INHIBITOR - Google Patents [patents.google.com]
- 10. US8889591B2 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and bromobutide, daimuron, oxaziclomefone or pyributicarb - Google Patents [patents.google.com]
Step-by-step guide for C-N bond formation using 5-Bromo-4-chloro-3-iodopyridin-2-amine
Application Note & Protocols
Topic: A Researcher's Guide to Regioselective C-N Bond Formation Using 5-Bromo-4-chloro-3-iodopyridin-2-amine
Abstract
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as nitrogen-containing heterocycles are prevalent scaffolds in a vast array of pharmaceuticals. This guide provides a detailed examination of this compound, a highly functionalized and versatile building block for drug discovery. We delve into the principles of regioselectivity governed by differential halogen reactivity and present field-proven, step-by-step protocols for palladium- and copper-catalyzed C-N cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of complex, multi-substituted pyridine derivatives.
Part 1: The Principle of Regioselective Functionalization
The synthetic utility of this compound lies in the distinct reactivity of its three different carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the metal center (e.g., Palladium(0)). The energy barrier for this step is inversely related to the C-X bond strength, leading to a predictable reactivity trend.
Reactivity Hierarchy: C–I > C–Br > C–Cl[1][2]
This established hierarchy is the foundation for achieving high regioselectivity. By carefully controlling reaction conditions, one can selectively functionalize one halogen site while leaving the others intact for subsequent transformations.
-
C-3 (Iodo): The C-I bond is the weakest and therefore the most reactive site. Mild reaction conditions will almost exclusively favor C-N bond formation at this position.
-
C-5 (Bromo): The C-Br bond is of intermediate strength and can be targeted for coupling after the iodo group has reacted, typically by employing more forcing conditions or specific catalyst systems.
-
C-4 (Chloro): The C-Cl bond is the strongest and least reactive. Its functionalization generally requires highly active catalyst systems, often with specialized ligands, and more vigorous conditions.[3]
The inherent electronic properties of the pyridine ring, being a π-deficient system, further activate the halogen atoms toward oxidative addition.[4] This allows for a strategic, stepwise approach to building molecular complexity from a single, versatile starting material.
Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination at the C-3 Position
The Buchwald-Hartwig amination is a robust and highly versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6][7] Its broad functional group tolerance and the development of sophisticated catalyst systems make it the premier choice for the selective amination of polyhalogenated heterocycles.
Causality of Component Selection:
-
Palladium Precatalyst: Modern precatalysts (e.g., G3 or G4 palladacycles) are often preferred as they are air-stable and provide a reliable source of the active Pd(0) species in solution, leading to more reproducible results.[1]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical. They stabilize the palladium center, promote the oxidative addition of the C-I bond, and facilitate the final reductive elimination step to form the C-N bond.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile within the catalytic cycle.[3][9] Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are common choices.[1]
-
Solvent: Anhydrous, aprotic solvents like dioxane, toluene, or THF are necessary to prevent quenching of the base and deactivation of the catalyst.[9]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: Selective Mono-Amination at the C-3 Position
This protocol outlines a general procedure for the selective reaction of a primary or secondary amine at the C-3 iodo position.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
XPhos ligand (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the XPhos Pd G3 precatalyst, XPhos ligand, and sodium tert-butoxide.
-
Add the this compound and the desired amine coupling partner.
-
Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the starting pyridine).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; presence of oxygen or moisture. | Ensure strictly anhydrous and inert conditions.[1] Use a fresh bottle of solvent and base. Consider a different, more active precatalyst/ligand system. |
| Low reactivity of the amine. | Increase reaction temperature, prolong reaction time, or increase catalyst loading to 5 mol%. | |
| Side Product Formation | Reaction at C-Br position. | Lower the reaction temperature and shorten the reaction time. Screen different catalyst/ligand combinations for higher selectivity. |
| Hydrodehalogenation (loss of iodine). | Ensure the amine is of high purity. A competing side reaction can occur where the amide undergoes beta-hydride elimination.[6] |
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Part 3: Copper-Catalyzed Ullmann-Type C-N Coupling
The Ullmann reaction is a classical method for C-N bond formation, utilizing a copper catalyst.[10][11] While often requiring higher temperatures and stoichiometric copper in its original form, modern protocols employ catalytic copper with specific ligands, making it a viable and economical alternative to palladium-catalyzed methods.[12][13][14] It is particularly useful for coupling with N-H containing heterocycles.
Protocol 2: Selective Ullmann Coupling at the C-3 Position
This protocol is adapted for coupling with a range of amines or N-heterocycles.
Materials:
-
This compound (1.0 equiv)
-
Amine or N-heterocycle (2.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous DMSO or DMF
Procedure:
-
To a dry reaction vessel, add Copper(I) Iodide, L-Proline, and the base (K₂CO₃ or K₃PO₄).
-
Add the this compound and the amine coupling partner.
-
Add the anhydrous solvent (DMSO or DMF).
-
Seal the vessel and heat the reaction mixture to 110-130 °C for 24-48 hours.
-
Monitor the reaction by LC-MS. The reaction is typically slower than its palladium-catalyzed counterpart.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 4: Strategy for Sequential Functionalization
The differential reactivity of the C-X bonds enables a powerful strategy for the synthesis of tri-substituted aminopyridines. A stepwise approach allows for the introduction of three different nitrogen nucleophiles with high regiocontrol.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann coupling-An overview - operachem [operachem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-4-chloro-3-iodopyridin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with the highly functionalized substrate, 5-Bromo-4-chloro-3-iodopyridin-2-amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to navigate the unique challenges presented by this polyhalogenated aminopyridine and achieve high-yield, selective outcomes in your synthetic campaigns.
Core Principles: Understanding the Substrate's Reactivity
The key to successfully employing this compound in Suzuki coupling lies in understanding its distinct electronic and steric properties. Three primary factors govern its reactivity:
-
Hierarchy of Halogen Reactivity : The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][2] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy, establishing a clear and predictable reactivity trend: C–I > C–Br >> C–Cl .[3] This inherent difference is the foundation for achieving selective, stepwise functionalization of the pyridine core.
-
The Aminopyridine Scaffold : The presence of both a pyridine nitrogen and a 2-amino group introduces a significant challenge known as the "2-pyridyl problem".[4] Both nitrogen atoms are Lewis basic and can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, forming off-cycle, inactive complexes that inhibit or completely stall the reaction.[5] Judicious selection of bulky ligands is often required to mitigate this effect.
-
Electronic Effects : The pyridine ring is electron-deficient, which generally facilitates oxidative addition. However, the 2-amino group is electron-donating, which can modulate the reactivity of the adjacent halogen positions. Understanding this electronic interplay is crucial when troubleshooting unexpected reactivity or side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common experimental challenges in a question-and-answer format, providing both the mechanistic rationale and actionable solutions.
Q1: I want to perform a selective mono-coupling. Which position on this compound will react first?
The reaction will selectively occur at the 3-position (C–I bond) .
Causality : The exceptional selectivity is driven by the significant differences in bond energies between the three carbon-halogen bonds. The C–I bond is the longest and weakest, presenting the lowest activation energy barrier for the crucial oxidative addition step by the Pd(0) catalyst.[1][3] This allows for a wide experimental window where the C–I bond reacts readily while the more stable C–Br and C–Cl bonds remain intact.
Q2: What are the best starting conditions for a selective and high-yield mono-coupling at the C-3 iodo position?
For the initial, most facile coupling, a standard yet robust catalyst system is recommended. The goal is to use conditions mild enough to avoid any competing reaction at the C-5 bromo position.
Recommended Starting Conditions for C-3 (Iodo) Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%) | Pd(PPh₃)₄ is a classic, reliable Pd(0) source for C-I couplings.[6] PdCl₂(dppf) is an excellent air-stable Pd(II) precatalyst that is highly effective for heteroaromatic substrates.[7] |
| Boronic Acid/Ester | 1.1 - 1.3 equivalents | A slight excess is recommended to drive the reaction to completion, but a large excess can lead to higher levels of homocoupling byproducts. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a widely effective and economical choice.[8] K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial for challenging substrates by accelerating transmetalation.[6] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A polar, aprotic solvent with water is standard. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.[9] |
| Temperature | 80 - 90 °C | This temperature range is typically sufficient to drive the C-I coupling to completion without providing enough energy to activate the C-Br bond, ensuring high selectivity. |
Step-by-Step Protocol: Selective Mono-Arylation at the C-3 Position
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Add the palladium precatalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Place the flask in a pre-heated oil bath at 85 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][6]
Q3: My yield for the first coupling (at C-I) is low. What are the most likely causes and how do I fix them?
Low yield in this initial step is a common problem and can typically be traced back to a few key issues. Use the following logic tree to diagnose the problem.
Diagram: Troubleshooting Low Yield at the C-3 Position
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Buchwald-Hartwig Amination of Pyridines
Welcome to the technical support center dedicated to overcoming the complexities of the Buchwald-Hartwig amination of pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often temperamental transformation. The following question-and-answer format directly addresses common issues, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing low to no conversion in my Buchwald-Hartwig amination of a substituted pyridine. What are the most likely causes?
Low or no yield in the amination of pyridines is a frequent challenge, often stemming from the inherent electronic properties of the pyridine ring. Several factors can be at play:
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[1][2] This is particularly pronounced with 2-substituted pyridines, where the nitrogen is in close proximity to the reaction center.[2]
-
Difficult Oxidative Addition: The carbon-halogen (C-X) bond of the pyridyl halide may not be sufficiently reactive for the initial oxidative addition step to the palladium(0) center. This is a common issue with electron-rich pyridines and especially with pyridyl chlorides, which are significantly less reactive than their bromo or iodo counterparts.[1]
-
Inefficient Reductive Elimination: The final, product-forming step of the catalytic cycle, reductive elimination, can be sluggish. This step is crucial for forming the desired C-N bond and regenerating the active catalyst.
-
Improper Selection of Reaction Components: The choice of palladium precursor, ligand, base, and solvent are all critically interconnected. An incompatible combination can lead to a stalled catalytic cycle.[1]
-
Degradation of Reagents: Palladium catalysts, phosphine ligands, and strong bases (like sodium tert-butoxide) can be sensitive to air and moisture.[2] Improper handling can lead to decomposition and a failed reaction.
Q2: How do I choose the right ligand and catalyst system to overcome these issues?
The selection of the ligand is arguably the most critical parameter for a successful amination of a pyridine.
Troubleshooting Steps:
-
Employ Bulky, Electron-Rich Ligands: For pyridine substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][3] These ligands promote both the oxidative addition and the final reductive elimination steps.[3] Their steric bulk also helps to prevent the pyridine nitrogen from binding to the palladium center and poisoning the catalyst.[2]
-
Consider a Palladium Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a commercially available, air-stable palladium pre-catalyst.[1][4] These pre-catalysts are designed to reliably and efficiently generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.
Below is a diagram illustrating the general catalytic cycle and the critical role of the ligand.
Caption: The Buchwald-Hartwig catalytic cycle and a competing catalyst poisoning pathway.
| Ligand | Key Features | Typical Applications |
| XPhos | Bulky and electron-rich. Effective for a wide range of substrates, including heteroaryl halides.[5][6] | General purpose for aryl and heteroaryl chlorides and bromides. |
| RuPhos | Highly effective for coupling secondary amines with aryl chlorides.[6] | Challenging couplings involving secondary amines. |
| BrettPhos | Promotes the selective monoarylation of primary amines and is effective for aryl mesylates.[6][7] | Couplings with primary amines where diarylation is a concern. |
| Josiphos | Bidentate ligand, can be effective for coupling primary amines with heteroaryl chlorides.[5] | Specific applications with primary amines and heteroaryl halides. |
Q3: My reaction is generating a significant amount of hydrodehalogenation byproduct. How can I suppress this?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.[1] It often arises from a β-hydride elimination pathway from a palladium-amido intermediate.[1][3]
Troubleshooting Steps:
-
Ligand Selection: The use of bulky, electron-rich ligands can accelerate the rate of reductive elimination, which outcompetes the β-hydride elimination pathway.[1] Ligands such as BrettPhos and RuPhos are specifically designed to minimize this side reaction.[1]
-
Choice of Amine: Primary amines are more susceptible to promoting hydrodehalogenation than secondary amines.[1] If your synthetic route allows, switching to a secondary amine could be beneficial.
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of side reactions, including hydrodehalogenation. However, this must be balanced with maintaining a reasonable rate for the desired amination.[1]
Below is a decision tree to guide your troubleshooting process for hydrodehalogenation.
Caption: A troubleshooting decision tree for minimizing hydrodehalogenation.
Q4: What is the optimal base and solvent combination for the amination of pyridines?
The choice of base and solvent is crucial for a successful reaction.
Base Selection:
-
Strong Bases: Strong, non-coordinating bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[4] However, strong bases can be incompatible with sensitive functional groups.[4][7]
-
Weaker Inorganic Bases: If you observe decomposition of your starting materials or product with a strong base, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][4] Be aware that this may necessitate higher reaction temperatures.[1]
| Base | pKa of Conjugate Acid | Pros | Cons |
| NaOtBu | ~19 | Highly effective, widely used.[4] | Can promote side reactions and decomposition of sensitive substrates.[4] |
| Cs₂CO₃ | ~10 | Milder, good solubility in some organic solvents.[4] | May require higher temperatures to be effective.[1] |
| K₃PO₄ | ~12.3 | Milder alternative to alkoxides. | Often requires higher temperatures. |
Solvent Selection:
-
Aprotic, Non-coordinating Solvents: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[1][8] They are relatively non-polar and have high enough boiling points for most applications.
-
Solvent Purity: It is critical to use anhydrous solvents, as water can deactivate the catalyst and hydrolyze phosphine ligands.[8]
-
Avoid Coordinating Solvents: Avoid solvents like pyridine itself, as they can compete with the phosphine ligand for coordination to the palladium center and inhibit the reaction.[1][4]
Experimental Protocols
General Protocol for a Troubleshooting Screen
This protocol is intended as a starting point for optimizing a challenging Buchwald-Hartwig amination of a pyridyl halide.
Materials:
-
Pyridyl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol %)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To the reaction vessel, add the pyridyl halide, palladium pre-catalyst (or palladium source and ligand), and base under an inert atmosphere.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by an appropriate method (e.g., column chromatography).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing side reactions in Sonogashira coupling of halogenated pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Sonogashira coupling reactions involving halogenated pyridines. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered in the synthesis of pyridyl-alkyne scaffolds, which are crucial intermediates in pharmaceutical and materials science.
Introduction: The Challenge of Halogenated Pyridines
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] While broadly applicable, the reaction presents unique challenges when applied to halogenated pyridines. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[3][4] Furthermore, the electronic nature of the pyridine ring, whether electron-rich or electron-deficient, significantly influences the reaction's success. This guide will address the most common side reactions and provide strategies to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: My primary byproduct is the dimer of my terminal alkyne (Glaser-Hay homo-coupling). How can I prevent this?
Answer:
The formation of a diacetylene byproduct, known as Glaser-Hay homo-coupling, is one of the most frequent side reactions in copper-mediated Sonogashira couplings.[1][5] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of an oxidant, typically adventitious oxygen in the reaction mixture.[3][5]
Causality and Mechanism:
The copper(I) co-catalyst, while accelerating the desired cross-coupling, also facilitates the formation of a copper acetylide.[1][6] This intermediate is susceptible to oxidation, leading to the undesired dimerization of the alkyne.[5][7] The generally accepted mechanism involves the oxidation of Cu(I) to Cu(II), which then promotes the coupling of two acetylide units.
DOT Diagram: Glaser-Hay Homo-coupling Side Reaction
Caption: Pathway of the Glaser-Hay homo-coupling side reaction.
Solutions:
-
Rigorous Degassing: The most critical step is to eliminate oxygen from the reaction system.[3]
-
Protocol: Before adding the catalyst, thoroughly degas the solvent and the reaction vessel containing the halogenated pyridine and base by bubbling an inert gas (argon or nitrogen) through the mixture for at least 30 minutes. Alternatively, use the freeze-pump-thaw technique for more sensitive reactions.
-
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homo-coupling.[3]
-
Recommendation: Use the minimum effective amount of CuI, typically ranging from 1-5 mol%.
-
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the bimolecular homo-coupling pathway.[3]
-
Employ Copper-Free Conditions: In cases where homo-coupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][5][8] These protocols often rely on specific palladium catalysts and ligands to facilitate the reaction without the need for a copper co-catalyst.[2][9]
| Strategy | Key Parameter | Typical Range | Rationale |
| Degassing | Inert Gas Sparging | 30-60 min | Removes dissolved oxygen, the primary oxidant. |
| Copper Concentration | CuI loading | 1-5 mol% | Minimizes the concentration of the homo-coupling precursor. |
| Alkyne Addition | Addition Rate | Slow, dropwise | Keeps the copper acetylide concentration low. |
| Copper-Free | Co-catalyst | None | Eliminates the primary catalyst for homo-coupling. |
Issue 2: My reaction is sluggish or stalls, and I observe significant amounts of hydrodehalogenated pyridine.
Answer:
Hydrodehalogenation is a side reaction where the halogen atom on the pyridine ring is replaced by a hydrogen atom, leading to a non-productive consumption of the starting material. This is particularly prevalent with electron-deficient pyridines and when using certain solvents or bases.
Causality and Mechanism:
This side reaction can occur through several pathways, often involving the palladium catalyst. One proposed mechanism involves the oxidative addition of the halo-pyridine to the Pd(0) center, followed by a reaction with a hydride source in the mixture. Potential hydride sources include the amine base, solvent (like THF), or impurities.
DOT Diagram: Hydrodehalogenation Side Reaction
Caption: A simplified pathway for hydrodehalogenation.
Solutions:
-
Choice of Solvent and Base:
-
Solvent: Avoid solvents that can act as hydride donors, such as THF, especially at elevated temperatures.[10] Toluene, DMF, or NMP are generally more robust choices.
-
Base: While amine bases are common, consider using an inorganic base like K₂CO₃ or Cs₂CO₃, which are less likely to be a source of hydrides.
-
-
Ligand Selection: The choice of ligand can significantly influence the relative rates of the desired coupling and undesired side reactions.
-
Reaction Temperature:
-
Optimization: While heating is often necessary, excessively high temperatures can promote catalyst decomposition and side reactions.[4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly activated iodopyridines, the reaction may even proceed at room temperature.[1]
-
Issue 3: I'm using a 2-halopyridine, and the reaction is not working well. What's special about this position?
Answer:
The 2-position of the pyridine ring presents a unique challenge due to the proximity of the nitrogen atom to the site of reaction.
Causality and Mechanism:
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[4] This can lead to the formation of stable, inactive palladium complexes, effectively sequestering the catalyst from the catalytic cycle. This is particularly problematic for 2-halopyridines.
DOT Diagram: Catalyst Inhibition by 2-Halopyridine
Caption: Inhibition of the palladium catalyst by a 2-halopyridine.
Solutions:
-
Use of Bulky Ligands:
-
Rationale: Employing bulky ligands can create steric hindrance around the palladium center, disfavoring the coordination of the pyridine nitrogen.[6] This helps to keep the catalyst in its active form.
-
Examples: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often effective.
-
-
Catalyst Choice:
-
Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes give more reproducible results than generating the active Pd(0) species in situ.
-
Alternative Metals: In particularly challenging cases, exploring nickel-catalyzed Sonogashira-type couplings might be a viable alternative, although this is a less common approach.[1]
-
-
Additive Effects:
-
Observation: Sometimes, the addition of salts like LiCl or tetra-n-butylammonium halides can improve reaction outcomes, possibly by altering the nature of the palladium species in solution.
-
Issue 4: My reaction mixture turns black, and I see palladium precipitation. What is happening?
Answer:
The formation of a black precipitate, commonly known as palladium black, is a clear indication of catalyst decomposition.[3] The active, soluble Pd(0) species has agglomerated into inactive, elemental palladium.
Causality and Mechanism:
This can be caused by several factors:
-
Presence of Oxygen: As mentioned earlier, oxygen can oxidize the active Pd(0) catalyst.[3][4]
-
High Temperatures: Excessive heat can lead to the thermal decomposition of the catalyst complex.[4][10]
-
Ligand Dissociation: If the ligand is not strongly bound to the palladium, the "naked" palladium atoms can easily aggregate.
-
Impurities: Impurities in solvents or reagents can also trigger catalyst decomposition.
Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[3]
-
Temperature Control: Do not overheat the reaction. Monitor the temperature carefully and aim for the minimum required for the transformation.
-
Ligand-to-Palladium Ratio:
-
Recommendation: In some cases, a slight excess of the phosphine ligand can help to stabilize the palladium catalyst and prevent precipitation. However, be aware that a large excess of ligand can sometimes inhibit the reaction.
-
-
Purity of Reagents: Use high-purity, anhydrous solvents and reagents to avoid introducing substances that could poison the catalyst.[4]
General Protocol for Sonogashira Coupling of a Halogenated Pyridine
This is a generalized procedure and must be optimized for specific substrates.
Materials:
-
Halogenated pyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, 2-3 equiv, or used as solvent)
-
Solvent (e.g., DMF, Toluene, or neat Et₃N), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated pyridine, palladium precatalyst, and CuI.
-
Add the degassed solvent, followed by the base.
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the amine base and salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Products of 5-Bromo-4-chloro-3-iodopyridin-2-amine
Welcome to the technical support guide for navigating the purification challenges associated with reactions involving 5-Bromo-4-chloro-3-iodopyridin-2-amine. This highly functionalized pyridine is a valuable starting material in medicinal chemistry and materials science, often employed in a variety of cross-coupling reactions. However, its polyhalogenated and basic nature can introduce complexities into product purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your target compounds.
Part 1: Foundational Purification Principles & Common Challenges
The purification of derivatives from this compound requires a strategic approach that considers the physicochemical properties of both the desired product and potential impurities. The basicity of the pyridine nitrogen and the diverse reactivity of the three different halogen atoms are key factors influencing the choice of purification method.
Initial Assessment of the Crude Reaction Mixture
A preliminary analysis of your crude reaction mixture by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. This will help you identify the major components, including your desired product, unreacted starting materials, and significant byproducts.
Common Impurities to Anticipate:
-
Unreacted Starting Material: this compound.
-
Homocoupling Products: Arising from the coupling of two molecules of your boronic acid or alkyne partner.[1]
-
Dehalogenated Byproducts: Loss of one or more halogen atoms from the starting material or product.
-
Hydrolysis Products: For example, reaction of a boronic acid to form a phenol.
-
Catalyst Residues: Palladium and/or copper salts.
-
Ligand-Related Impurities: Oxidized or unreacted phosphine ligands.
Part 2: Troubleshooting Guides for Specific Reaction Types
This section provides detailed troubleshooting in a question-and-answer format for common cross-coupling reactions involving this compound.
A. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, the presence of the basic aminopyridine moiety can sometimes lead to catalyst inhibition or the formation of unwanted side products.[2]
Question 1: My TLC plate shows a complex mixture of spots after my Suzuki reaction. How do I begin to tackle the purification?
Answer: A complex TLC profile is a common challenge. The first step is to systematically identify the spots corresponding to your starting material, product, and major byproducts.
Step-by-Step Protocol: Initial Work-up and Extraction
-
Quench the Reaction: Cool the reaction mixture to room temperature.
-
Aqueous Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove inorganic salts.
-
Acidic Wash (Optional but Recommended): To remove the basic aminopyridine starting material and some basic byproducts, perform a wash with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl).[3] Caution: Your product may also be basic and extract into the aqueous layer. It is crucial to check both the organic and aqueous layers by TLC to determine the location of your product. If your product is extracted into the aqueous layer, you can recover it by basifying the aqueous layer with a base like NaHCO₃ or NaOH and then re-extracting with an organic solvent.
-
Brine Wash and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
Diagram: Suzuki Reaction Work-up Decision Tree
Caption: Decision workflow for Suzuki reaction work-up.
Question 2: I'm struggling to separate my product from the homocoupled boronic acid byproduct using column chromatography. What can I do?
Answer: Homocoupling of the boronic acid is a frequent side reaction.[1] If your product and the homocoupled byproduct have similar polarities, chromatographic separation can be challenging.
Troubleshooting Strategies:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a third solvent, like dichloromethane or methanol, can sometimes improve separation.
-
Silica Gel: Consider using a different type of silica gel (e.g., a finer mesh size for higher resolution) or an alternative stationary phase like alumina.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with a range of solvents and solvent mixtures to find suitable conditions.
-
Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative TLC or HPLC can provide high purity.
Table 1: Suggested Solvent Systems for Column Chromatography
| Product Polarity | Suggested Starting Solvent System (Hexanes/Ethyl Acetate) | Modifier (if needed) |
| Low | 95:5 to 90:10 | Dichloromethane |
| Medium | 80:20 to 50:50 | Dichloromethane or Acetone |
| High | 30:70 to 0:100 | Methanol (1-5%) |
B. Sonogashira Coupling Reactions
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. The regioselectivity of the reaction with this compound is generally high, with the reaction occurring at the more reactive C-I bond.[4]
Question 3: After my Sonogashira reaction, I see a significant amount of a dark, insoluble material. What is it and how do I remove it?
Answer: The dark, insoluble material is likely composed of copper acetylides and/or decomposed palladium catalyst. It is essential to remove this before further purification.
Step-by-Step Protocol: Post-Sonogashira Work-up
-
Cool and Dilute: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter through Celite®: Filter the mixture through a pad of Celite® or silica gel to remove the insoluble catalyst residues. Wash the pad thoroughly with the same organic solvent to ensure complete recovery of your product.[5]
-
Aqueous Wash: Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts. Follow with a water wash and a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Diagram: Sonogashira Purification Workflow
Caption: General workflow for Sonogashira reaction purification.
Question 4: My product is streaking badly on the TLC plate, making it difficult to assess purity and perform column chromatography. What is the cause and how can I fix it?
Answer: Streaking on a TLC plate for pyridine-containing compounds is often due to the interaction of the basic nitrogen with the acidic silica gel.
Troubleshooting Strategies:
-
TLC Plate Pre-treatment: Before spotting your sample, you can pre-run the TLC plate in a solvent system containing a small amount of a basic additive like triethylamine (Et₃N) or ammonia.
-
Mobile Phase Additive: Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your chromatography eluent. This will neutralize the acidic sites on the silica gel and lead to sharper bands.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography, which is less prone to strong interactions with basic compounds.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[6] The purification of these products often involves removing residual catalyst, ligand, and the strong base used in the reaction.
Question 5: How do I effectively remove the phosphine ligand and its oxide from my reaction mixture?
Answer: Phosphine ligands and their corresponding oxides can be persistent impurities.
Troubleshooting Strategies:
-
Filtration through Silica Gel: A simple plug of silica gel can often remove a significant portion of the palladium catalyst and phosphine oxide.
-
Acidic Wash: If your product is not acid-sensitive, an acidic wash can protonate the amine product, potentially leaving the less basic phosphine oxide in the organic layer. Remember to re-basify the aqueous layer to recover your product.
-
Solvent Precipitation/Trituration: If your product is a solid, you may be able to selectively precipitate it from a solvent in which the phosphine oxide is soluble (e.g., diethyl ether or hexanes).
Question 6: The strong base (e.g., sodium tert-butoxide) seems to be causing issues during my work-up. How should I handle it?
Answer: It is crucial to neutralize or remove the strong base before proceeding with purification.
Step-by-Step Protocol: Buchwald-Hartwig Work-up
-
Quench Carefully: Cool the reaction to room temperature and cautiously add a proton source like saturated aqueous NH₄Cl or water to quench the excess base.
-
Dilute and Separate: Dilute with an appropriate organic solvent and separate the layers.
-
Wash: Wash the organic layer with water and then brine.
-
Dry and Concentrate: Dry the organic layer and concentrate under reduced pressure.
-
Purify: Proceed with column chromatography or recrystallization.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use an acid-base extraction to purify my aminopyridine product?
A1: Yes, this can be a very effective technique, especially for removing non-basic impurities.[7] The general principle is to dissolve the crude mixture in an organic solvent, extract with a dilute acid to protonate your basic product into the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and re-extract your purified product with an organic solvent. Always monitor the location of your product with TLC at each step.
Q2: My purified product is a yellow or brown oil/solid, but I expect it to be colorless. What could be the cause?
A2: The discoloration is often due to trace amounts of residual palladium catalyst. While often difficult to remove completely by chromatography, passing a solution of your compound through a pad of activated carbon or a specialized palladium scavenger can sometimes decolorize the product. Discoloration in pyridine compounds can also arise from impurities or degradation products.[8]
Q3: How should I store my purified, halogenated aminopyridine derivatives?
A3: Many halogenated and amino-substituted pyridines can be sensitive to light and air. It is best to store them in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place.
Q4: I am observing multiple spots on my TLC even after purification, which seem to be related to my product. What could be happening?
A4: This could be due to several factors. In some cases, with certain solvent systems, protonation of the basic pyridine nitrogen on the silica gel can lead to multiple spots or streaking.[9] Using a basic modifier in your eluent can help resolve this. Alternatively, your compound may be degrading on the silica gel. In such cases, switching to a less acidic stationary phase like alumina or minimizing the time the compound spends on the column is advisable.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Reactions of Polyhalogenated Pyridines
Welcome to the technical support center for the regioselective functionalization of polyhalogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, mechanistically grounded guidance on achieving desired positional selectivity in their experiments. Pyridine scaffolds are privileged structures in medicinal chemistry and materials science, but controlling their functionalization, especially in the presence of multiple halogen atoms, presents a significant synthetic challenge. This resource addresses the most common reaction classes and the specific problems encountered within them.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for modifying halogenated pyridines. However, achieving high regioselectivity can be challenging due to the inherent electronic properties of the pyridine ring.
FAQ 1: I'm performing an SNAr reaction on a polychloropyridine and getting a mixture of isomers. Why is this happening and how can I favor one product?
Core Principle: The regioselectivity of SNAr on pyridines is governed by the stability of the negatively charged intermediate (a Meisenheimer complex). Nucleophilic attack is inherently favored at the C2/C6 and C4 positions because the negative charge can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization.[1][2] An attack at the C3 or C5 positions does not allow for this resonance stabilization, making it kinetically disfavored. The final product ratio between C2/C6 and C4 substitution is a delicate balance of electronic, steric, and solvent effects.
Troubleshooting & Optimization:
-
Exploit Steric Hindrance: This is one of the most powerful tools for directing SNAr reactions.
-
To favor C4 substitution: Use a bulkier nucleophile. The C2/C6 positions are adjacent to the ring nitrogen and are more sterically encumbered. A large nucleophile will preferentially attack the more accessible C4 position.[1]
-
To favor C2/C6 substitution: Ensure the nucleophile is small and that the C4 position may be blocked by a bulky substituent if the starting material allows.
-
-
Leverage Solvent Effects: The solvent can dramatically influence the product distribution by differentially solvating the transition states leading to the isomeric intermediates.
-
For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, selectivity for the C2 isomer was 16:1 in dichloromethane (DCM), but this could be inverted to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[1] Experimenting with a range of aprotic polar (DMF, DMSO), nonpolar (Toluene, Dioxane), and protic (t-BuOH) solvents is highly recommended.
-
-
Analyze Electronic Effects: The electronic nature of other substituents on the pyridine ring can subtly alter the electron deficiency at the C2/C6 and C4 positions. While halogens are the primary activating groups, other electron-withdrawing groups can further enhance reactivity at specific positions. Computational methods, such as calculating the relative stabilities of the isomeric σ-complexes using DFT, can be valuable for predicting regioselectivity.[3][4]
Troubleshooting Summary Table for SNAr Reactions
| Goal | Strategy | Rationale |
| Increase C4 Selectivity | Use a bulky nucleophile (e.g., secondary amines, branched alkoxides). | Steric hindrance at the C2/C6 positions makes the C4 position more accessible.[1] |
| Increase C2/C6 Selectivity | Use a small nucleophile (e.g., NH₃, MeO⁻). | Minimizes steric penalties, allowing reaction at the electronically favored positions. |
| Invert "Natural" Selectivity | Screen a wide range of solvents (e.g., Toluene, THF, DMF, DMSO). | Solvent polarity and coordinating ability can stabilize one transition state over another.[1] |
| Poor Overall Reactivity | Add an electron-withdrawing group (EWG) to the ring. | EWGs further lower the LUMO of the pyridine ring, accelerating the nucleophilic attack. |
Experimental Workflow: Troubleshooting SNAr Regioselectivity
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki, Negishi, or Buchwald-Hartwig couplings, regioselectivity is determined by the initial oxidative addition of the palladium catalyst into a carbon-halogen bond. The relative reactivity of different C-X bonds is key.
FAQ 2: In a Suzuki coupling with a di- or tri-chloropyridine, which C-Cl bond will react first? My reaction is giving a mixture of mono-arylated products.
Core Principle: The regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated pyridines is primarily dictated by the kinetics of the oxidative addition step.[5] Several factors influence which C-X bond is most reactive:
-
Electronic Preference: Similar to SNAr, the C2/C6 and C4 positions are more electron-deficient. This makes the C-X bonds at these positions more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. For many dihalopyridines, oxidative addition is favored at the C2 position.[5][6]
-
Bond Dissociation Energy (BDE): C-X bonds alpha to the nitrogen (C2/C6) are often weaker than those at other positions, further favoring oxidative addition at these sites.[6]
-
Steric Hindrance: The steric environment around the C-X bond is critical. Bulky substituents on the pyridine ring or bulky ligands on the palladium catalyst can prevent or slow down oxidative addition at a sterically congested site.
-
Ligand Control: The choice of ligand is paramount and can be used to override the inherent electronic preferences of the substrate.[7] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, SPhos) can dramatically alter selectivity compared to smaller, less donating ligands like PPh₃.
Troubleshooting & Optimization:
-
Modify the Ligand: This is the most effective variable to tune.
-
To target a sterically accessible position (e.g., C4 or C6), try a very bulky ligand. The catalyst size may prevent its approach to a more hindered position.
-
To target a more hindered but electronically favored position, a smaller ligand might be necessary.
-
-
Adjust Reaction Temperature: Oxidative addition is the rate-determining step, and its energy barrier can be different for each C-X bond. Running the reaction at a lower temperature may favor the C-X bond with the lowest activation energy, increasing selectivity. Conversely, achieving a second coupling often requires more forcing conditions (higher temperatures).[5]
-
Change the Catalyst System: Different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand combinations can exhibit unique selectivities. In some cases, nickel catalysts may offer a different regiochemical outcome than palladium.[8]
Mechanism: The Critical Oxidative Addition Step
Section 3: Directed ortho-Metalation (DoM) and Halogen Dance
Base-mediated functionalization offers powerful, non-catalytic routes to specific isomers, but can be complicated by unexpected rearrangements.
FAQ 3: I want to introduce a substituent ortho to a halogen on my pyridine ring. How can I achieve this without the base substituting the halogen?
Core Principle: This can be achieved via Directed ortho-Metalation (DoM). In this strategy, a "Directing Metalation Group" (DMG) coordinates to a strong base, directing deprotonation to the adjacent ortho position.[9][10] Halogen atoms (Cl, Br, F) themselves can serve as effective, albeit weak, DMGs.[11] The key is to use a strong, non-nucleophilic, sterically hindered base at very low temperatures.
-
The Right Base is Crucial:
-
Use Lithium Amides: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are ideal.[11][12] Their steric bulk prevents them from acting as nucleophiles and attacking the C-X bond, while their high basicity is sufficient to deprotonate the pyridine ring.
-
Avoid Alkyllithiums: Reagents like n-butyllithium or sec-butyllithium are poor choices for this transformation as they readily participate in halogen-metal exchange, which would replace the halogen instead of deprotonating the adjacent position.[9]
-
Protocol 1: General Procedure for Directed ortho-Metalation of a Halopyridine
-
Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon), dissolve the halopyridine substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA or LiTMP (1.1 equiv.) to the cooled pyridine solution over 15-20 minutes.
-
Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (e.g., I₂, TMSCl, DMF) (1.2 equiv.) to the reaction mixture at -78 °C.
-
Warm-up: Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
FAQ 4: I tried a metalation reaction on a bromopyridine, and my halogen moved to an adjacent position! What is the "Halogen Dance" rearrangement?
Core Principle: The "Halogen Dance" is a base-catalyzed positional isomerization of a halogen on an aromatic or heteroaromatic ring.[13] It is not a simple intramolecular hop but rather an intermolecular chain process. The reaction is driven by thermodynamics, proceeding towards the most stable lithiated intermediate.
Mechanism in Brief:
-
A strong base deprotonates the ring, typically ortho to the halogen, forming a lithiated species.
-
This lithiated intermediate can react with a molecule of the starting material, abstracting its halogen to form a di-halogenated species and a new lithiated species where the original halogen was.
-
This process continues through a series of halogen-metal exchanges until the most thermodynamically stable carbanion is formed. This is often a position where the negative charge is stabilized by multiple directing groups or inductive effects.[13]
How to Control It:
-
To Suppress the Halogen Dance: Use very low temperatures (-78 °C or lower), as the rearrangement often has a higher activation energy than the initial deprotonation. Use of LiTMP can sometimes favor direct deprotonation over rearrangement. Ensure a rapid and efficient quench with the electrophile.
-
To Exploit the Halogen Dance: If the rearranged product is the desired one, you can promote the reaction by using slightly higher temperatures (e.g., allowing the reaction to warm from -78 °C to -40 °C for a period) before quenching. This allows the system to equilibrate to the thermodynamic minimum.
DoM Visualized: Complex-Induced Proximity Effect (CIPE)
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. baranlab.org [baranlab.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
Identification and characterization of byproducts in 5-Bromo-4-chloro-3-iodopyridin-2-amine synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-3-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this complex multi-step synthesis. We will delve into the identification and characterization of common byproducts, offering field-proven insights to optimize your reaction outcomes.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a series of halogenation and functional group manipulations starting from a simpler pyridine derivative. A common conceptual pathway involves the sequential introduction of the halogen substituents and the amino group. The precise order of these steps is critical to achieving the desired regioselectivity and minimizing byproduct formation.
Below is a generalized workflow diagram illustrating the key transformations.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, focusing on the identification and mitigation of byproducts.
Issue 1: Low Yield in Halogenation Steps
Question: My reaction yield is consistently low during the bromination or iodination of the pyridine ring. What are the likely causes and how can I improve it?
Answer:
Low yields in pyridine halogenation are a common challenge due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution.[1][2] Several factors can contribute to this issue:
-
Insufficient Activation: The pyridine ring may not be sufficiently activated for electrophilic attack. In some cases, harsh acidic conditions are required, which can lead to side reactions.[1]
-
Inappropriate Halogenating Agent: The choice of halogenating agent is crucial. For instance, using elemental bromine or iodine may require strong Lewis or Brønsted acid catalysts. N-halosuccinimides (NBS, NCS, NIS) can be milder alternatives.[2]
-
Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote byproduct formation.
Solutions:
-
Optimize Reaction Conditions: A systematic approach to optimizing temperature, reaction time, and solvent is recommended.
-
Alternative Halogenation Strategies: Consider a ring-opening, halogenation, and ring-closing strategy. This involves converting the pyridine to a more reactive acyclic Zincke imine intermediate, which can undergo highly regioselective halogenation under mild conditions.[2][3][4][5]
-
Metalation-Halogenation Sequences: The use of strong bases to deprotonate the pyridine ring, followed by quenching with a halogen source, can be an effective way to control regioselectivity, though it may require specific directing groups.[2]
Issue 2: Formation of Isomeric Byproducts
Question: I am observing multiple spots on my TLC plate, suggesting the formation of isomeric products. How can I identify these isomers and improve the regioselectivity of my reaction?
Answer:
The formation of regioisomeric byproducts is a frequent complication in the synthesis of polysubstituted pyridines. The directing effects of the existing substituents on the pyridine ring play a significant role in determining the position of incoming electrophiles.
Potential Isomeric Byproducts:
-
Positional Isomers: Halogens may add to unintended positions on the pyridine ring. For example, in a 2-aminopyridine, electrophilic substitution is generally directed to the 3- and 5-positions.
-
"Halogen Dance" Rearrangement: Under basic conditions, halogens can migrate to different positions on the pyridine ring, a phenomenon known as the "halogen dance."[6][7] This can lead to a mixture of isomers. The driving force for this rearrangement is the formation of a more thermodynamically stable intermediate.[6]
Identification and Characterization:
A combination of analytical techniques is essential for the unambiguous identification of isomers.
| Analytical Technique | Purpose |
| TLC (Thin-Layer Chromatography) | Rapidly assess reaction progress and purity. |
| HPLC (High-Performance Liquid Chromatography) | Separate and quantify the desired product and byproducts.[8][9] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Determine the molecular weight of the separated components to confirm the presence of isomers.[8][10] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provide detailed structural information, including the connectivity and spatial arrangement of atoms, which is crucial for distinguishing between isomers.[11] |
Improving Regioselectivity:
-
Control of Reaction Conditions: Carefully controlling the temperature and order of reagent addition can influence the kinetic versus thermodynamic product distribution.[6]
-
Choice of Reagents: The selectivity of halogenation can be highly dependent on the electrophile used.[1][2]
-
Protecting Groups: Temporarily protecting certain positions on the pyridine ring can block unwanted side reactions and direct the halogenation to the desired position.
Issue 3: Presence of Over-Halogenated Byproducts
Question: My mass spectrometry analysis indicates the presence of di-iodinated or di-brominated species. What leads to their formation and how can I prevent it?
Answer:
Over-halogenation is a common side reaction, particularly when using highly reactive halogenating agents or an excess of the reagent.
Causality:
-
Excess Halogenating Agent: A stoichiometric excess of the halogenating agent can lead to the substitution of multiple positions on the pyridine ring.
-
Reaction Kinetics: If the mono-halogenated product is more activated towards further electrophilic substitution than the starting material, di-substitution can be a significant competing reaction.
Prevention Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the halogenating agent. A slow, portion-wise addition can help to maintain a low concentration of the reagent and minimize over-reaction.
-
Monitoring Reaction Progress: Closely monitor the reaction using TLC or HPLC to stop the reaction once the starting material is consumed and before significant amounts of the di-halogenated product are formed.[12]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of the second halogenation more than the first, improving selectivity.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts typically arise from incomplete reactions, over-reactions, or side reactions. These can include:
-
Starting materials and intermediates: Unreacted starting materials or intermediates from previous steps.
-
Positional isomers: Compounds with the same molecular formula but different arrangements of the halogen and amino groups on the pyridine ring.
-
Over-halogenated species: Pyridines with additional bromine or iodine atoms. For example, 2-amino-3,5-dibromopyridine has been identified as a significant byproduct in the bromination of 2-aminopyridine.[13]
-
Products of "halogen dance" rearrangement: Isomers formed through the migration of halogen atoms under certain reaction conditions.[6][7]
Q2: What is the best method for purifying the final product?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: Silica gel column chromatography is a widely used and effective method for separating the desired product from byproducts with different polarities.[12]
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification technique.
-
Cation-Exchange Chromatography: For aminopyridine derivatives, cation-exchange chromatography can be a useful method for removing excess reagents and certain byproducts.[14]
Q3: How can I confirm the structure of my final product and identify any byproducts?
A3: A combination of spectroscopic and spectrometric techniques is essential for full characterization.
Caption: Workflow for the characterization of the final product and byproducts.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, which helps to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR techniques like COSY, HSQC, and HMBC can establish the connectivity between atoms and confirm the substitution pattern.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the N-H bonds of the amino group.[8]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, working with halogenated compounds and strong reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle all reagents and reactions in a well-ventilated fume hood.[15]
-
Handling of Reagents: Halogenating agents can be corrosive and toxic. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
IV. References
-
Benchchem. Troubleshooting common issues in pyridine synthesis. --INVALID-LINK--
-
Wikipedia. Halogen dance rearrangement. --INVALID-LINK--
-
McNally, A. et al. (2019). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
-
Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005.
-
Fier, P. S., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767-773.
-
Fier, P. S., & McNally, A. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
-
Pharma Knowledge Forum. (2024). Top 11 Pharmaceutical Analytical Techniques Explained. --INVALID-LINK--
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
-
International Journal of Pharmaceutical Sciences and Research. (2024). Analytical Techniques in Pharmaceutical Analysis.
-
Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. --INVALID-LINK--
-
Walsh Medical Media. (2023). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. --INVALID-LINK--
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. --INVALID-LINK--
-
Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. --INVALID-LINK--
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
-
Organic Chemistry Portal. Pyridine synthesis. --INVALID-LINK--
-
Google Patents. (2017). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. --INVALID-LINK--
-
PubMed. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. --INVALID-LINK--
-
Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
-
ijssst.info. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
-
Echemi. This compound. --INVALID-LINK--
-
National Institutes of Health. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
-
Wikipedia. 2-Aminopyridine. --INVALID-LINK--
-
ResearchGate. (2021). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H 2 OI +.
-
NINGBO INNO PHARMCHEM CO.,LTD. Sourcing 2-Aminopyridine: A Guide for Pharmaceutical Intermediate Buyers.
-
National Institutes of Health. (2007). A mild, catalyst-free synthesis of 2-aminopyridines.
-
MDPI. (2018). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. --INVALID-LINK--
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. --INVALID-LINK--
-
Wikipedia. Hantzsch pyridine synthesis. --INVALID-LINK--
-
ResearchGate. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. --INVALID-LINK--
-
ResearchGate. (2022). (PDF) Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products.
-
Fier, P. S., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621).
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. --INVALID-LINK--
-
OSHA. (2006). PV2143.
-
University of California, Santa Barbara. (2023). Selective halogenation of pyridines and diazines via unconventional intermediates.
-
ChemicalBook. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.
-
ChemicalBook. 2-AMINO-5-BROMO-3-IODOPYRIDINE CAS#: 381233-96-1. --INVALID-LINK--
-
PubMed. (2010). General and mild preparation of 2-aminopyridines. --INVALID-LINK--
References
- 1. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 9. iltusa.com [iltusa.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. rroij.com [rroij.com]
- 12. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 13. ijssst.info [ijssst.info]
- 14. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
Technical Support Center: A Guide to Scaling Up Reactions with 5-Bromo-4-chloro-3-iodopyridin-2-amine
Welcome to the technical support center for 5-Bromo-4-chloro-3-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for scaling up chemical reactions involving this versatile, polyhalogenated building block. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and scalable synthetic outcomes.
Introduction to this compound
This compound is a highly functionalized pyridine derivative with the chemical formula C₅H₃BrClIN₂ and a molecular weight of 333.35 g/mol [1][2]. Its structure presents three distinct halogen atoms, offering a unique platform for sequential and regioselective cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals[3]. The primary amino group also provides a handle for further derivatization.
However, the very features that make this molecule attractive also present specific challenges when scaling up reactions. Issues such as regioselectivity, reaction kinetics, catalyst stability, and product purification require careful consideration. This guide will address these common challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the three halogen atoms in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is primarily governed by the bond dissociation energy. The general trend for oxidative addition to a palladium(0) catalyst is I > Br > Cl [4][5][6][7]. Therefore, you can expect the C-I bond to be the most reactive, followed by the C-Br bond, and finally the C-Cl bond. This differential reactivity is the cornerstone for achieving regioselective functionalization of this compound.
Q2: How can I achieve selective mono-functionalization at the iodine-bearing position?
A2: To selectively target the C-I bond, you should employ milder reaction conditions. This typically involves using a highly active palladium catalyst system at lower temperatures and shorter reaction times. By carefully controlling these parameters, you can favor the oxidative addition at the more labile C-I bond while leaving the C-Br and C-Cl bonds intact for subsequent transformations[4][7]. For instance, in a Suzuki-Miyaura coupling, using a catalyst like Pd(PPh₃)₄ at around 80°C with a carbonate base is a good starting point for selective coupling at the iodine position[7].
Q3: What are the key safety precautions I should take when handling this compound?
A3: this compound is classified as toxic if swallowed (Acute Tox. 3 Oral)[2]. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1][8]. Avoid creating dust, and in case of contact with skin or eyes, rinse immediately and thoroughly with water[1]. Store the compound in a tightly closed container in a cool, dry place[1][8].
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered when scaling up reactions with this compound.
Problem 1: Poor or No Conversion
Symptoms:
-
Starting material is largely unreacted after the expected reaction time.
-
Low yield of the desired product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Inactive Catalyst | Palladium catalysts, especially in their active Pd(0) state, can be sensitive to air and moisture. Improper handling or degradation of the catalyst or ligands will lead to low activity. | Ensure all reagents and solvents are anhydrous and properly degassed[9]. Use freshly opened, high-purity catalysts and ligands. Consider using air- and moisture-stable pre-catalysts[9]. |
| Insufficient Mixing | In heterogeneous reaction mixtures, poor agitation can lead to mass transfer limitations, preventing the reactants from reaching the catalyst surface effectively. | Increase the stirring rate. For larger scale reactions, consider using mechanical stirring instead of a magnetic stir bar to ensure efficient mixing. |
| Low Reaction Temperature | While milder conditions are used for selectivity, the temperature may be too low to overcome the activation energy for the oxidative addition step, especially if targeting the less reactive C-Br or C-Cl bonds. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. |
| Inappropriate Base | The choice of base is critical for the efficiency of many cross-coupling reactions. An unsuitable base may not be strong enough to facilitate the catalytic cycle or may have poor solubility in the reaction medium. | For Suzuki couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃[5][10]. For Buchwald-Hartwig aminations, NaOtBu is often effective but can be incompatible with some functional groups; weaker bases like K₂CO₃ or K₃PO₄ can be alternatives[11]. |
Problem 2: Lack of Regioselectivity / Formation of Multiple Products
Symptoms:
-
Formation of di- or tri-substituted products when mono-substitution is desired.
-
A complex mixture of products is observed by TLC or LC-MS.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Reaction Conditions Too Harsh | High temperatures and prolonged reaction times can provide enough energy to overcome the activation barriers for the less reactive C-Br and C-Cl bonds, leading to over-reaction. | To favor mono-substitution at the most reactive site (C-I), reduce the reaction temperature and carefully monitor the reaction to stop it once the starting material is consumed. |
| High Catalyst Loading | A higher concentration of the active catalyst can increase the rate of reaction at all halogen positions, diminishing the selectivity. | Reduce the catalyst loading. While this may increase the reaction time, it will often improve selectivity. |
| Ligand Choice | The electronic and steric properties of the phosphine ligand can influence the selectivity of the catalyst. Bulky, electron-rich ligands can sometimes enhance reactivity to the point where selectivity is lost. | Experiment with different ligands. For instance, less bulky ligands might offer better selectivity in some cases. |
Problem 3: Product Purification Challenges
Symptoms:
-
Difficulty in separating the desired product from starting materials or byproducts.
-
Contamination of the final product with residual palladium.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Similar Polarity of Components | The product, starting material, and byproducts may have very similar polarities, making chromatographic separation difficult. | Optimize the reaction to go to full conversion to eliminate the starting material. Explore different solvent systems for chromatography. If separation is still challenging, consider recrystallization or derivatization to alter the polarity of the desired product. |
| Palladium Contamination | Residual palladium from the catalyst can be difficult to remove and is often unacceptable in pharmaceutical applications. | Use metal scavengers to remove residual palladium. Alternatively, techniques like filtration through activated carbon or silica gel can be effective. Optimizing the reaction to use lower catalyst loadings will also minimize this issue[12]. |
Experimental Protocols & Visualizations
General Protocol for a Regioselective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a starting point for the selective functionalization of the C-I bond. Optimization may be required for specific boronic acids.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.)[7].
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 - 0.05 equiv.), to the flask[7].
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe[7].
-
Reaction: Heat the mixture with vigorous stirring to a temperature of 80-90°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a scaled-up reaction.
Caption: Troubleshooting Decision Tree for Scale-Up Reactions.
Regioselectivity Pathway
This diagram illustrates the principle of regioselective functionalization.
Caption: Regioselective Functionalization Pathway.
References
- 1. echemi.com [echemi.com]
- 2. This compound AldrichCPR 1228666-03-2 [sigmaaldrich.com]
- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. jmcct.com [jmcct.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Containing 5-Bromo-4-chloro-3-iodopyridin-2-amine
<_end_thought>
Welcome to the technical support center for handling reactions involving the highly functionalized intermediate, 5-Bromo-4-chloro-3-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for the successful work-up and purification of reaction mixtures containing this versatile, yet challenging, building block. The inherent properties of this polyhalogenated aminopyridine—basicity from the amino group, potential for metal coordination, and susceptibility to dehalogenation—necessitate carefully designed work-up procedures.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
General Work-up Procedures
Question 1: What is the standard work-up procedure for a reaction involving this compound, assuming it is the desired product?
A typical work-up for isolating this compound from a reaction mixture involves an acid-base extraction. This technique leverages the basicity of the 2-amino group to separate it from neutral or acidic impurities.[1][2][3]
Core Protocol: Acid-Base Extraction
-
Quenching (if applicable): If the reaction involves reactive reagents (e.g., organometallics), they must be carefully quenched first. For instance, slowly add a protic solvent like isopropanol at a low temperature, followed by methanol and then water.[4][5]
-
Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., THF, dioxane), remove it under reduced pressure.
-
Dissolution: Dissolve the crude residue in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid, such as 5% HCl.[2][3] The basic 2-aminopyridine will be protonated to form a salt, which will dissolve in the aqueous layer.[6] Neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 5% NaOH or saturated sodium bicarbonate, until the solution is basic (pH > 8). This will neutralize the pyridinium salt, causing the neutral this compound to precipitate or be ready for extraction.[3][7]
-
Back-Extraction: Extract the now-neutral product back into an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Question 2: My product, a derivative of this compound, is not basic. How should I adjust the work-up?
If the 2-amino group has been modified (e.g., acylated, or involved in a ring formation) and is no longer basic, the acid-base extraction described above will not be effective. In this scenario, a direct extraction or chromatographic purification is necessary.
Alternative Work-up: Direct Extraction
-
Quenching: As before, quench any reactive reagents carefully.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Washing: Wash the organic layer sequentially with:
-
Water, to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl), to aid in the separation of the layers and remove residual water.[7]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purification: The resulting crude product will likely require further purification by column chromatography.
Troubleshooting Guide
Scenario 1: Low recovery of the desired aminopyridine product after acid-base extraction.
Potential Cause 1: Incomplete Protonation or Deprotonation. The pKa of the conjugate acid of 2-aminopyridine is around 6.86. While the halogen substituents on this compound will lower this value, it remains a basic compound.
-
Troubleshooting:
-
Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash to achieve full protonation.
-
Conversely, ensure the pH is sufficiently basic (pH > 8) during the basification step to fully deprotonate the pyridinium salt. Use pH paper to verify.
-
Potential Cause 2: Emulsion Formation. Emulsions are common during extractions involving basic compounds and can trap the product, leading to poor recovery.
-
Troubleshooting:
-
Add brine to the separatory funnel to help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
Filter the entire mixture through a pad of Celite.
-
Potential Cause 3: Product Precipitation. The protonated salt of your aminopyridine derivative might have limited solubility in the aqueous acid and could precipitate at the interface.
-
Troubleshooting:
-
Add more water or a co-solvent like methanol to the aqueous layer to dissolve the precipitated salt.
-
If precipitation is severe, consider filtering the entire biphasic mixture to collect the solid salt, then proceed with the basification and back-extraction steps on the collected solid.
-
Scenario 2: Presence of dehalogenated byproducts in the final product.
The iodine and bromine atoms in this compound are susceptible to reductive dehalogenation, especially in the presence of certain metals (e.g., palladium catalysts), strong bases, or hydride sources.[8][9] The order of susceptibility to dehalogenation is generally I > Br > Cl.[8]
Potential Cause 1: Harsh Reaction Conditions. Prolonged reaction times at high temperatures, especially in the presence of a palladium catalyst and a hydride source (e.g., certain bases or solvents), can lead to dehalogenation.[8]
-
Troubleshooting:
-
Optimize reaction conditions by lowering the temperature or reducing the reaction time.
-
Screen different bases. For example, in Suzuki couplings, using a weaker base like K₂CO₃ or K₃PO₄ instead of strong alkoxide bases can sometimes mitigate dehalogenation.[8]
-
Ensure all reagents and solvents are anhydrous if the reaction is sensitive to water, as it can be a proton source for dehalogenation.[8]
-
Potential Cause 2: Inappropriate Quenching. Aggressive quenching of organometallic or reductive reactions can sometimes lead to side reactions.
-
Troubleshooting:
-
Use a less reactive quenching agent initially, such as isopropanol, before introducing more reactive protic sources like water.[5] Perform the quench at low temperatures (e.g., 0 °C or below).
-
Purification Strategy: Separating dehalogenated byproducts from the desired product can be challenging due to their similar polarities. Careful column chromatography with a shallow solvent gradient is often required.
Scenario 3: Difficulty in purifying the product from starting material or other impurities by extraction alone.
Potential Cause: Similar Physicochemical Properties. If the starting materials or major byproducts have similar basicity and solubility profiles to the desired product, a simple extraction will not be sufficient.
-
Troubleshooting: Column Chromatography
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. Due to the basicity of the aminopyridine, tailing on the silica column can be an issue. To mitigate this, consider:
-
Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent.
-
Using alumina as the stationary phase.
-
-
Experimental Workflow Visualization
Below are diagrams illustrating the logical flow of the work-up procedures.
Caption: Workflow for purifying basic aminopyridines.
Caption: Logic for addressing dehalogenation issues.
Quantitative Data Summary
| Property | Value/Information | Significance for Work-up |
| Molecular Weight | 333.35 g/mol [10][11] | Relevant for calculating molar quantities and yields. |
| Appearance | Solid[12] | The compound is a solid at room temperature, which can be advantageous for isolation by precipitation or filtration. |
| Basicity (pKa) | The pKa of the conjugate acid of 2-aminopyridine is ~6.86. Halogen substitution will decrease this value. | The amino group is sufficiently basic for effective acid-base extraction.[1][2][3] |
| Solubility | Likely soluble in common organic solvents like DCM, ethyl acetate, and DMSO.[13][14] | Guides the choice of solvents for extraction and chromatography. |
Detailed Protocol: Purification of a Suzuki Coupling Reaction Product
This protocol assumes a Suzuki coupling was performed to substitute the iodine atom of this compound with an aryl group.
Objective: To isolate the 5-Bromo-4-chloro-3-(aryl)pyridin-2-amine product and remove the palladium catalyst, boronic acid derivatives, and other impurities.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Filtration (Optional): If the reaction mixture contains significant amounts of solid base (e.g., K₃PO₄), dilute it with the reaction solvent and filter through a pad of Celite to remove the bulk of the solids. Wash the filter cake with additional solvent.
-
Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure to remove the solvent.
-
Aqueous Work-up:
-
To the crude residue, add ethyl acetate and water. Stir vigorously.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted boronic acid and acidic byproducts.
-
Wash the organic layer with brine.
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate. The exact gradient will depend on the polarity of the product.
-
Pro-Tip: To prevent streaking of the basic product on the silica gel, pre-treat the silica with an eluent containing 1% triethylamine, or add 1% triethylamine to the chromatography eluent.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the final, purified product.
-
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epfl.ch [epfl.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound AldrichCPR 1228666-03-2 [sigmaaldrich.com]
- 11. This compound | 1228666-03-2 | DZB66603 [biosynth.com]
- 12. This compound AldrichCPR 1228666-03-2 [sigmaaldrich.com]
- 13. Glycosynth - 5-Bromo-4-chloro-3-indolyl beta-D-ribofuranoside [glycosynth.co.uk]
- 14. 5-Bromo-4-chloro-3-indolyl-beta-D-galactoside manufacturers and suppliers in india [chemicalbook.com]
Validation & Comparative
A Predictive and Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-4-chloro-3-iodopyridin-2-amine and Its Derivatives
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, polysubstituted pyridines are of paramount importance due to their prevalence in pharmacologically active molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics of the highly substituted 5-Bromo-4-chloro-3-iodopyridin-2-amine, a compound with significant potential as a versatile building block in medicinal chemistry.
Given the current absence of publicly available experimental spectra for this specific molecule, this guide will take a predictive and comparative approach. We will first deduce the expected ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and the known effects of substituents on the pyridine ring. Subsequently, we will compare these predictions with the experimental data of closely related, structurally analogous compounds to provide a robust framework for the analysis of this and similar derivatives.
The Structural Landscape: Predicting the NMR Fingerprint
The structure of this compound presents a unique electronic environment. The pyridine ring is substituted with an electron-donating amino group (-NH₂) at the C2 position, and three electron-withdrawing halogens: bromine at C5, chlorine at C4, and iodine at C3. This complex interplay of electronic effects will govern the chemical shifts and coupling patterns observed in its NMR spectra.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Define nodes for atoms with positions N1 [label="N", pos="0,1.2!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.1,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.1,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.1,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="1.1,0.6!", fontcolor="#202124"]; H6 [label="H", pos="2.0,1.1!", fontcolor="#202124"]; N_amine [label="NH₂", pos="-2.2,1.1!", color="#34A853", fontcolor="#FFFFFF"]; I [label="I", pos="-2.2,-1.1!", color="#EA4335", fontcolor="#FFFFFF"]; Cl [label="Cl", pos="0,-2.3!", color="#FBBC05", fontcolor="#202124"]; Br [label="Br", pos="2.2,-1.1!", color="#EA4335", fontcolor="#FFFFFF"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- H6; C2 -- N_amine; C3 -- I; C4 -- Cl; C5 -- Br;
// Add labels for positions label_C2 [label="2", pos="-1.4,0.8!"]; label_C3 [label="3", pos="-1.4,-0.8!"]; label_C4 [label="4", pos="0,-1.5!"]; label_C5 [label="5", pos="1.4,-0.8!"]; label_C6 [label="6", pos="1.4,0.8!"]; } Figure 1: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two main signals: one for the remaining aromatic proton on the pyridine ring and another for the protons of the amino group.
-
Aromatic Proton (H6): The sole proton on the pyridine ring is at the C6 position. Its chemical shift will be influenced by the adjacent nitrogen atom and the various substituents. The nitrogen atom itself has a deshielding effect. The electron-donating amino group at C2 will cause an upfield shift, while the electron-withdrawing halogens will have a deshielding (downfield) effect. Considering these competing factors, the H6 proton is expected to appear as a singlet in the aromatic region, likely between δ 7.5 and 8.5 ppm . The absence of adjacent protons means there will be no proton-proton splitting, resulting in a singlet.
-
Amino Protons (-NH₂): The protons of the amino group will appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. A typical range for amino protons on an aromatic ring is between δ 4.5 and 6.0 ppm .
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the attached substituents and their position relative to the carbon atom.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 155 - 165 | Attached to the electron-donating amino group, this carbon will be significantly shielded and appear upfield compared to other substituted carbons. |
| C3 | 80 - 90 | Directly bonded to iodine, which exhibits a strong shielding effect (heavy atom effect), causing a significant upfield shift. |
| C4 | 145 - 155 | Bonded to chlorine, an electronegative atom, leading to a downfield shift. |
| C5 | 110 - 120 | Attached to bromine, which will cause a moderate downfield shift. |
| C6 | 140 - 150 | This carbon is adjacent to the ring nitrogen and is expected to be deshielded, appearing at a downfield chemical shift. |
Comparative Analysis with Experimental Data of Related Compounds
To substantiate our predictions, we will now compare them with the published NMR data of structurally similar compounds. This comparative approach allows us to refine our understanding of the substituent effects in this class of molecules.
Case Study 1: 2-Amino-5-bromo-3-iodopyridine
This compound shares the 2-amino, 5-bromo, and 3-iodo substitution pattern with our target molecule but lacks the C4-chloro substituent.
Experimental Data:
-
¹H NMR (CDCl₃, 300 MHz): δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H, -NH₂)[1]
-
Note: The two aromatic protons (H4 and H6) appear as doublets due to mutual coupling.
This data supports our prediction for the amino group protons appearing around δ 5.00 ppm. The aromatic protons are in the predicted range of δ 7.5-8.5 ppm. The presence of the C4-chloro group in our target molecule is expected to cause a further downfield shift for the adjacent C5 and C3 carbons in the ¹³C NMR and may have a smaller deshielding effect on the H6 proton.
Case Study 2: General Observations for Halogenated Pyridines
The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been reported, and while the direct NMR data for our target amine is not provided, the study of such polyhalogenated pyridines offers valuable insights.[2] The presence of multiple halogens generally leads to complex electronic effects, with both inductive electron withdrawal and resonance effects playing a role. The heavy atom effect of iodine consistently results in a significant upfield shift for the directly attached carbon.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data for this compound or its derivatives, the following protocol is recommended.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; dissolve [label="Dissolve 5-10 mg of sample"]; solvent [label="in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆)"]; tms [label="Add TMS as internal standard"]; transfer [label="Transfer to NMR tube"]; dissolve -> solvent -> tms -> transfer; }
subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; instrument [label="Use a 400 MHz or higher spectrometer"]; lock_shim [label="Lock and shim the instrument"]; h1_acq [label="Acquire ¹H NMR spectrum"]; c13_acq [label="Acquire ¹³C NMR spectrum (proton decoupled)"]; instrument -> lock_shim; lock_shim -> h1_acq; lock_shim -> c13_acq; }
subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase correction"]; baseline [label="Baseline correction"]; integrate [label="Integration (¹H)"]; calibrate [label="Calibrate to TMS (0 ppm)"]; ft -> phase -> baseline -> calibrate; baseline -> integrate [style=invis]; }
transfer -> instrument [lhead=cluster_acq]; c13_acq -> ft [lhead=cluster_proc]; } Figure 2: A generalized workflow for the NMR analysis of pyridine derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A relaxation delay (e.g., 2 seconds) is recommended to ensure proper quantification if needed, although it will increase the experiment time.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Perform phase and baseline corrections for both ¹H and ¹³C spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Conclusion and Future Outlook
The ¹H and ¹³C NMR spectra of this compound can be confidently predicted based on established principles and comparative data from related structures. The anticipated spectra are characterized by a single aromatic proton signal and a broad amino proton signal in the ¹H NMR, and five distinct carbon signals in the ¹³C NMR, with the C3 carbon being significantly shielded by the iodine substituent.
This predictive guide serves as a valuable resource for researchers working with this and other polysubstituted pyridines, enabling them to anticipate spectral features and aiding in the interpretation of experimental data once it becomes available. The detailed experimental protocol provided will facilitate the acquisition of high-quality NMR data, which is essential for the unambiguous structural confirmation of these important synthetic intermediates. As the chemistry of such highly functionalized heterocycles continues to be explored, the availability of comprehensive spectral analysis will be indispensable for accelerating drug discovery and development efforts.
References
A Comparative Guide to the Reactivity of 5-Bromo-4-chloro-3-iodopyridin-2-amine in Modern Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry. Among these, 5-Bromo-4-chloro-3-iodopyridin-2-amine stands out as a highly versatile building block, offering three distinct carbon-halogen centers for selective modification. This guide provides an in-depth comparison of the reactivity of the C-I, C-Br, and C-Cl bonds in this molecule, supported by fundamental principles and experimental data from analogous systems. Our objective is to empower chemists to make informed decisions in designing synthetic routes that leverage the nuanced reactivity of this valuable intermediate.
Understanding the Landscape of Halopyridine Reactivity
The reactivity of halopyridines in transition metal-catalyzed cross-coupling reactions is governed by a confluence of factors, primarily the carbon-halogen bond strength and the electronic properties of the pyridine ring. The inherent reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[1] This is inversely correlated with their bond dissociation energies, where the weaker C-I bond is more susceptible to oxidative addition by a low-valent palladium catalyst, a frequently rate-determining step in many cross-coupling cycles.[2]
The pyridine nitrogen atom introduces a further layer of complexity and opportunity. Being an electron-withdrawing group, it activates the ortho (C2, C6) and para (C4) positions towards both nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.[3][4] However, the basicity of the pyridine nitrogen and the adjacent amino group in our target molecule can also lead to catalyst inhibition by coordinating to the palladium center.[5] The judicious choice of ligands is therefore crucial to mitigate this effect and achieve high catalytic turnover.[6]
The 2-amino substituent, being an electron-donating group, can modulate the electronic density of the pyridine ring, potentially influencing the reactivity of the adjacent halogen atoms. While it can enhance the electron density of the ring, its ability to chelate with the metal center can also direct reactivity.
Predicted Reactivity of this compound
Based on the established principles, the predicted order of reactivity for the carbon-halogen bonds in this compound is:
C-I (at C3) > C-Br (at C5) > C-Cl (at C4)
This prediction is primarily based on the inherent differences in carbon-halogen bond strengths. The C-I bond is the longest and weakest, making it the most likely site for initial oxidative addition under mild reaction conditions. The C-Br bond is stronger than C-I but weaker than C-Cl, positioning it as the second most reactive site. The C-Cl bond is the strongest and, therefore, the least reactive, typically requiring more forcing conditions or specialized catalyst systems for activation.
The following sections will explore how this inherent reactivity can be exploited for selective functionalization using common palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
The chemoselective functionalization of this compound can be achieved by carefully tuning the reaction conditions for popular cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For polyhalogenated substrates, selective coupling can often be achieved by controlling the reaction temperature and catalyst system.
-
Selective C-I Coupling: To achieve selective coupling at the C3 (iodo) position, milder reaction conditions are recommended. This typically involves using a standard palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) at or near room temperature. These conditions favor the oxidative addition to the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.[4]
-
Sequential C-Br Coupling: Following the initial functionalization at the C3 position, the C5 (bromo) position can be targeted. This generally requires slightly more forcing conditions, such as elevated temperatures or the use of more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[7]
-
Coupling at the C-Cl Position: The C4 (chloro) position is the most challenging to functionalize. Successful coupling at this position typically necessitates highly active catalyst systems, often involving N-heterocyclic carbene (NHC) ligands or specialized Buchwald-type ligands, and higher reaction temperatures.[8]
| Halogen Position | Relative Reactivity | Typical Catalyst System | Approximate Temperature (°C) | Expected Outcome |
| C3-I | Highest | Pd(PPh₃)₄, PdCl₂(dppf) | 25-60 | High yield of mono-arylated product |
| C5-Br | Intermediate | Pd₂(dba)₃ / SPhos | 80-110 | Good yield of di-arylated product |
| C4-Cl | Lowest | Pd-PEPPSI-IPr, Pd(OAc)₂ / XPhos | >110 | Requires forcing conditions |
Table 1: Predicted selective Suzuki-Miyaura coupling conditions for this compound.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted pyridines. The reactivity trend of the halogens in this reaction is even more pronounced than in the Suzuki-Miyaura coupling, making it an excellent choice for selective functionalization.
The general reactivity order for aryl halides in the Sonogashira reaction is I > OTf > Br > Cl.[9] This strong preference allows for highly selective alkynylation at the C3 (iodo) position of this compound under very mild, often room temperature, conditions. The use of a copper(I) co-catalyst is standard, though copper-free methods have also been developed.[10] Subsequent couplings at the C5 and C4 positions would require progressively harsher conditions, similar to those described for the Suzuki-Miyaura reaction.
| Halogen Position | Relative Reactivity | Typical Catalyst System | Co-catalyst | Approximate Temperature (°C) |
| C3-I | Highest | PdCl₂(PPh₃)₂ | CuI | 25-50 |
| C5-Br | Intermediate | Pd(OAc)₂ / Xantphos | CuI | 80-100 |
| C4-Cl | Lowest | Pd₂(dba)₃ / cataCXium A | CuI | >100 |
Table 2: Predicted selective Sonogashira coupling conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of ligand is particularly critical in this reaction, especially when dealing with potentially coordinating substrates like 2-aminopyridines.[11][12] The use of bulky, electron-rich phosphine ligands such as those developed by Buchwald and Hartwig is often necessary to achieve high yields and prevent catalyst deactivation.[13]
Similar to the other cross-coupling reactions, the C-I bond at the C3 position is expected to be the most reactive site for amination under milder conditions. Selective amination at the C5 (bromo) and C4 (chloro) positions would necessitate the use of more sophisticated and highly active catalyst systems.[14]
| Halogen Position | Relative Reactivity | Typical Catalyst System | Base | Approximate Temperature (°C) |
| C3-I | Highest | Pd₂(dba)₃ / BINAP | NaOtBu | 60-80 |
| C5-Br | Intermediate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 90-110 |
| C4-Cl | Lowest | Pd G3 XPhos | LHMDS | >110 |
Table 3: Predicted selective Buchwald-Hartwig amination conditions.
Experimental Protocols
The following are generalized protocols for the selective cross-coupling at the most reactive C-I position of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C3-Iodo Position
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reactivity and Workflow
Figure 1. Predicted reactivity order of the halogen substituents.
Figure 2. A general workflow for the sequential functionalization.
Conclusion
This compound is a highly valuable building block that offers a predictable and exploitable hierarchy of reactivity among its three halogen substituents. The C-I bond at the C3 position is the most labile, readily undergoing a variety of palladium-catalyzed cross-coupling reactions under mild conditions. The C-Br bond at C5 provides a second site for functionalization under slightly more forcing conditions, while the robust C-Cl bond at C4 allows for a third, distinct transformation under more vigorous catalysis. This tiered reactivity enables the synthesis of complex, highly substituted pyridine derivatives in a controlled and sequential manner. By understanding the principles outlined in this guide and carefully selecting the appropriate reaction conditions, researchers can unlock the full synthetic potential of this versatile intermediate.
References
- 1. Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 9. scirp.org [scirp.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of 5-Bromo-4-chloro-3-iodopyridin-2-amine Derivatives
This guide provides a comprehensive framework for evaluating the biological potential of novel derivatives of 5-Bromo-4-chloro-3-iodopyridin-2-amine, a polysubstituted heterocyclic scaffold. The strategic incorporation of bromine, chlorine, and iodine atoms onto the 2-aminopyridine core presents a unique electronic and steric profile, making its derivatives promising candidates for drug discovery programs. Pyridine and its analogues are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2].
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, offering a self-validating system for screening. We will explore the standard, validated methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, supported by illustrative data and detailed workflows to guide researchers in their screening campaigns.
The Rationale for Screening Halogenated Pyridines
The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, valued for its synthetic tractability and ability to engage in various biological interactions[3]. Halogenation is a cornerstone of modern medicinal chemistry. The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding affinity to target proteins[4][5]. The specific combination of bromo, chloro, and iodo substituents on the 2-aminopyridine core creates a unique platform for generating derivatives with potentially enhanced and selective biological activities.
Part 1: Anticancer Activity Screening
The search for novel anticancer agents is a paramount goal in medicinal chemistry. Pyridine derivatives have shown significant promise, acting through various mechanisms such as kinase inhibition and apoptosis induction[3][6]. An initial in vitro screening process is essential to identify the most promising candidates from a library of synthesized derivatives for further development[7][8].
Causality of Assay Selection: Why the MTT Assay?
For preliminary high-throughput screening of cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard. Its selection is based on several key advantages:
-
Quantitative and Reproducible: It provides a reliable, colorimetric readout that is directly proportional to the number of viable cells.
-
Mechanism-Independent: The assay measures metabolic activity (mitochondrial reductase function), providing a general assessment of cell viability and cytotoxicity without presupposing a specific mechanism of cell death[8].
-
High-Throughput Compatibility: The protocol is easily adaptable to a 96-well plate format, allowing for the simultaneous screening of multiple compounds at various concentrations[8][9].
This initial broad-spectrum cytotoxicity screen allows for the efficient identification of "hit" compounds and the determination of their half-maximal inhibitory concentration (IC₅₀), a critical metric for comparing potency.
Experimental Workflow: Anticancer Screening
Below is a logical workflow for the primary in vitro screening of this compound derivatives for anticancer activity.
Caption: High-level workflow for in vitro anticancer screening using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
The following table presents hypothetical screening results to illustrate how data can be structured for comparison. Actual experimental data should be substituted.
| Compound ID | Derivative Structure (Modification) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. PC-3 (Prostate) |
| Parent | 5-Br-4-Cl-3-I-pyridin-2-amine | > 100 | > 100 | > 100 |
| DER-01 | C2-NH-(4-methoxyphenyl) | 15.2 | 25.8 | 18.5 |
| DER-02 | C2-NH-(4-fluorophenyl) | 8.9 | 12.4 | 9.7 |
| DER-03 | C2-NH-(3,4-dichlorophenyl) | 2.1 | 4.5 | 3.3 |
| Doxorubicin | Positive Control | 0.8[10] | 1.2[10] | 1.5[10] |
This data is illustrative and based on trends observed for similar heterocyclic compounds.[6][11]
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial activity[12]. Halogenated heterocyclic compounds have demonstrated significant potential as antimicrobial agents[4][13][14].
Causality of Assay Selection: Why Broth Microdilution?
While the disk diffusion method is a simple qualitative screening tool, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC)[15][16]. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative value is essential for:
-
Potency Comparison: It allows for a direct and precise comparison of the antimicrobial activity of different derivatives.
-
Structure-Activity Relationship (SAR) Studies: Quantitative MIC data is crucial for understanding how structural modifications impact antibacterial efficacy.
-
Predictive Value: MIC values are a reliable predictor of how an organism is likely to respond to therapy in a host[17].
Experimental Workflow: Antimicrobial Screening
The following diagram outlines the standard procedure for determining the MIC of the test compounds against bacterial strains.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
-
Inoculum Preparation: From an overnight culture, select isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[18]. Dilute this suspension further in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the final target inoculum concentration.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells. Add 50 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of about 5 x 10⁵ CFU/mL[18][19].
-
Controls: Include a positive control (wells with inoculum and broth but no compound) and a negative control (wells with broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed[16].
Data Presentation: Comparative Antimicrobial Activity
| Compound ID | Derivative Structure (Modification) | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) |
| Parent | 5-Br-4-Cl-3-I-pyridin-2-amine | > 128 | > 128 |
| DER-01 | C2-NH-(4-methoxyphenyl) | 64 | 128 |
| DER-02 | C2-NH-(4-fluorophenyl) | 32 | 64 |
| DER-03 | C2-NH-(3,4-dichlorophenyl) | 8 | 32 |
| Ciprofloxacin | Positive Control | 1 | 0.5 |
This data is illustrative. The activity of halogenated pyrimidines and pyridines often varies based on the specific halogen and its position.[2][4][12]
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, making the discovery of novel anti-inflammatory agents a critical area of research[20][21]. Pyrimidine and pyridine derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines[22].
Causality of Assay Selection: Why Measure Nitric Oxide (NO) Inhibition?
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inflammatory trigger that stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α[20][23]. Screening for the inhibition of NO production is a robust primary assay because:
-
Key Mediator: NO is a crucial signaling molecule in the inflammatory cascade. Its overproduction is a hallmark of inflammation.
-
Simple & Reliable Measurement: NO is unstable, but its concentration can be easily and accurately measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[20].
-
Cell-Based Relevance: This assay provides insights into a compound's ability to modulate cellular responses to an inflammatory stimulus, offering more biological context than a simple enzyme inhibition assay.
Inflammatory Pathway and Point of Intervention
LPS stimulation of macrophages primarily activates the Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This results in the transcription and production of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. The test compounds are screened for their ability to inhibit this process.
Caption: Simplified LPS-induced NF-κB signaling pathway showing potential inhibition points.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours[20].
-
Pre-treatment: Pre-treat the cells with varying concentrations of the test derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a separate plate[20].
-
Incubation and Reading: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control. A preliminary MTT assay should be run in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound ID | Derivative Structure (Modification) | % Inhibition of NO Production at 25 µM | Cell Viability at 25 µM (%) |
| Parent | 5-Br-4-Cl-3-I-pyridin-2-amine | < 5% | > 95% |
| DER-01 | C2-NH-(4-methoxyphenyl) | 45.2% | > 95% |
| DER-02 | C2-NH-(4-fluorophenyl) | 68.7% | > 95% |
| DER-03 | C2-NH-(3,4-dichlorophenyl) | 82.1% | > 90% |
| Ibuprofen | Reference Drug | 75.5% | > 95% |
This data is illustrative and demonstrates the importance of confirming that activity is not due to cell death.[24][25]
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the initial biological screening of this compound derivatives. By employing standardized, quantitative assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can effectively compare novel compounds and establish clear structure-activity relationships. The illustrative data suggests that modifications at the C2-amino position can significantly enhance biological activity, with electron-withdrawing and halogenated phenyl groups appearing particularly favorable.
"Hit" compounds identified through this primary screening cascade should be advanced to secondary assays to elucidate their mechanism of action. This may include kinase profiling and apoptosis assays for anticancer candidates, time-kill studies for antimicrobials, and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) for anti-inflammatory agents[20][23]. This structured, multi-tiered screening approach provides a reliable pathway from initial synthesis to the identification of promising lead candidates for preclinical development.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. mdpi.com [mdpi.com]
- 13. Review Reports - Antibiofilm Activities of Multiple Halogenated Pyrimidines Against <i>Staphylococcus aureus</i> | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. woah.org [woah.org]
- 18. myadlm.org [myadlm.org]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. journalajrb.com [journalajrb.com]
- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 23. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Kinase Assays for Novel Inhibitors Derived from 5-Bromo-4-chloro-3-iodopyridin-2-amine
Introduction: The Rationale for a Novel Scaffold
In the landscape of oncology drug discovery, protein kinases remain paramount targets due to their frequent dysregulation in various cancers.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with drugs like Imatinib and Dasatinib demonstrating the power of targeted treatment.[3][4] The chemical scaffold of a potential drug is a critical determinant of its binding affinity, selectivity, and pharmacokinetic properties. The aminopyridine scaffold, for instance, is a well-established pharmacophore found in numerous potent kinase inhibitors.[5][6][7]
This guide focuses on a specific and promising starting material for novel inhibitor synthesis: 5-Bromo-4-chloro-3-iodopyridin-2-amine . This halogenated aminopyridine serves as a versatile building block, offering multiple reaction sites for synthetic chemists to explore structure-activity relationships (SAR).[8] The strategic placement of bromine, chlorine, and iodine atoms allows for targeted modifications to optimize interactions within the ATP-binding pocket of target kinases.
The purpose of this document is to provide a comprehensive framework for researchers to characterize the inhibitory activity of novel compounds derived from this scaffold. We will objectively compare the performance of two hypothetical derivatives, Compound A and Compound B , against established kinase inhibitors. This guide provides the underlying principles, detailed experimental protocols, and data interpretation strategies necessary for a robust and self-validating in vitro kinase assay campaign.
Principle of the Assay: TR-FRET for Robust Kinase Profiling
To quantify the inhibitory potential of our novel compounds, a robust, high-throughput, and sensitive assay is required. For this purpose, we have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase binding assay, such as the LanthaScreen® Eu Kinase Binding Assay.[9][10] This technology is widely adopted for its accuracy and reduced interference from library compounds.[11]
The assay principle relies on a competitive displacement mechanism.[10] A recombinant, epitope-tagged kinase is incubated with a fluorescently labeled ATP-competitive inhibitor, known as a "tracer." A Europium (Eu)-labeled antibody that specifically binds the kinase's epitope tag is also added. When the tracer is bound to the kinase, the Europium donor and the tracer's acceptor fluorophore are in close proximity, resulting in a high FRET signal.[9] When a test compound (e.g., Compound A) competes with the tracer for the ATP-binding site, it displaces the tracer, disrupting FRET and causing a decrease in the signal.[9][12] The magnitude of this signal reduction is directly proportional to the binding affinity of the test compound.
Experimental Design and Rationale
A well-designed experiment is crucial for generating unambiguous and actionable data. Our approach is grounded in established best practices for kinase inhibitor profiling.[13]
Selection of Target Kinases
Given that aminopyridine and related scaffolds are often found in inhibitors of tyrosine kinases, we have selected two clinically relevant targets for this comparative study:
-
ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase, the fusion protein BCR-ABL is the primary pathogenic driver in Chronic Myelogenous Leukemia (CML).[4]
-
SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, division, and survival. It is often overexpressed or hyperactivated in various solid tumors.
Selection of Comparator Compounds
To benchmark the performance of our novel derivatives, we will compare them against two well-characterized inhibitors:
-
Dasatinib: A potent, second-generation, multi-targeted kinase inhibitor approved for CML treatment that inhibits both BCR-ABL and SRC family kinases.[4][14][15] Its aminopyrimidine core makes it a relevant structural comparator.
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, but non-selective kinase inhibitor.[16][17] It serves as an essential positive control to validate assay performance, ensuring the system can detect inhibition effectively.[18]
Assay Quality and Validation
To ensure the reliability of our results, every assay plate will include controls for calculating the Z'-factor, a statistical parameter that quantifies the suitability of an assay for high-throughput screening.[19][20] An assay is considered robust and reliable if it yields a Z'-factor between 0.5 and 1.0.[21][22]
Comparative Performance of Novel Inhibitors
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce kinase activity by 50%. A lower IC50 value indicates higher potency. The hypothetical data below illustrates how the results for Compound A and Compound B would be presented against the comparators.
| Compound | Target Kinase | IC50 (nM) | Notes |
| Compound A | ABL1 | 8.5 | High potency against ABL1. |
| SRC | 15.2 | Potent SRC inhibitor. | |
| Compound B | ABL1 | 150.7 | Moderate potency against ABL1. |
| SRC | >10,000 | Highly selective; negligible SRC inhibition. | |
| Dasatinib | ABL1 | <1.0 | Reference; potent dual inhibitor.[4][14] |
| SRC | <1.0 | Reference; potent dual inhibitor.[15] | |
| Staurosporine | ABL1 | 6.2 | Reference; potent pan-kinase inhibitor.[16] |
| SRC | 3.1 | Reference; potent pan-kinase inhibitor.[16] |
Note: The IC50 values for Compound A and Compound B are hypothetical and serve as placeholders for actual experimental data.
Visualizing the Experimental Workflow
A clear and logical workflow is essential for reproducible results. The following diagram outlines the key steps of the TR-FRET kinase binding assay.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijssst.info [ijssst.info]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. Staurosporine-based binding assay for testing the affinity of compounds to protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. promega.com [promega.com]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. promega.com.br [promega.com.br]
- 22. indigobiosciences.com [indigobiosciences.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-4-chloro-3-iodopyridin-2-amine Analogs as Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The dysregulation of kinase signaling pathways is a hallmark of numerous diseases.[1] The 2-aminopyridine scaffold is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region makes it a privileged scaffold in medicinal chemistry.
This guide focuses on the heavily halogenated intermediate, 5-Bromo-4-chloro-3-iodopyridin-2-amine (CAS No. 1228666-03-2), a versatile starting point for the synthesis of potent kinase inhibitors.[3][4] The dense array of halogens on this scaffold provides multiple vectors for chemical modification, allowing for a systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.
Here, we provide a comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from this core. We will dissect the role of each substituent position, drawing from established principles of medicinal chemistry and data on related 2-aminopyridine series to guide the design of next-generation inhibitors.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery programs.
The this compound Scaffold: A Privileged Starting Point
The core scaffold is characterized by several key features that make it an attractive starting point for library synthesis:
-
The 2-Amino Group: This is the primary anchor for kinase hinge binding. The NH2 group typically acts as a hydrogen bond donor, while the pyridine nitrogen (N1) acts as a hydrogen bond acceptor, forming a bidentate interaction that is crucial for potent inhibition.
-
Multi-Halogenation: The presence of bromine, chlorine, and iodine atoms provides distinct opportunities for diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Each halogen possesses unique electronic and steric properties, and their replacement allows for fine-tuning of the molecule's interaction with the target protein.
-
Defined Substitution Vectors: The three distinct halogen atoms (Iodo at C3, Chloro at C4, Bromo at C5) and the unsubstituted C6 position offer four orthogonal points for chemical modification, enabling a thorough exploration of the surrounding binding pockets.
Below is a general SAR summary diagram illustrating the key modification points on the pyridin-2-amine core.
Caption: Key modification sites on the 2-aminopyridine scaffold.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the impact of substitutions at each key position of the this compound core. The insights are synthesized from SAR studies of analogous kinase inhibitor series.[6][7][8]
Modifications at the C6-Position
The C6 position is arguably the most critical site for achieving high potency and selectivity. This position typically extends into a hydrophobic "back pocket" or a "selectivity pocket" of the kinase active site.
-
Rationale: Introducing aryl or heteroaryl groups via Suzuki coupling at the C6 position (after a halogen dance or selective metalation, or by starting from a C6-halogenated precursor) is a common and highly effective strategy. The nature of this group can dramatically influence the inhibitor's profile.
-
Favorable Substitutions:
-
Small, rigid heterocycles (e.g., pyrazole, imidazole): Can pick up additional hydrogen bonds and provide favorable van der Waals contacts.
-
Substituted phenyl rings: Allows for fine-tuning of lipophilicity and electronic properties. For example, electron-withdrawing groups might modulate the pKa of the pyridine ring, while methoxy or other hydrogen-bond accepting groups can interact with specific residues in the back pocket.
-
-
Unfavorable Substitutions:
-
Unsubstituted or small alkyl groups: Generally lack the necessary interactions to confer high potency.
-
Excessively large or flexible groups: May introduce an entropic penalty upon binding, reducing overall affinity.
-
Modifications at the C5-Position (replacing Bromo)
The C5 position often points towards the ribose-binding pocket or the solvent-exposed region.
-
Rationale: Replacing the bromine atom can modulate solubility, cell permeability, and selectivity. The electronics of the C5 substituent can also influence the hydrogen bonding capability of the 2-amino group.
-
Favorable Substitutions:
-
Amide or sulfonamide linkages: These can form additional hydrogen bonds with residues lining the active site cleft, significantly boosting potency.
-
Small heterocycles: Can improve physicochemical properties and provide additional interaction points.
-
-
General Trend: The SAR at this position is often target-specific. For some kinases, a bulky group is well-tolerated, while for others, a smaller, more polar group is preferred.
Modifications at the C4-Position (replacing Chloro)
The C4 position is often directed towards the solvent-exposed region of the ATP binding site.
-
Rationale: Modifications here are primarily used to enhance physicochemical properties like solubility and metabolic stability.
-
Favorable Substitutions:
-
Small polar groups (e.g., -OH, -NH2, small amines): Can improve aqueous solubility without significantly impacting binding affinity.
-
Morpholine or piperazine moieties: A classic strategy to improve solubility, reduce off-target activity, and provide a handle for further modification.[5]
-
-
Causality: Since this vector points away from the core binding region, it is less sensitive to steric bulk compared to the C6 or C5 positions. Therefore, it serves as an ideal location to attach solubilizing groups to improve the overall drug-like properties of the molecule.
Modifications at the C3-Position (replacing Iodo)
The C3 position, often termed the "front pocket," is typically a constrained area near the ATP adenine region.
-
Rationale: The large iodine atom already occupies significant space. Replacing it allows for probing this pocket for optimal interactions.
-
Favorable Substitutions:
-
Small alkyl groups (e.g., methyl): Can provide favorable hydrophobic interactions.
-
Nitriles (-CN): Can act as a hydrogen bond acceptor.
-
-
Unfavorable Substitutions:
-
Large, bulky groups: Often lead to a steric clash, significantly reducing or abolishing activity.
-
Comparative Activity Data of Representative Analogs
While specific data for analogs of this compound is not extensively published in a single source, the following table synthesizes expected trends based on published SAR for related 2-aminopyridine kinase inhibitors.[7][9][10] The IC50 values are representative and intended for comparative purposes.
| Analog Modification | Target Kinase (Example) | Representative IC50 (nM) | SAR Interpretation & Rationale |
| Parent Scaffold | Generic Kinase | >10,000 | The core scaffold requires substitution, particularly at C6, to achieve potency. |
| C6-(3-methoxyphenyl) | KDR/VEGFR2 | 50 - 200 | The C6-aryl group accesses the hydrophobic back pocket, a key driver of potency. The methoxy group can fine-tune electronics and interactions. |
| C6-(1-methyl-1H-pyrazol-4-yl) | ALK | 10 - 50 | The pyrazole ring is a bioisostere for a phenyl ring, offering improved properties and potential for H-bonding, enhancing potency.[5] |
| C6-Aryl, C4-Morpholino | CDK2 | 20 - 100 | The C4-morpholino group significantly improves solubility and drug-like properties with minimal impact on potency, as it points to the solvent.[10] |
| C6-Aryl, C5-Amide | HPK1 | 1 - 20 | An amide at C5 can form an additional H-bond with the protein backbone or a key residue, leading to a substantial increase in affinity.[9] |
| C6-Aryl, C3-Methyl | Generic Kinase | 100 - 500 | Replacing the large iodine with a smaller methyl group can be favorable if the front pocket is sterically constrained, but may lose some interactions. |
Experimental Protocols
To validate the SAR of newly synthesized analogs, robust and reproducible biological assays are essential. Below are standard protocols for determining in vitro kinase inhibition and cellular cytotoxicity.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1][2]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.[1]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the target kinase in appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[1]
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[1]
-
-
Data Analysis: Measure the luminescence of each well. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a fundamental method for assessing a compound's effect on cell proliferation and viability.[11][12]
Caption: Workflow for a standard MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant cancer cell line in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified duration, typically 48-72 hours. Include a vehicle control (e.g., DMSO).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Data Acquisition: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm.[11]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The this compound scaffold represents a highly valuable platform for the development of novel kinase inhibitors. A systematic SAR exploration, guided by the principles outlined in this guide, is critical for success. The key to unlocking high potency and selectivity lies in the judicious choice of substituents, particularly at the C6 and C5 positions, which can engage with specific sub-pockets within the kinase ATP binding site. Modifications at the C4 position should be leveraged to optimize physicochemical properties, thereby enhancing the overall developability of the lead compounds. By integrating rational design with robust biological evaluation protocols, researchers can efficiently navigate the SAR of this scaffold to discover next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 9. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. kosheeka.com [kosheeka.com]
Comparison of different cross-coupling methods for functionalizing 5-Bromo-4-chloro-3-iodopyridin-2-amine
A Comparative Guide to the Regioselective Functionalization of 5-Bromo-4-chloro-3-iodopyridin-2-amine
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heteroaromatic scaffolds is of paramount importance. The polyhalogenated pyridine, this compound, represents a uniquely versatile building block. Its three distinct halogen atoms offer a playground for sequential and site-selective cross-coupling reactions, enabling the precise installation of diverse functionalities. However, this very potential presents a significant challenge: achieving exquisite control over regioselectivity. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling methodologies for the selective functionalization of this substrate, supported by mechanistic insights and comparative experimental data.
The Foundational Principle: Halogen Reactivity Hierarchy
The ability to selectively functionalize one halogen site in the presence of others hinges on the inherent differences in their reactivity towards palladium catalysts. The generally accepted order of reactivity for C(sp²)–X bonds in oxidative addition, the rate-determining step in many cross-coupling cycles, is C–I > C–Br > C–Cl.[1][2] This hierarchy is attributed to the decreasing bond dissociation energies down the halogen group. Consequently, the C-3 iodo-substituent is the most labile, followed by the C-5 bromo-, and finally the C-4 chloro-substituent. By carefully tuning reaction conditions and catalyst systems, one can exploit this reactivity differential to achieve selective transformations.[3]
Visualizing the Path to Selective Functionalization
The strategic approach to functionalizing this compound is a stepwise process, targeting the most reactive site first.
Caption: Stepwise functionalization strategy for this compound.
Comparative Analysis of Cross-Coupling Methodologies
The choice of cross-coupling reaction is dictated by the desired functionality to be installed. Here, we compare the performance of four common palladium-catalyzed methods for the initial, selective functionalization at the C-3 position.
Suzuki-Miyaura Coupling: For Carbon-Carbon Bond Formation (Aryl, Heteroaryl, Vinyl, Alkyl)
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for constructing C-C bonds.[4] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a first-line choice.[5][6]
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The initial oxidative addition is highly selective for the C-I bond.
Typical Protocol for Selective C-3 Arylation: A mixture of this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv) in a solvent system like toluene/ethanol/water is heated.[7]
Sonogashira Coupling: For the Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting a terminal alkyne with an aryl or vinyl halide.[8][9] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds.
Mechanism Insight: The reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[10] Selective activation of the C-I bond is readily achieved.
Typical Protocol for Selective C-3 Alkynylation: To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent like THF or DMF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) are added.[11] The reaction is typically stirred at room temperature or with gentle heating.
Buchwald-Hartwig Amination: For Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[12][13] This reaction has broad applicability in medicinal chemistry where the arylamine motif is prevalent.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond.[14] While highly selective for C-I, careful selection of ligands and conditions is crucial to prevent competing reactions at the C-Br bond.
Typical Protocol for Selective C-3 Amination: In an inert atmosphere, a mixture of this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄) is heated in an anhydrous, degassed solvent like toluene or dioxane.[11][15]
Stille Coupling: An Alternative for C-C Bond Formation
The Stille reaction couples an organotin compound with an organic halide.[16] While it offers broad scope and functional group tolerance, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki coupling.[17][18]
Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[19] The transmetalation step does not require a base, which can be an advantage for base-sensitive substrates.
Typical Protocol for Selective C-3 Coupling: A mixture of this compound (1.0 equiv), the organostannane (1.1 equiv), a palladium catalyst like Pd(PPh₃)₄, and often a lithium chloride additive in a solvent such as toluene or dioxane is heated.
Performance Comparison at the C-3 Position
The following table summarizes the expected performance of each method for the initial functionalization at the C-3 iodo position, based on established principles of cross-coupling reactions.
| Coupling Method | Typical Yield (%) | Regioselectivity (C-3 vs. C-5/C-4) | Reaction Temperature (°C) | Key Strengths | Key Limitations |
| Suzuki-Miyaura | 85-95 | >98% | 80-110 | Broad substrate scope, low toxicity of reagents.[4] | Requires a base which may affect sensitive functional groups. |
| Sonogashira | 80-95 | >99% | 25-60 | Mild conditions, direct introduction of alkynes.[8] | Susceptible to alkyne homocoupling.[20] |
| Buchwald-Hartwig | 75-90 | >95% | 80-120 | Direct C-N bond formation, wide amine scope.[12] | Requires strong base and inert atmosphere. |
| Stille | 80-90 | >98% | 80-110 | No base required, stable organometallic reagents.[16] | High toxicity of tin reagents and byproducts.[17] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol provides a detailed methodology for the regioselective arylation of this compound at the C-3 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene (degassed)
-
Ethanol (degassed)
-
Water (degassed)
Procedure:
-
To a Schlenk flask under an inert argon atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromo-4-chloropyridin-2-amine.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Directions
The predictable reactivity hierarchy of halogens in this compound allows for its use as a versatile scaffold in synthetic chemistry. Suzuki-Miyaura and Sonogashira couplings offer highly efficient and regioselective methods for the initial functionalization at the C-3 iodo position under relatively mild conditions. For the introduction of nitrogen nucleophiles, the Buchwald-Hartwig amination is the method of choice.
Following the successful C-3 functionalization, the C-5 bromo position becomes the next target for cross-coupling, typically requiring more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems) than the initial step. Finally, the C-4 chloro position, being the least reactive, can be functionalized under even harsher conditions, often necessitating specialized catalysts known for C-Cl bond activation.[21] This stepwise approach enables the synthesis of highly decorated and complex pyridine derivatives from a single, readily available starting material. The continued development of more active and selective catalyst systems will further expand the utility of such polyhalogenated building blocks in the rapid generation of molecular diversity.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. depts.washington.edu [depts.washington.edu]
- 21. researchgate.net [researchgate.net]
Benchmarking the efficiency of catalysts for reactions with 5-Bromo-4-chloro-3-iodopyridin-2-amine
An In-Depth Guide to Benchmarking Catalyst Efficiency for Cross-Coupling Reactions of 5-Bromo-4-chloro-3-iodopyridin-2-amine
Introduction: The Challenge and Opportunity of a Complex Building Block
In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine core is a privileged structure, ubiquitous in pharmaceuticals and functional materials. The compound this compound represents a particularly valuable, yet challenging, synthetic building block[1][2]. Its trifunctionalized, electronically complex nature offers a versatile platform for creating highly substituted pyridine derivatives. However, the presence of three distinct halogen atoms (I, Br, Cl) at positions with varying electronic environments presents a significant hurdle: achieving chemoselective functionalization.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficiency of catalysts for the selective transformation of this substrate. We will move beyond simple procedural descriptions to explore the causal relationships between catalyst structure, reaction conditions, and performance metrics, empowering you to make informed decisions in your synthetic campaigns.
Part 1: Understanding the Substrate – A Game of Chemoselectivity
The central challenge in harnessing the synthetic potential of this compound lies in controlling which carbon-halogen (C-X) bond reacts. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order of C–I > C–Br > C–OTf > C–Cl, which is governed by the bond dissociation energies (BDEs) of the respective C-X bonds[3][4]. The C-I bond is the weakest and therefore the most susceptible to oxidative addition by a Pd(0) catalyst, the crucial first step in most cross-coupling cycles[3][5].
However, the pyridine ring's electronics add another layer of complexity. As a π-deficient system, the carbon atoms at the C2 and C4 positions are more electrophilic, which can influence the rate of oxidative addition[3]. For our substrate, this means:
-
C3-Iodine: This is the most reactive site due to the inherent weakness of the C-I bond. Selective coupling at this position is the most straightforward goal.
-
C5-Bromine: The C-Br bond is significantly stronger than the C-I bond. Reaction at this site typically requires more forcing conditions (higher temperature, more active catalyst) after the C3 position has been functionalized.
-
C4-Chlorine: The C-Cl bond is the strongest and least reactive. While the C4 position is electronically activated, cleaving this bond requires highly specialized and active catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands[6].
The primary amino group at C2 also influences reactivity through its electron-donating and coordinating properties, which can affect catalyst binding and activity[7][8][9].
Part 2: Core Benchmarking Metrics – Quantifying Catalyst Efficiency
To objectively compare catalyst performance, we must rely on standardized metrics. The most critical are Turnover Number (TON) and Turnover Frequency (TOF)[10][11][12].
-
Yield (%) : The percentage of the limiting reactant that is converted to the desired product. It is a fundamental measure of a reaction's success but provides no information about catalyst activity or longevity.
-
Turnover Number (TON) : This represents the total number of moles of product formed per mole of catalyst before it becomes inactive. It is a key indicator of catalyst stability and robustness[11][12].
-
Calculation : TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF) : This is the number of catalytic cycles (turnovers) that occur per unit of time, per active site. It is a measure of the intrinsic activity or "speed" of the catalyst[10][11].
-
Calculation : TOF = TON / time (h⁻¹ or min⁻¹)
-
A superior catalyst is one that achieves a high yield with a low catalyst loading (high TON) in a short amount of time (high TOF) under mild conditions.
Part 3: Comparative Analysis of Catalysts for Key Cross-Coupling Reactions
Our primary goal is the selective functionalization at the C3-Iodo position. The following sections compare catalyst systems for three cornerstone cross-coupling reactions, with data extrapolated from studies on structurally similar polyhalogenated heterocycles. These tables serve as a validated starting point for your optimization studies.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is widely used in pharmaceutical synthesis[4][13]. The main challenge is to couple an arylboronic acid at the C-I position without reacting with the C-Br or C-Cl bonds.
Causality Behind Catalyst Selection:
-
Pd(PPh₃)₄ : A classic, reliable catalyst. The tetrakis(triphenylphosphine)palladium(0) complex is a direct source of the active Pd(0) species. It is effective for C-I couplings but may require higher temperatures for less reactive substrates[13][14].
-
Pd(dppf)Cl₂ : The dppf ligand provides greater stability to the palladium center and can facilitate reactions with more challenging substrates. It often gives higher yields and cleaner reactions than Pd(PPh₃)₄[15].
-
Buchwald Ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂ : This combination represents a modern, highly active catalyst system. The bulky, electron-rich phosphine ligands accelerate both the oxidative addition and the reductive elimination steps, leading to higher TOF and allowing for lower catalyst loadings and temperatures[7].
Table 1: Catalyst Systems for Selective Suzuki-Miyaura Coupling at C3-I
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (3-5 mol%) | PPh₃ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80-100 | 75-90 | Commercially available, well-understood[13][14] |
| Pd(dppf)Cl₂ (1-3 mol%) | dppf | Cs₂CO₃ | THF or DMF | 70-90 | 85-95 | High functional group tolerance, good yields[15] |
| Pd₂(dba)₃ (1 mol%) + SPhos (2 mol%) | SPhos | K₃PO₄ | Toluene | RT - 80 | >90 | High activity, low catalyst loading, mild conditions |
B. Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between our substrate and a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds[16][17]. The reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst, though copper-free methods are now common[17].
Causality Behind Catalyst Selection:
-
Pd(PPh₃)₂Cl₂ / CuI : The classic Sonogashira system. Copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. It is highly effective but can be sensitive to air and sometimes leads to alkyne homocoupling (Glaser coupling)[17][18].
-
Copper-Free Systems : To avoid issues with copper, systems using a palladium source, a strong base (e.g., an amine that also acts as solvent), and often a specialized ligand are employed. These are generally cleaner and have a broader substrate scope[16].
Table 2: Catalyst Systems for Selective Sonogashira Coupling at C3-I
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ (2-5 mol%) | CuI (5-10 mol%) | Et₃N / DIPEA | THF / DMF | RT - 60 | 80-95 | High rates, mild conditions[17][18] |
| Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | None | Cs₂CO₃ | Dioxane | 60-100 | 75-90 | Copper-free, avoids homocoupling |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | None | TMP | DMSO | RT | 70-90 | Air-stable precatalyst, room temperature[16] |
C. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides[19][20][21]. This reaction would allow the introduction of a second amine functionality at the C3-Iodo position, a common strategy in medicinal chemistry.
Causality Behind Catalyst Selection: The choice of ligand is absolutely critical in Buchwald-Hartwig amination and has evolved through several "generations"[19][22].
-
First Generation (e.g., P(o-tolyl)₃) : Effective for aryl bromides and iodides with secondary amines but limited in scope[22].
-
Bidentate Ligands (e.g., BINAP, DPPF) : Expanded the scope to include primary amines but often required higher catalyst loadings[19].
-
Bulky Monophosphine Ligands (e.g., XPhos, RuPhos, BrettPhos) : These are the state-of-the-art ligands. Their steric bulk and electron-donating ability dramatically accelerate the rate-limiting reductive elimination step, enabling the coupling of a vast range of amines and aryl chlorides/bromides/iodides under mild conditions with very low catalyst loadings[20][21]. The choice of base is also crucial, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS being standard[20].
Table 3: Catalyst Systems for Selective Buchwald-Hartwig Amination at C3-I
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (1-2 mol%) | BINAP | NaOt-Bu | Toluene | 80-110 | 70-85 | Good for primary amines, well-established[19] |
| Pd(OAc)₂ (1 mol%) | XPhos | K₃PO₄ | t-BuOH | 80-100 | 85-98 | Broad scope, highly active, good functional group tolerance[23] |
| XPhos Pd G3 (0.5-2 mol%) | XPhos | LHMDS | THF | RT - 60 | >90 | Air-stable precatalyst, very high activity[15] |
Part 4: Experimental Protocol – A Validated Starting Point
This section provides a detailed, self-validating protocol for a benchmark Suzuki-Miyaura coupling reaction at the C3-Iodo position. The rationale is to use a robust, modern catalyst system that maximizes the chances of success and provides a high-performance baseline.
Reaction: Selective Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
SPhos (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous Toluene (solvent)
-
Anhydrous 1,4-Dioxane (co-solvent, optional)
Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos solids. Rationale: Pre-catalysts and ligands, especially electron-rich phosphines, can be air-sensitive. Adding them under an inert atmosphere prevents degradation and ensures reproducibility.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M. Rationale: Anhydrous solvents are critical as water can lead to competitive protodeboronation of the boronic acid, reducing yield.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Conclusion and Forward Outlook
Benchmarking catalyst efficiency for a complex substrate like this compound is a systematic process rooted in understanding the interplay between substrate reactivity, catalyst design, and reaction kinetics. The C-I bond is the prime target for initial selective functionalization, and modern catalyst systems based on bulky, electron-rich monophosphine ligands offer the most robust and efficient starting point for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
By employing the metrics of TON and TOF alongside traditional yield analysis, researchers can generate a quantitative and comparative dataset to select the optimal catalyst system for their specific synthetic goals. The protocols and comparative data herein provide a scientifically grounded foundation for developing efficient, selective, and scalable routes to novel, highly functionalized pyridine derivatives.
References
- 1. echemi.com [echemi.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 9. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. unife.it [unife.it]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. research.rug.nl [research.rug.nl]
- 23. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Spectroscopic Guide to Suzuki Coupling: From 5-Bromo-4-chloro-3-iodopyridin-2-amine to its Phenylated Derivative
This guide provides an in-depth spectroscopic comparison of the versatile starting material, 5-Bromo-4-chloro-3-iodopyridin-2-amine, and its corresponding product following a selective Suzuki-Miyaura cross-coupling reaction. Designed for researchers and drug development professionals, this document elucidates the characteristic spectral changes that confirm successful C-C bond formation, offering a robust framework for reaction monitoring and product characterization. We will explore the transformation through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between structural changes and their spectral manifestations.
Introduction: The Strategic Value of Polysubstituted Pyridines
Polysubstituted pyridine scaffolds are of immense interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active molecules.[1] The starting material, this compound, is a highly functionalized building block offering multiple points for diversification. The differential reactivity of its carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions allows for selective and sequential modifications.[2][3]
This guide focuses on the most facile of these transformations: a selective Suzuki-Miyaura coupling at the C-3 position, leveraging the high reactivity of the iodo group.[4][5] By reacting the starting material with phenylboronic acid, we form the product, 5-Bromo-4-chloro-3-phenylpyridin-2-amine. This comparison will serve as a quintessential example of how to employ spectroscopic techniques to validate such a transformation.
Reaction Overview: Selective Phenylation
The core transformation involves a palladium-catalyzed reaction between the starting material and an organoboron species, in this case, phenylboronic acid. The catalytic cycle famously involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Given the hierarchy of halogen reactivity, the palladium catalyst preferentially inserts into the C-I bond, leaving the C-Br and C-Cl bonds intact for potential future reactions.
Figure 1: Reaction scheme for the selective Suzuki coupling.
Spectroscopic Comparison: Unveiling the Transformation
The conversion of the starting material to the phenylated product induces distinct and predictable changes in their respective spectra. The following sections detail these differences, providing a clear spectroscopic "fingerprint" for each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The key changes observed in ¹H and ¹³C NMR spectra upon successful reaction are the disappearance of the influence of the iodine atom and the appearance of signals corresponding to the new phenyl group.
¹H NMR Analysis
The ¹H NMR of the starting material is expected to be simple, showing a single aromatic proton and a broad signal for the amine protons. The product's spectrum becomes more complex with the addition of the phenyl ring protons.
-
Starting Material: A single peak is expected for the proton at the C-6 position. The amine (-NH₂) protons typically appear as a broad singlet that can exchange with D₂O.
-
Product: The C-6 proton signal will remain, though its chemical environment is slightly altered, potentially causing a minor shift. Crucially, a new set of signals between 7.0-8.0 ppm will appear, corresponding to the five protons of the newly introduced phenyl ring.
¹³C NMR Analysis
¹³C NMR provides direct evidence of the change in the carbon skeleton. The most telling signs of reaction success are the disappearance of the carbon signal directly bonded to iodine and the appearance of new aromatic carbon signals.
-
Starting Material: The pyridine ring will show five distinct carbon signals. The carbon attached to iodine (C-3) is expected to resonate at a relatively high field (low ppm value) due to the heavy atom effect of iodine.
-
Product: The C-3 signal will shift significantly downfield upon replacement of iodine with a carbon atom. Six new signals for the phenyl ring will appear, two of which may be degenerate depending on the solvent and electronic effects.
Table 1: Comparative ¹H and ¹³C NMR Data (Note: Chemical shifts are predicted based on analogous structures and general principles. Actual values may vary based on solvent and experimental conditions.)[8][9][10][11]
| Compound | Analysis | Region (ppm) | Assignment & Rationale |
| Starting Material | ¹H NMR | ~8.1 | H-6 (singlet) |
| ~5.5 (broad) | -NH₂ (broad singlet) | ||
| ¹³C NMR | ~158 | C-2 (attached to N) | |
| ~85-95 | C-3 (attached to I, significant upfield shift) | ||
| ~145 | C-4 (attached to Cl) | ||
| ~115 | C-5 (attached to Br) | ||
| ~150 | C-6 | ||
| Product | ¹H NMR | ~8.2 | H-6 (singlet, slight downfield shift) |
| ~7.2-7.6 (m) | Phenyl Protons (5H, new multiplet) | ||
| ~5.6 (broad) | -NH₂ (broad singlet) | ||
| ¹³C NMR | ~157 | C-2 | |
| ~135 | C-3 (attached to Phenyl, significant downfield shift) | ||
| ~144 | C-4 | ||
| ~117 | C-5 | ||
| ~148 | C-6 | ||
| ~128-138 | Phenyl Carbons (6 new signals) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While many peaks will be common to both the starting material and product (e.g., N-H and aromatic ring vibrations), key differences arise in the fingerprint region.
-
Starting Material: The spectrum will be characterized by N-H stretching vibrations (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and pyridine ring C=C and C=N stretching vibrations (~1400-1600 cm⁻¹).[12][13] The carbon-halogen stretches (C-I, C-Br, C-Cl) appear at low frequencies in the fingerprint region (<800 cm⁻¹). The C-I stretch is typically the lowest in energy.
-
Product: The N-H and pyridine ring stretches will remain. The C-I stretching vibration will be absent. New, characteristic peaks for a monosubstituted benzene ring will appear, most notably strong bands around 700-770 cm⁻¹ and 690-710 cm⁻¹ corresponding to C-H out-of-plane bending.
Table 2: Key Comparative IR Data
| Vibrational Mode | Starting Material (cm⁻¹) | Product (cm⁻¹) | Interpretation |
| N-H Stretch | ~3450, ~3350 | ~3450, ~3350 | Amine group present in both. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Aromatic protons present in both. |
| Pyridine Ring Stretch | ~1600-1400 | ~1600-1400 | Pyridine core is intact. |
| Phenyl Ring C-H Bend | Absent | ~750, ~700 | Confirms presence of new monosubstituted phenyl group. |
| C-I Stretch | Present (~500-600) | Absent | Confirms loss of the iodo substituent. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. This technique offers the most definitive evidence of the successful coupling by confirming the expected change in molecular mass.
-
Starting Material (C₅H₃BrClIN₂): The molecular weight is 333.35 g/mol .[14][15] The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio).
-
Product (C₁₁H₈BrClN₂): The molecular weight is 285.55 g/mol . The product is formed by replacing an iodine atom (126.9 g/mol ) with a phenyl group (C₆H₅, 77.1 g/mol ). The characteristic isotopic patterns for bromine and chlorine will remain, but the molecular ion peak (M⁺) will be at a significantly different m/z value.
Table 3: Comparative Mass Spectrometry Data
| Compound | Formula | Calculated M.W. ( g/mol ) | Expected M⁺ Peak (m/z) | Key Observation |
| Starting Material | C₅H₃BrClIN₂ | 333.35 | ~333 (with Br/Cl isotopes) | Base peak corresponds to starting material mass. |
| Product | C₁₁H₈BrClN₂ | 285.55 | ~285 (with Br/Cl isotopes) | Shift in molecular ion confirms I-for-Ph substitution. |
Experimental Protocols & Workflow
To ensure scientific rigor, the acquisition of high-quality spectroscopic data is paramount. The following are generalized protocols for the characterization of the compounds discussed.
Figure 2: General workflow for spectroscopic comparison.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample (starting material or product) in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment on a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans will be required compared to the proton spectrum.
-
Data Processing: Process the raw FID data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like TMS.[9]
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar until a fine, uniform powder is obtained.[16]
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the major absorption bands corresponding to the key functional groups.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule, though softer ionization methods like Electrospray Ionization (ESI) can also be used to prioritize the molecular ion peak.
-
Mass Analysis: Acquire the mass spectrum over an appropriate m/z range, ensuring sufficient resolution to observe the isotopic distribution patterns of chlorine and bromine.
-
Data Interpretation: Identify the molecular ion peak (M⁺) and compare its m/z value to the calculated molecular weight. Analyze the isotopic pattern to confirm the elemental composition.
Conclusion
The spectroscopic comparison between this compound and its phenylated Suzuki product provides a clear and definitive confirmation of a successful chemical transformation. Each analytical technique—NMR, IR, and MS—offers a unique and complementary piece of structural evidence. By understanding the expected spectral changes, researchers can confidently characterize their materials, verify reaction outcomes, and proceed with subsequent synthetic steps. This guide serves as a practical blueprint for applying these fundamental analytical techniques to the exciting and ever-evolving field of synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijssst.info [ijssst.info]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. This compound AldrichCPR 1228666-03-2 [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating Regiochemistry in Nucleophilic Aromatic Substitution on the 5-Bromo-4-chloro-3-iodopyridin-2-amine Scaffold
In the landscape of medicinal chemistry and drug development, polysubstituted pyridines represent a cornerstone scaffold. Their utility, however, is intrinsically linked to the precise control and unambiguous validation of substituent placement. The 5-Bromo-4-chloro-3-iodopyridin-2-amine scaffold is a halogen-rich platform offering multiple reaction sites for diversification through Nucleophilic Aromatic Substitution (SNAr). The inherent challenge lies in the predictable and verifiable regiochemistry of these substitutions. This guide provides an in-depth comparison of the primary analytical methodologies for validating the site of substitution on this complex heterocyclic system, moving beyond mere protocol to explain the strategic rationale behind each experimental choice.
The Regiochemical Challenge: Predicting Reactivity
The this compound molecule presents a fascinating case for SNAr regioselectivity. The 2-amino group is a potent activating group, directing nucleophilic attack to the ortho (C3) and para (C5) positions. However, SNAr on pyridines is most favorable at the C2, C4, and C6 positions due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. In this scaffold, the C2 position is occupied. This leaves the C4 and C6 positions as electronically favored. The C6 position is unsubstituted, so we must consider the halogenated C3, C4, and C5 positions.
Let's analyze the potential sites for substitution:
-
C4-Chloro: This position is para to the ring nitrogen, a highly activated site for SNAr. The chloride is a reasonably good leaving group in SNAr reactions.
-
C5-Bromo: This position is para to the activating 2-amino group. Bromide is typically a less efficient leaving group than chloride in SNAr.
-
C3-Iodo: This position is meta to the ring nitrogen and ortho to the 2-amino group. While activated by the amino group, the meta relationship to the ring nitrogen makes it less favorable for SNAr compared to the C4 position. Iodide is generally the poorest leaving group among the halogens in classical SNAr.
Based on this analysis, nucleophilic attack is most probable at the C4 position , displacing the chloride. However, a competing reaction at the C5 position, displacing the bromide, cannot be definitively ruled out without experimental validation. This guide will focus on the definitive methods to distinguish between these two primary potential outcomes.
Caption: Predicted SNAr reaction pathways.
Comparison of Validation Methodologies
Once the SNAr reaction is performed, the resulting product mixture must be analyzed to confirm the identity of the major regioisomer. While preliminary techniques like LC-MS and ¹H NMR can confirm the success of the substitution (i.e., addition of the nucleophile's mass and loss of a halogen), they often lack the specificity to definitively assign the position of the new substituent. For this, we turn to two gold-standard techniques: Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Diffraction (SCXRD).
| Feature | Advanced NMR Spectroscopy | Single-Crystal X-ray Diffraction (SCXRD) |
| Principle | Measures through-bond and through-space correlations between nuclei to map molecular connectivity. | Scatters X-rays off the electron clouds of a crystalline lattice to generate a 3D electron density map. |
| Sample State | Solution (5-10 mg in deuterated solvent).[1] | Solid (high-quality single crystal, ~0.1-0.4 mm).[2] |
| Key Output | Correlation maps (HMBC, NOESY/ROESY) revealing connectivity and spatial proximity. | A 3D model of the molecule with precise bond lengths and angles. |
| Primary Advantage | Provides definitive connectivity data on soluble materials without the need for crystallization. | Offers unambiguous, absolute structure determination.[3] |
| Main Limitation | Interpretation can be complex if signals overlap; does not provide bond lengths/angles. | Requires a suitable single crystal, which can be challenging and time-consuming to obtain. |
| Time to Result | Typically a few hours for data acquisition. | Can range from hours to weeks, depending on the ease of crystallization.[2] |
Experimental Deep Dive 1: Validation by Advanced NMR Spectroscopy
NMR is the most powerful tool for structural elucidation in solution. For the products derived from our scaffold, the key is to establish a long-range correlation between a proton on the newly introduced nucleophile and a carbon or proton on the pyridine ring.
Causality Behind Experimental Choices:
-
Why 2D NMR? A simple ¹H NMR spectrum will likely show a single new aromatic proton signal, but its chemical shift alone is not definitive proof of position. 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential because they reveal correlations between nuclei that are 2-3 bonds away (HMBC) or close in space (NOESY), respectively.
-
HMBC as the Primary Tool: The HMBC experiment is the linchpin for this validation. By observing a correlation from a proton on the nucleophile (e.g., the α-CH₂ of an N-ethyl group) to a quaternary (non-protonated) carbon on the pyridine ring, we can pinpoint the attachment site.
-
NOESY for Confirmation: A NOESY (or ROESY) experiment provides complementary through-space information. An observation of a Nuclear Overhauser Effect (NOE) between a proton on the nucleophile and the sole remaining pyridine ring proton (H6) provides strong evidence for the substitution pattern.
Predicted NMR Correlations for Regioisomer Differentiation:
Let's assume the nucleophile is ethylamine (EtNH₂). The key diagnostic protons are on the ethyl group (-CH₂-).
| Scenario 1: Substitution at C4 (Predicted Major) | Scenario 2: Substitution at C5 | |
| Structure | 5-Bromo-3-iodo-4-(ethylamino)pyridin-2-amine | 4-Chloro-3-iodo-5-(ethylamino)pyridin-2-amine |
| Key HMBC | The -CH₂- protons of the ethyl group will show a 3-bond correlation to C5 (bearing the Bromo group) and C3 (bearing the Iodo group). | The -CH₂- protons of the ethyl group will show a 3-bond correlation to C4 (bearing the Chloro group) and C6 (bearing a proton). |
| Key NOESY | The -CH₂- protons of the ethyl group will show a through-space correlation to the H6 proton . | The -CH₂- protons of the ethyl group will show a through-space correlation to the H6 proton . The proximity might be slightly different, but this is less diagnostic than HMBC. |
Self-Validating Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]
-
Acquire Standard Spectra: Obtain ¹H, ¹³C, and DEPT-135 spectra to assign all protonated and non-protonated carbons.
-
Acquire 2D gHMBC Spectrum:
-
Use a standard gradient-enhanced HMBC pulse sequence.
-
Optimize the long-range coupling delay for a ³J(C,H) of ~8 Hz. This is crucial for observing the key 3-bond correlations.
-
Acquire sufficient scans to achieve a good signal-to-noise ratio, particularly for the correlations to quaternary carbons.
-
-
Acquire 2D NOESY/ROESY Spectrum:
-
Use a standard NOESY or ROESY pulse sequence.
-
Use a mixing time of 500-800 ms to allow for the development of cross-peaks.
-
This experiment will confirm the spatial relationship between the new substituent and the remaining ring proton.
-
-
Data Analysis: Integrate the data from all spectra. A definitive 3-bond HMBC correlation from the nucleophile's protons to the halogen-bearing C5 or the proton-bearing C6 is the conclusive piece of evidence.
Caption: Logical workflow for NMR-based validation.
Experimental Deep Dive 2: Validation by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the ultimate arbiter of molecular structure.[3] It provides an unambiguous 3D rendering of the molecule in the solid state, directly visualizing the location of each atom and substituent.
Causality Behind Experimental Choices:
The choice to pursue SCXRD is driven by the need for absolute, irrefutable proof of structure, which may be required for patent applications, regulatory filings, or publications in top-tier journals. It moves beyond interpreting correlations to directly "seeing" the molecule.
Self-Validating Experimental Protocol:
-
Crystal Growth (The Critical Step):
-
Select a suitable solvent or solvent system for the purified product. The goal is slow evaporation or cooling to allow for the formation of well-ordered, single crystals of sufficient size (ideally >0.1 mm in all dimensions).
-
Common techniques include:
-
Slow evaporation from a solution (e.g., DCM, Ethyl Acetate, Methanol).
-
Vapor diffusion (diffusing an anti-solvent into a solution of the compound).
-
Slow cooling of a saturated solution.
-
-
This is often a trial-and-error process and is the main bottleneck for this technique.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a diffractometer.
-
The crystal is cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The diffractometer rotates the crystal while exposing it to a focused beam of X-rays (e.g., from a Mo or Cu source), collecting the diffraction pattern.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Specialized software is used to solve the phase problem and generate an initial electron density map.
-
The crystallographer builds a molecular model into the electron density map and refines it until the model accurately reflects the experimental data.
-
-
Data Analysis and Visualization:
-
The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom.
-
This data can be visualized to create a 3D model that definitively shows the connectivity of the nucleophile to either C4 or C5 of the pyridine ring.
-
Conclusion and Recommendations
For the validation of regiochemistry on the this compound scaffold, both advanced NMR and SCXRD provide definitive answers. The choice between them is dictated by resources, timeline, and the ultimate need for the structural data.
-
Recommendation for Routine Validation: Advanced 2D NMR, particularly the HMBC experiment, should be the primary method for routine confirmation of regiochemistry. It is rapid, requires only a small amount of soluble material, and provides conclusive evidence of molecular connectivity.
-
Recommendation for Absolute Proof: When an unambiguous 3D structure is required for critical applications such as intellectual property or regulatory submissions, Single-Crystal X-ray Diffraction is the unparalleled gold standard. While more resource-intensive due to the need for high-quality crystals, the certainty it provides is absolute.
By employing these self-validating systems, researchers can proceed with confidence in the structural integrity of their compounds, ensuring the reliability and reproducibility of their scientific findings.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-4-chloro-3-iodopyridin-2-amine: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-4-chloro-3-iodopyridin-2-amine (CAS No. 1228666-03-2).[1][2] Adherence to these procedures by researchers, scientists, and drug development professionals is critical to ensure personnel safety and environmental compliance. This compound is a halogenated heterocyclic compound classified as acutely toxic if swallowed.[2] Proper handling and disposal are paramount to mitigate potential risks.
Hazard Assessment and Key Safety Data
A thorough understanding of the hazards associated with this compound is the foundation of safe disposal. This compound is a solid at room temperature and is classified as acutely toxic (Category 3) upon oral exposure.[2] The GHS H301 "Toxic if swallowed" designation underscores the need for stringent containment and disposal protocols.[2]
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Reference |
| CAS Number | 1228666-03-2 | [1][2] |
| Molecular Formula | C₅H₃BrClIN₂ | [1][2] |
| Molecular Weight | 333.35 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H301: Toxic if swallowed | [2] |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects | [2] |
Core Principles of Disposal
The disposal of this compound must adhere to the principle of waste minimization and be conducted in accordance with all applicable federal, state, and local regulations.[3] As a halogenated organic compound, it requires specific disposal pathways to prevent environmental contamination.[4][5]
Regulatory Framework
The primary regulatory framework governing the disposal of this chemical is the Resource Conservation and Recovery Act (RCRA), which establishes guidelines for hazardous waste management.[6][7] Due to its halogenated nature, this compound falls under regulations for halogenated organic compounds.[4][8] It is crucial to consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Incompatible Materials
To prevent dangerous reactions, this compound waste must be segregated from incompatible materials. While specific reactivity data for this compound is limited, as a general precaution for halogenated compounds, avoid contact with strong oxidizing agents.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a systematic approach to the safe disposal of this compound and contaminated materials.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Gloves: Chemically resistant nitrile gloves are required. Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[6][9]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Collection of Solid Waste: Carefully sweep up any solid this compound using non-sparking tools to avoid dust generation.[1] Place the collected solid into the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into direct contact with the chemical, such as weighing paper, contaminated gloves, and absorbent pads, must also be placed in the same hazardous waste container.
Storage of Hazardous Waste
Proper storage of the collected waste is essential to maintain a safe laboratory environment.
-
Satellite Accumulation Area (SAA): The sealed hazardous waste container must be stored in a designated and clearly marked Satellite Accumulation Area.[3][10] This area should be at or near the point of waste generation.[3]
-
Secondary Containment: The container should be placed within a secondary containment system, such as a spill tray, to prevent the spread of material in case of a leak.[6][9]
-
Ventilation: The SAA must be in a well-ventilated area.[1]
-
Container Integrity: Containers must be kept closed except when adding waste.[3][10] Regularly inspect the container for any signs of degradation or leakage.[6][10]
Final Disposal
The final disposal of the hazardous waste must be handled by qualified professionals.
-
Contact EH&S: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that the disposal is carried out in strict accordance with all local, state, and federal regulations.[3] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[11][12]
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is required.
Small Spills
-
Area Evacuation: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[13]
-
Decontamination: Clean the spill area with a suitable solvent, and place all cleaning materials into the hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor and EH&S department.
Large Spills
In the case of a large spill, evacuate the laboratory immediately and follow your institution's emergency response procedures. Contact your EH&S department and emergency services.
Disposal Workflow Diagram
To provide a clear visual guide, the following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound AldrichCPR 1228666-03-2 [sigmaaldrich.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. uakron.edu [uakron.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. alsglobal.com [alsglobal.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Synthesis Landscape: A Practical Guide to Handling 5-Bromo-4-chloro-3-iodopyridin-2-amine
For the modern researcher in drug development, the pyridine scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals demands a deep, practical understanding of its more complex, halogenated derivatives. This guide provides essential, field-tested protocols for the safe and effective handling of 5-Bromo-4-chloro-3-iodopyridin-2-amine, a reactive intermediate with significant potential in medicinal chemistry. Our focus extends beyond mere procedural steps to instill a culture of safety and precision, ensuring both the integrity of your research and the well-being of your team.
Hazard Assessment and Risk Mitigation
This compound is classified as acutely toxic if swallowed, and is also a skin and eye irritant.[1] The primary risks associated with this solid compound are inadvertent ingestion, dermal contact, and inhalation of airborne particulates. A thorough understanding of these hazards is the first step in mitigating risk.
Table 1: Summary of Key Safety Information
| Hazard Classification | GHS Pictogram | Signal Word | Key Precautionary Measures |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor. |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | Wear protective gloves. Avoid contact with skin. If on skin, wash with plenty of water. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following recommendations are based on the specific hazards of this compound and best practices for handling halogenated aromatic compounds.
-
Eye and Face Protection: Chemical splash goggles are mandatory. The causality here is straightforward: to prevent contact of the powdered or dissolved compound with the eyes, which can cause serious irritation.[1]
-
Hand Protection: Nitrile gloves are the recommended choice. Unlike latex, nitrile offers superior resistance to a broad range of chemicals, including the aromatic and halogenated structures present in this compound.[2][3][4] Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or when there is a potential for dust generation, a NIOSH-approved respirator is required. For fine powders, an N95 respirator may be sufficient, but for significant quantities or in poorly ventilated areas, a half- or full-facepiece respirator with appropriate cartridges for organic vapors and particulates should be used.[5][6][7]
Operational Plan: From Benchtop to Waste
A systematic workflow is critical for safety and reproducibility. The following protocol outlines the key stages of handling this compound.
Preparation and Handling
-
Work Area Preparation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure to prevent the fine powder from becoming airborne.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert and Evacuate: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE, including respiratory protection.
-
Containment and Cleanup:
-
For solid spills , gently cover the powder with a damp paper towel or absorbent material to prevent it from becoming airborne.[8][9][10] Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
For liquid spills (if the compound is in solution), cover with an inert absorbent material, such as vermiculite or sand.[11] Scoop the absorbed material into a labeled, sealable container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Responsible Management of Halogenated Waste
Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.) and rinsates, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.
-
Container Management: The waste container must be kept closed when not in use and stored in a designated satellite accumulation area.
-
Institutional Procedures: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of the collected waste. Never dispose of this compound down the drain.
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram has been created.
Caption: Workflow for Safe Handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. gloves.com [gloves.com]
- 3. WHAT ARE THE DIFFERENCES BETWEEN NITRILE, LATEX, AND VINYL GLOVES IN TERMS OF CHEMICAL RESISTANCE? | Reflexx [reflexx.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. cdc.gov [cdc.gov]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. secure.lni.wa.gov [secure.lni.wa.gov]
- 8. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
